Zoniporide
描述
Structure
3D Structure
属性
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXBRVCQGGKXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057883 | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241800-98-6 | |
| Record name | Zoniporide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 241800-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZONIPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zoniporide's Cardioprotective Mechanism in Cardiac Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in the context of cardiac ischemia and reperfusion injury. It consolidates key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to serve as a resource for ongoing research and drug development.
Core Mechanism of Action: Inhibition of the Na+/H+ Exchanger (NHE-1)
This compound exerts its cardioprotective effects by targeting a critical component of the cellular response to ischemic stress: the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] During myocardial ischemia, the lack of oxygen forces cardiomyocytes to switch to anaerobic metabolism, leading to the accumulation of intracellular protons and a subsequent drop in intracellular pH (acidosis).[3][4][5] To counteract this, the NHE-1 is activated upon reperfusion, extruding protons from the cell in exchange for sodium ions.[3][4][5]
This protective mechanism, however, becomes maladaptive. The excessive influx of sodium leads to an intracellular sodium overload.[3][4][5] This, in turn, reverses the function of the Na+/Ca2+ exchanger, causing a massive influx and accumulation of intracellular calcium.[3][4][5] This calcium overload is a primary driver of reperfusion injury, leading to cardiomyocyte hypercontracture, mitochondrial damage, and ultimately, cell death.[3][4][5]
This compound, by selectively inhibiting NHE-1, directly interrupts this pathological cascade.[3][4] By preventing the initial surge in intracellular sodium, it consequently averts the subsequent calcium overload, thereby preserving myocardial tissue and function during reperfusion.[3][4]
Downstream Signaling: The Role of STAT3 Activation
Beyond its direct effect on ion exchange, the cardioprotective action of this compound also involves the activation of pro-survival signaling pathways.[3][6] Studies have demonstrated that treatment with this compound leads to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][6] The STAT3 pathway is a known mediator of cardioprotection, contributing to the reduction of apoptosis and the promotion of cell survival.[3][6] The functional recovery of cardiac tissue observed with this compound treatment is associated with this increase in phosphorylated STAT3 and a corresponding reduction in cleaved caspase 3, a key marker of apoptosis.[3][6] Importantly, the therapeutic benefits of this compound on functional recovery can be nullified by the use of a STAT3 inhibitor.[6]
Quantitative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies, demonstrating the potency and efficacy of this compound in various models of cardiac ischemia-reperfusion injury.
Table 1: In Vitro Efficacy of NHE-1 Inhibitors in Isolated Rabbit Hearts [1][2][4][7][8]
| Compound | EC₅₀ (nM) for Infarct Size Reduction | Maximum Infarct Size Reduction (%) |
| This compound | 0.25 | 83% (at 50 nM) |
| Eniporide | 0.69 | 58% |
| Cariporide | 5.11 | Equivalent to this compound |
Data from a Langendorff model with 30 minutes of regional ischemia followed by 120 minutes of reperfusion.
Table 2: In Vivo Efficacy of this compound in Anesthetized Rabbit Model [1][2][4][7]
| Parameter | Vehicle Control | This compound (4 mg/kg/h) | ED₅₀ (mg/kg/h) |
| Infarct Size (% of Area at Risk) | 57 ± 3% | 14 ± 2% (75% reduction) | 0.45 |
| NHE-1-Mediated Platelet Swelling | - | 93% inhibition | 0.21 |
Data from an open-chest model with 30 minutes of regional ischemia and 120 minutes of reperfusion.
Table 3: Inhibitory Potency of this compound on NHE-1 Activity [2][5][9][10][11]
| Parameter | Species/Cell Type | Condition | Value |
| IC₅₀ (NHE-1 Inhibition) | Human (Platelets) | Ex Vivo Swelling | 14 nM |
| IC₅₀ (NHE-1 Inhibition) | Rat (Ventricular Myocytes) | H+ Efflux Rate (25°C) | 73 nM |
| IC₅₀ (NHE-1 Inhibition) | Rat (Platelets) | Cell Swelling (25°C) | 67 nM |
Detailed Experimental Protocols
Reproducibility and accurate interpretation of experimental data rely on detailed methodologies. The following are protocols for key experiments cited in the evaluation of this compound.
In Vitro Isolated Perfused Heart Model (Langendorff)
This model allows for the direct assessment of a compound's effect on the heart independent of systemic physiological factors.[7][8][12]
-
Animal Preparation: Male New Zealand White rabbits or Sprague-Dawley rats are anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[8][12]
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at a constant temperature (37°C) and pressure.[8][12]
-
Functional Measurements: A balloon is inserted into the left ventricle to measure cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Coronary flow is also monitored.[8]
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.[12]
-
Drug Administration: this compound or a vehicle is added to the perfusion buffer at the desired concentration and infused for a set period (e.g., 30 minutes) prior to the induction of ischemia and continued throughout the experiment.[4][7]
-
Ischemia-Reperfusion: Regional ischemia is induced by tightening a suture placed around a coronary artery for a specified duration (e.g., 30 minutes). Global ischemia can be induced by stopping the perfusion. The suture is then released, or perfusion is restored to allow for a period of reperfusion (e.g., 120 minutes).[4][7]
-
Infarct Size Determination: At the end of reperfusion, the heart is processed to measure the infarct size. The area at risk (AAR) is delineated, and the heart is sliced and incubated with a stain such as triphenyltetrazolium chloride (TTC), which differentiates viable (red) from infarcted (pale) tissue. Infarct size is expressed as a percentage of the AAR.[4][8]
In Vivo Myocardial Infarction Model
This model assesses the cardioprotective effects of a compound in a whole-animal system, accounting for systemic hemodynamics and physiological responses.[7][8]
-
Animal Preparation: Male rats or rabbits are anesthetized, intubated, and mechanically ventilated. Catheters are placed in a carotid artery to monitor blood pressure and a jugular vein for drug administration.[8]
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.[8]
-
Drug Administration: this compound or a vehicle is administered as a continuous intravenous infusion, typically starting before the induction of ischemia.[4]
-
Ischemia Induction: The suture around the LAD is tightened to induce regional myocardial ischemia. Successful occlusion is confirmed by visual changes (pallor of the ischemic zone) and electrocardiogram (ECG) alterations (e.g., ST-segment elevation).[8]
-
Reperfusion: After the ischemic period (e.g., 30 minutes), the suture is released to allow for reperfusion of the coronary artery, which is confirmed by reactive hyperemia.[4][7]
-
Infarct Size Assessment: At the end of the reperfusion period (e.g., 2-24 hours), the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the AAR. The heart is then excised, sliced, and stained with TTC to determine the infarct size as a percentage of the AAR.[8]
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways central to this compound's mechanism of action and a typical experimental workflow.
References
- 1. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Zoniporide Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoniporide (formerly CP-597,396) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical membrane protein implicated in the pathophysiology of myocardial ischemia-reperfusion injury.[1][2][3] Developed by Pfizer, this pyrazole-based compound has demonstrated significant cardioprotective effects in preclinical studies by mitigating intracellular acidosis and the subsequent calcium overload that occurs during ischemic events.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound dihydrochloride, intended to serve as a resource for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic hypothesis that selectively inhibiting the Na+/H+ exchanger isoform-1 (NHE-1) could offer protection against cardiac ischemia-reperfusion injury.[1] During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to the production of lactic acid and a subsequent drop in intracellular pH (acidosis).[1][4] This acidosis activates NHE-1, an integral membrane protein that attempts to restore pH by extruding a proton (H+) from the cell in exchange for a sodium ion (Na+).[1][2]
While this mechanism is protective in the short term, its hyperactivity during prolonged ischemia leads to a massive influx of Na+. This intracellular sodium overload causes the Na+/Ca2+ exchanger (NCX) to operate in reverse mode, pumping Na+ out and Ca2+ into the cell.[1][2] The resulting intracellular calcium overload is a critical trigger for a cascade of detrimental events, including mitochondrial dysfunction, hypercontracture, and ultimately, myocardial cell death and tissue infarction.[2] Therefore, a potent and selective inhibitor of NHE-1, such as this compound, was developed to block this initial Na+ influx and prevent the downstream pathological consequences.[2]
Synthesis of this compound Dihydrochloride
While detailed, step-by-step synthesis protocols with specific reagent quantities are proprietary, the general synthetic pathway for this compound can be outlined from related chemical literature.[1] The core structure is a [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine.[3] The synthesis logically involves the initial construction of the substituted pyrazole core, which is then functionalized with an acylguanidine moiety. The final step involves the formation of the dihydrochloride salt, a common strategy to enhance the aqueous solubility and stability of the active pharmaceutical ingredient.[1][5]
Pharmacological Data
This compound is distinguished by its high potency and remarkable selectivity for the NHE-1 isoform, which is crucial for minimizing off-target effects.[3][4] Its inhibitory activity has been quantified across various in vitro and ex vivo systems.
Table 1: In Vitro & Ex Vivo Potency of this compound
| Parameter | Species / Cell Type | Value | Reference |
| IC₅₀ | Human NHE-1 (recombinant) | 14 nM | [3][4] |
| IC₅₀ | Rat Ventricular Myocytes (native NHE-1) | 73 nM (at 25°C) | [4][6][7] |
| IC₅₀ | Rat Platelets (native NHE-1) | 67 nM (at 25°C) | [4][7] |
| EC₅₀ | Rabbit Isolated Heart (infarct size reduction) | 0.25 nM | [3][4] |
Table 2: Selectivity and Comparative Potency
| Parameter | Description | Value | Reference |
| Selectivity | NHE-1 vs. other NHE isoforms | >150-fold | [3][4] |
| Comparative Potency | EC₅₀ for infarct size reduction vs. other inhibitors | This compound: 0.25 nMEniporide: 0.69 nMCariporide: 5.11 nM | [3] |
Key Experimental Protocol: NHE-1 Inhibition Assay
The potency of NHE-1 inhibitors like this compound is commonly determined by measuring the recovery of intracellular pH (pHi) following an induced acid load in cells.
Methodology: Fluorometric Measurement of pHi Recovery
-
Cell Preparation and Dye Loading:
-
Cultured cells expressing NHE-1 (e.g., rat ventricular myocytes or transfected cell lines) are plated on coverslips.
-
Cells are loaded with a pH-sensitive fluorescent indicator, typically 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM). The ester group allows it to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF inside.[4]
-
-
Induction of Intracellular Acidosis:
-
A common method is the ammonium chloride (NH₄Cl) prepulse technique. Cells are transiently exposed to NH₄Cl, which causes an initial intracellular alkalinization followed by a rapid acidification upon its removal.
-
-
Monitoring pHi Recovery:
-
The coverslip is placed in a perfusion chamber on a fluorescence microscope.
-
BCECF is alternately excited at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). Emission is collected at ~535 nm.[4]
-
The ratio of the fluorescence intensities (490/440) is calculated, which is proportional to the intracellular pH. This ratiometric measurement corrects for variations in dye concentration and cell thickness.
-
-
Data Analysis and IC₅₀ Determination:
-
The initial rate of pHi recovery after acidosis is calculated. This rate, representing H+ efflux (J H), is a direct measure of NHE-1 activity.[4][6]
-
The experiment is repeated in the presence of various concentrations of this compound.
-
The percentage of inhibition of the pHi recovery rate is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value.[4]
-
Conclusion
This compound dihydrochloride is a benchmark molecule in the study of sodium-hydrogen exchange. As a potent and highly selective NHE-1 inhibitor, it has been instrumental in validating the therapeutic concept of NHE-1 inhibition for cardioprotection in preclinical models.[2][3] Its well-defined mechanism of action, high potency, and demonstrated efficacy underscore its continued importance as a critical research tool for scientists investigating the complex roles of NHE-1 in both physiology and disease.[2] This guide provides a foundational technical overview to support researchers and drug development professionals in leveraging this compound to further the understanding of NHE-1 biology and explore novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Zoniporide: A Technical Guide to its Role in Attenuating Intracellular Sodium Overload
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intracellular sodium overload is a critical contributor to cellular injury in various pathological conditions, most notably during ischemia-reperfusion events. The subsequent ionic imbalance, primarily the reversal of the sodium-calcium exchanger, leads to calcium overload, mitochondrial dysfunction, and ultimately, cell death. Zoniporide, a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has emerged as a promising therapeutic agent to mitigate this cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols for assessing intracellular sodium, and visualizations of the underlying signaling pathways.
Introduction: The Pathophysiology of Intracellular Sodium Overload
Under physiological conditions, the intracellular sodium concentration ([Na⁺]ᵢ) is maintained at a low level (approximately 5-15 mM) compared to the extracellular environment (around 145 mM). This steep concentration gradient is crucial for numerous cellular processes, including action potential generation and secondary active transport. The Na⁺/K⁺-ATPase pump is the primary regulator of this gradient.
However, during events like myocardial ischemia, cellular metabolism shifts to anaerobic glycolysis, leading to intracellular acidosis. To counteract the drop in pH, the ubiquitously expressed NHE-1 actively extrudes protons in exchange for sodium ions. This protective mechanism, when over-activated, results in a significant influx of Na⁺, leading to intracellular sodium overload.
The consequences of elevated [Na⁺]ᵢ are severe. The reduced sodium gradient diminishes the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, and can even cause it to operate in reverse, importing Ca²⁺ into the cell. This subsequent intracellular calcium overload triggers a cascade of detrimental events, including the activation of degradative enzymes, mitochondrial permeability transition pore (mPTP) opening, and the initiation of apoptotic and necrotic cell death pathways.
This compound: A Selective NHE-1 Inhibitor
This compound is a guanidinium compound that acts as a potent and selective inhibitor of the NHE-1 isoform.[1] Its chemical structure allows for high-affinity binding to the extracellular face of the NHE-1 transporter, effectively blocking the exchange of intracellular protons for extracellular sodium ions. This targeted inhibition directly addresses the primary driver of intracellular sodium overload during ischemia-reperfusion.
Quantitative Efficacy of this compound
Preclinical studies have demonstrated the significant potency and efficacy of this compound in various models of ischemia-reperfusion injury. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target | Assay | IC₅₀ (nM) | Selectivity vs. NHE-2 | Selectivity vs. NHE-3 | Reference |
| This compound | Human NHE-1 | ²²Na⁺ uptake in fibroblasts | 14 | >150-fold | >15,700-fold | [1][2] |
| Eniporide | Human NHE-1 | ²²Na⁺ uptake in fibroblasts | 23 | 27-fold | - | [2] |
| Cariporide | Human NHE-1 | ²²Na⁺ uptake in fibroblasts | 36 | 49-fold | - | [2] |
| This compound | Rat NHE-1 | H⁺ efflux in myocytes | 73 | - | - | [3][4] |
| This compound | Rat NHE-1 | Platelet Swelling | 67 | - | - | [3][4] |
Table 2: Cardioprotective Efficacy of this compound in Preclinical Models
| Model | Species | Parameter | This compound Concentration/Dose | Effect | Reference |
| Isolated Heart (Langendorff) | Rabbit | Infarct Size Reduction | EC₅₀ = 0.25 nM | 50% reduction | [1][5][6] |
| Isolated Heart (Langendorff) | Rabbit | Infarct Size Reduction | 50 nM | 83% reduction | [1][5][6] |
| Anesthetized Open-Chest | Rabbit | Infarct Size Reduction | ED₅₀ = 0.45 mg/kg/h | 50% reduction | [1][5][6] |
| Anesthetized Open-Chest | Rabbit | NHE-1 Mediated Platelet Swelling | 4 mg/kg/h | 93% inhibition | [1][5] |
| Conscious Primates | - | Postischemic Cardiac Contractile Dysfunction | - | Attenuated | [1] |
| Ischemia-Reperfusion | Rat | Ventricular Fibrillation | - | Reduced incidence and duration | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ischemia-Reperfusion Injury and this compound's Intervention
References
- 1. The Na+/Ca2+ exchanger in cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action potential and contractility changes in [Na(+)](i) overloaded cardiac myocytes: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of calcium ions in cerebral ischemia-reperfusion injury: mechanisms and intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents [frontiersin.org]
- 6. Intracellular Na+ measurements using sodium green tetraacetate with flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Zoniporide: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective NHE-1 Inhibitor for Drug Development Professionals
Zoniporide, also known as CP-597,396, is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] This integral membrane protein plays a crucial role in the regulation of intracellular pH (pHi) and cell volume.[1][4] Dysregulation of NHE-1 activity is implicated in the pathophysiology of various diseases, most notably myocardial ischemia-reperfusion injury.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative potency and selectivity, pharmacokinetic properties, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to and inhibiting the NHE-1 protein.[1] Under normal physiological conditions, NHE-1 mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1] During events such as myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to restore pHi.[1][5] This hyperactivity, however, results in a significant influx of sodium ions. The increased intracellular sodium concentration leads to the reversal of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium.[5] This calcium overload is a key contributor to cellular injury, leading to hypercontracture, mitochondrial dysfunction, and ultimately cell death.[1][6]
This compound's inhibition of NHE-1 prevents this cascade of events. By blocking the initial surge of sodium influx, it mitigates the subsequent calcium overload, thereby protecting cardiac tissue from ischemia-reperfusion injury.[1]
Signaling Pathway in Myocardial Ischemia-Reperfusion Injury
The following diagram illustrates the signaling cascade leading to myocardial cell injury during ischemia-reperfusion and the point of intervention for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Zoniporide in Cardioprotection: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), and its potential as a cardioprotective agent. This document delves into the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the evaluation of this compound.
Core Mechanism of Action
This compound exerts its cardioprotective effects by targeting the Na+/H+ exchanger isoform 1 (NHE-1), a key protein involved in the pathophysiology of ischemia-reperfusion injury.[1][2][3] During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to an accumulation of intracellular protons and subsequent acidosis.[2][4] Upon reperfusion, the hyperactivation of NHE-1 to correct this acidosis results in a massive influx of sodium ions (Na+).[3][4] This intracellular sodium overload triggers the reverse operation of the Na+/Ca2+ exchanger, leading to a detrimental increase in intracellular calcium (Ca2+) levels.[3][4] This calcium overload is a central driver of cardiomyocyte injury, causing hypercontracture, mitochondrial dysfunction, and ultimately cell death.[3][4]
This compound, by selectively inhibiting NHE-1, directly mitigates this cascade of events.[2][4] By preventing the initial surge in intracellular sodium, it consequently averts the subsequent calcium overload, thereby preserving cardiac cell integrity and function during reperfusion.[2][4] Emerging research also indicates the involvement of other signaling pathways in this compound's cardioprotective effects, notably the activation of the STAT3 pathway, which is believed to play a crucial role in the functional recovery of the heart following an ischemic event.[2][5]
Quantitative Data from Preclinical Studies
The cardioprotective efficacy of this compound has been evaluated in various preclinical models, demonstrating its potential in reducing myocardial infarct size and improving cardiac function. The following tables summarize the quantitative data from key in vitro and in vivo studies, often in comparison to other NHE-1 inhibitors like Cariporide and Eniporide.
Table 1: In Vitro Cardioprotective Efficacy of NHE-1 Inhibitors in Isolated Rabbit Hearts (Langendorff Model) [1][6][7]
| Compound | EC50 (nM) | Maximum Infarct Size Reduction (%) | Ischemia Duration (min) | Reperfusion Duration (min) |
| This compound | 0.25 | 83% (at 50 nM) | 30 | 120 |
| Cariporide | 5.11 | Equivalent to this compound | 30 | 120 |
| Eniporide | 0.69 | 58% | 30 | 120 |
| EC50 represents the concentration of a drug that gives half-maximal response.[1] |
Table 2: In Vivo Cardioprotective Efficacy of this compound in Anesthetized Rabbits [6][7]
| Compound | ED50 (mg/kg/h) | Maximum Infarct Size Reduction (%) | Ischemia Duration (min) | Reperfusion Duration (min) |
| This compound | 0.45 | Not specified | 30 | 120 |
| ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population.[1] |
Table 3: Inhibitory Potency of this compound on NHE-1 Activity [8][9][10][11]
| Experimental Model | Parameter | Temperature (°C) | IC50 (nM) |
| Isolated Rat Ventricular Myocytes | H+ Efflux Rate | 25 | 73 |
| Isolated Rat Ventricular Myocytes | H+ Efflux Rate | 37 | Comparable to 25°C |
| Rat Platelets | Cell Swelling | 25 | 67 |
| Human Platelets | Cell Swelling | Not Specified | 59 |
| IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. |
Table 4: Effect of this compound on Functional Recovery in Isolated Rat Hearts [8]
| Treatment Group | Left Ventricular Developed Pressure (LVDP) Recovery (%) | Left Ventricular End-Diastolic Pressure (LVEDP) |
| Control | 43 ± 5 | Significantly higher than this compound group |
| This compound | 61 ± 3 | Significantly lower than Control group |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental models are provided below.
In Vitro Isolated Heart (Langendorff) Model
This ex vivo model is utilized to assess the direct effects of pharmacological agents on the heart, independent of systemic physiological influences.[3][4]
-
Heart Isolation: Animals (e.g., rabbits, rats) are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.[2][4]
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit buffer maintained at 37°C.[2]
-
Functional Measurements: A balloon is inserted into the left ventricle to measure cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Coronary flow is also monitored.[1]
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) before the induction of ischemia.[2][4]
-
Drug Administration: this compound or other compounds are added to the perfusion buffer at desired concentrations before, during, or after the ischemic period.[1][4]
-
Ischemia-Reperfusion Protocol: Global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery for a specific duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[1][4]
-
Infarct Size Determination: Following reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk (AAR).[1][3]
In Vivo Myocardial Infarction Model
This model assesses the cardioprotective effects of a drug in a living organism, providing insights into its overall physiological impact.[1]
-
Animal Preparation: Animals (e.g., rabbits, rats) are anesthetized, intubated for artificial ventilation, and instrumented for hemodynamic monitoring (e.g., blood pressure, heart rate).[1][2]
-
Surgical Procedure: A thoracotomy is performed to expose the heart, and a suture is placed around a major coronary artery, typically the left anterior descending (LAD) artery.[1][3]
-
Ischemia Induction: The coronary artery is occluded by tightening the suture for a predetermined period (e.g., 30 minutes). Successful occlusion is confirmed by visual changes in the myocardium and ECG alterations.[1][3]
-
Drug Administration: this compound or a vehicle is administered, often intravenously, at a specified time before or during ischemia and/or reperfusion.[1][3]
-
Reperfusion: The suture is released to allow for reperfusion of the ischemic tissue for a set duration (e.g., 120 minutes).[1][3]
-
Infarct Size Assessment: At the end of the reperfusion period, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the AAR. The heart is then excised, sliced, and stained with TTC to determine the infarct size as a percentage of the AAR.[1][3]
NHE-1 Activity Assays
-
Isolated Cardiomyocyte pH Recovery:
-
Cell Isolation: Ventricular myocytes are isolated from animal hearts.[8]
-
Acidification: Intracellular acidosis is induced using the ammonium chloride (NH4Cl) prepulse technique.[2]
-
pH Measurement: The rate of intracellular pH (pHi) recovery following the removal of NH4Cl, which is primarily mediated by NHE-1, is measured using pH-sensitive fluorescent dyes.[2]
-
Inhibition Assay: The experiment is repeated in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of pHi recovery.[2]
-
-
Platelet Swelling Assay:
-
Sample Preparation: Platelet-rich plasma is prepared from blood samples.[2]
-
Assay Principle: Platelets are suspended in a propionate-based medium. The entry of propionic acid acidifies the cytoplasm, activating NHE-1. The subsequent influx of Na+ and water causes the platelets to swell.[2]
-
Measurement: The rate of platelet swelling is measured as a change in light absorbance using a spectrophotometer, which serves as a surrogate for NHE-1 activity.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's cardioprotective mechanism and a typical experimental workflow for its evaluation.
Caption: this compound's core mechanism of action in preventing ischemia-reperfusion injury.
Caption: A generalized experimental workflow for evaluating this compound's cardioprotective effects.
Summary and Future Directions
The preclinical data strongly support the potent cardioprotective effects of this compound in models of ischemia-reperfusion injury.[3] Its mechanism of action, centered on the selective inhibition of NHE-1, is well-defined and addresses a critical pathway in reperfusion-induced cardiomyocyte death.[3][4] Notably, this compound has demonstrated greater potency than other NHE-1 inhibitors like Eniporide and Cariporide in some preclinical settings.[6][7]
However, it is important to acknowledge that despite the promising preclinical evidence, the translation of these findings to the clinical setting has been challenging. A major clinical trial with this compound in high-risk patients undergoing vascular surgery did not demonstrate efficacy, highlighting the complexities of translating cardioprotective strategies from animal models to human patients.[2] The reasons for this discrepancy are likely multifactorial and may involve differences in underlying pathologies, comorbidities, and the timing of drug administration.
Future research should focus on further elucidating the nuanced signaling pathways involved in this compound's action, including the role of the STAT3 pathway. Additionally, identifying specific patient populations or clinical scenarios where NHE-1 inhibition might be most beneficial will be crucial for any potential future clinical development of this compound or other NHE-1 inhibitors. Continued investigation into optimal dosing, timing of administration, and potential combination therapies will be essential to unlock the therapeutic potential of this class of compounds in cardioprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. researchgate.net [researchgate.net]
Zoniporide's Effect on Downstream Pro-Survival Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular effects of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), on key downstream pro-survival signaling pathways. This document details the mechanism of action, experimental data on related compounds, and detailed protocols for relevant assays.
Introduction: this compound and the Na+/H+ Exchanger 1 (NHE-1)
This compound is a small molecule inhibitor that exhibits high selectivity for the ubiquitously expressed plasma membrane protein, NHE-1. NHE-1 is a crucial regulator of intracellular pH (pHi) and cell volume.[1] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion.[1] Beyond its homeostatic roles, NHE-1 has been implicated in a variety of cellular processes, including proliferation, migration, and apoptosis.[2] Dysregulation of NHE-1 activity is associated with several pathologies, including cardiac hypertrophy and cancer.[2][3]
Mechanism of Action: NHE-1 as a Scaffold for Pro-Survival Signaling
NHE-1's role extends beyond ion transport; its cytosolic C-terminal domain acts as a scaffold for the assembly of signaling complexes.[4][5] This scaffolding function is critical for the activation of pro-survival pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Upon cellular stress, the cytosolic tail of NHE-1 can bind to proteins such as ezrin/radixin/moesin (ERM) and phosphatidylinositol 4,5-bisphosphate (PIP2).[4][5] This interaction facilitates the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation. Activated Akt is a central node in pro-survival signaling, promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating other survival-promoting factors.
By inhibiting NHE-1, this compound is expected to disrupt this scaffolding function, thereby preventing the activation of the PI3K/Akt pathway and promoting apoptosis.
Downstream Signaling Pathways Modulated by NHE-1 Inhibition
While direct quantitative data on this compound's effects on downstream signaling pathways are limited in publicly available literature, studies on other potent NHE-1 inhibitors, such as Cariporide and 5-(N-ethyl-N-isopropyl) amiloride (EIPA), provide valuable insights into the expected molecular consequences of this compound treatment.
The PI3K/Akt Pathway
Inhibition of NHE-1 is anticipated to lead to a significant reduction in the phosphorylation and activation of Akt. Studies on the NHE-1 inhibitor Cariporide have demonstrated that its pro-apoptotic effects in breast cancer cells are associated with a decrease in the phosphorylation of Akt.[6] This supports the hypothesis that by blocking the scaffolding function of NHE-1, its inhibitors prevent the activation of this critical pro-survival pathway.
The ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. The effect of NHE-1 inhibition on the ERK pathway appears to be context-dependent. Some studies have shown that treatment with the NHE-1 inhibitor EIPA can lead to an increase in ERK activity in cancer cells.[4] This suggests a potential compensatory mechanism or a more complex interplay between NHE-1 and the ERK pathway.
The p38 MAPK Pathway
Data Presentation: Effects of NHE-1 Inhibitors on Cell Viability and Signaling
The following tables summarize quantitative data from studies on the NHE-1 inhibitors Cariporide and EIPA, which serve as a proxy for the expected effects of this compound.
Table 1: Effect of NHE-1 Inhibition on Akt and ERK Phosphorylation
| Cell Line | Inhibitor | Concentration | Effect on p-Akt | Effect on p-ERK | Reference |
| MCF-7 Breast Cancer | Cariporide | Not Specified | Decreased | Not Reported | [6] |
| MCF-7 Breast Cancer | EIPA | Not Specified | No significant change | Increased | [4] |
Table 2: IC50 Values of NHE-1 Inhibitors in Cancer Cell Lines
| Cell Line | Inhibitor | IC50 | Assay | Reference |
| MKN28 Gastric Cancer | EIPA | Not Specified (suppressed proliferation) | Not Specified | [7] |
| Cholangiocarcinoma Cells | Cariporide | Not Specified (induced apoptosis) | Not Specified | [8] |
Table 3: Apoptosis Induction by NHE-1 Inhibitors
| Cell Line | Inhibitor | Treatment Conditions | Percentage of Apoptotic Cells | Reference |
| Cholangiocarcinoma Cells | Cariporide | Not Specified | Increased | [8] |
| Breast Cancer Cells | Cariporide | Not Specified | Increased | [6] |
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of C1311 cytotoxic activity and interference with cell cycle progression in a panel of human solid tumour and leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Rationale for Developing Selective NHE-1 Inhibitors like Zoniporide: A Technical Guide
Executive Summary: The Na+/H+ Exchanger isoform 1 (NHE-1) is a ubiquitous plasma membrane protein essential for regulating intracellular pH (pHi) and cell volume.[1][2] Under pathological conditions, particularly myocardial ischemia-reperfusion, NHE-1 becomes hyperactivated. This hyperactivity, driven by intracellular acidosis from anaerobic metabolism, leads to a cascade of detrimental ionic imbalances.[3][4] Specifically, it causes an overload of intracellular sodium (Na+), which in turn reverses the Na+/Ca2+ exchanger (NCX), leading to a massive influx of calcium (Ca2+).[1][5] This Ca2+ overload is a central mechanism of cardiomyocyte injury, causing contractile dysfunction, arrhythmia, and cell death.[5][6] Consequently, inhibiting NHE-1 presents a direct and compelling therapeutic strategy to mitigate ischemia-reperfusion injury.[4] Zoniporide has emerged as a novel, potent, and highly selective NHE-1 inhibitor, designed to specifically target this pathological mechanism while minimizing off-target effects associated with less selective compounds.[7][8] This guide details the core rationale, supporting preclinical data, and key experimental methodologies related to the development of selective NHE-1 inhibitors like this compound.
The Pathophysiological Role of NHE-1 in Ischemia-Reperfusion Injury
NHE-1 is the primary NHE isoform found in the myocardium.[5][9] While it plays a crucial homeostatic "housekeeping" role under normal physiological conditions, its activity is dramatically upregulated in response to the intracellular acidosis that accompanies myocardial ischemia.[3][10]
During ischemia, the lack of oxygen forces cardiomyocytes to switch to anaerobic glycolysis, leading to the production and accumulation of protons (H+) and a drop in pHi.[1] This acidosis is a powerful stimulus for NHE-1, which attempts to restore normal pHi by extruding one intracellular H+ in exchange for one extracellular Na+.[2][3]
While this is a protective mechanism in the short term, during prolonged ischemia and subsequent reperfusion, this sustained hyperactivity becomes maladaptive. The massive influx of Na+ cannot be managed by the ATP-dependent Na+/K+ ATPase, which is already compromised due to the ischemic conditions.[5] The resulting intracellular Na+ overload triggers the reversal of the Na+/Ca2+ exchanger, which begins pumping Na+ out of the cell in exchange for pumping Ca2+ in.[1][11] This leads to a state of severe intracellular Ca2+ overload, which is the final common pathway for much of the damage seen in reperfusion injury, including:
-
Activation of degradative enzymes (proteases and phospholipases).
-
Mitochondrial dysfunction and opening of the mitochondrial permeability transition pore (mPTP).[11]
-
Generation of reactive oxygen species (ROS).[11]
-
Hypercontracture of myofibrils and cell death (necrosis and apoptosis).[5][11]
Genetic studies confirm this central role; mice with a null mutation for NHE-1 are notably resistant to cardiac ischemia-reperfusion injury, showing significantly better-preserved cardiac function and less tissue damage compared to wild-type mice.[12] Pharmacological inhibition of NHE-1 aims to replicate this genetic protection.[12]
The Case for Selectivity: Introducing this compound
Early NHE inhibitors, such as amiloride, lacked specificity and interacted with multiple ion channels and exchangers.[13] The development of more selective compounds like Cariporide and Eniporide demonstrated improved cardioprotective effects in preclinical models, validating NHE-1 as a therapeutic target.[1][5] However, clinical trials with these agents produced mixed results, with some concerns over adverse effects, potentially due to insufficient selectivity or inappropriate dosing.[2][14]
This highlighted the critical need for inhibitors with even greater potency and, crucially, higher selectivity for the NHE-1 isoform over other isoforms (e.g., NHE-2, NHE-3) that are prevalent in other tissues like the kidneys and gastrointestinal tract.[15] this compound (CP-597,396) was developed to meet this need. It is a pyrazole-derived acylguanidine that demonstrates significantly higher potency and selectivity for human NHE-1 compared to its predecessors.[7][8]
Quantitative Data: Potency and Selectivity
The inhibitory potency (IC50) of this compound against various NHE isoforms has been quantified, demonstrating its superior profile compared to other well-studied inhibitors.
| Inhibitor | hNHE-1 IC50 (nM) | hNHE-2 IC50 (nM) | rNHE-3 IC50 (nM) | Selectivity (NHE-2/NHE-1) | Reference |
| This compound | 14 | 2,200 | >220,000 | ~157-fold | [8] |
| Eniporide | 23 | 620 | >100,000 | ~27-fold | [8] |
| Cariporide | 36 | 1,750 | >100,000 | ~49-fold | [8] |
Quantitative Data: Preclinical Efficacy
Preclinical studies in various animal models of myocardial ischemia-reperfusion have confirmed the potent cardioprotective effects of this compound.
| Model | Parameter | Value | Key Outcome | Reference |
| Isolated Rabbit Heart (Langendorff) | EC50 | 0.25 nM | Concentration-dependent reduction in infarct size. | [7] |
| Isolated Rabbit Heart (Langendorff) | Concentration | 50 nM | 83% reduction in infarct size. | [7] |
| Anesthetized Rabbit (Open Chest) | ED50 | 0.45 mg/kg/h | Dose-dependent reduction in infarct size. | [7] |
| Conscious Primates | - | - | Attenuated post-ischemic cardiac contractile dysfunction. | [7] |
| Rat Model | - | - | Reduced incidence and duration of reperfusion-induced ventricular fibrillation. | [7] |
Pharmacokinetic Profile
This compound exhibits a pharmacokinetic profile suitable for investigation in acute care settings, although metabolism shows interspecies variation.
| Species | Parameter | Value | Administration | Reference |
| Monkey | t1/2 (Half-life) | 1.5 hours | - | [7] |
| Human | t1/2 (Half-life) | ~2 hours | 80 mg IV | [16] |
| Human | Metabolism | Primarily via aldehyde oxidase to 2-oxothis compound (M1). | IV | [17] |
Key Experimental Protocols for Evaluating NHE-1 Inhibitors
The characterization of selective NHE-1 inhibitors like this compound relies on a suite of specialized in vitro and in vivo experimental protocols.
In Vitro Assay: Intracellular pH (pHi) Measurement
This assay directly measures NHE-1 activity by monitoring the recovery of pHi in cells following an induced acid load. The rate of recovery is proportional to NHE-1 activity.[18]
-
Objective: To quantify the inhibitory effect of a compound on NHE-1-mediated pHi recovery.
-
Materials:
-
Cells expressing NHE-1 (e.g., neonatal rat ventricular myocytes, C6 glioma cells).[18]
-
pH-sensitive fluorescent dye (e.g., BCECF-AM).[18]
-
HEPES-buffered saline solution (HBSS).
-
NH4Cl solution (e.g., 20 mM in HBSS) for acid loading.[18]
-
Test inhibitors (e.g., this compound).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.[18]
-
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate to achieve confluence.[18]
-
Dye Loading: Wash cells with HBSS and incubate with BCECF-AM (e.g., 2 µM) for 30-60 minutes at 37°C to load the dye.[18]
-
Washing: Gently wash cells twice with HBSS to remove extracellular dye.[18]
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm) to establish the resting pHi.[18]
-
Acid Loading: Induce intracellular acidosis by incubating cells with a pre-warmed NH4Cl solution for 5-10 minutes.[18]
-
Initiation of pHi Recovery: Rapidly aspirate the NH4Cl solution and replace it with a sodium-containing HBSS to initiate recovery. For test wells, use HBSS containing various concentrations of the NHE-1 inhibitor.[18]
-
Data Acquisition: Monitor the fluorescence ratio over time. The initial rate of pHi recovery (dpHi/dt) is calculated.
-
Analysis: Plot the rate of pHi recovery against the inhibitor concentration to determine the IC50 value.
-
In Vitro Assay: Isoform Selectivity Screening
-
Objective: To determine the selectivity of an inhibitor for NHE-1 over other NHE isoforms.
-
Methodology: This assay typically uses fibroblast cell lines (e.g., PS-120) that lack endogenous NHE activity and have been stably transfected to overexpress a single human NHE isoform (NHE-1, NHE-2, etc.).[8]
-
Protocol:
-
Culture the specific NHE-expressing cell lines.
-
Induce intracellular acidosis.
-
Incubate cells with varying concentrations of the test inhibitor.
-
Initiate ion exchange by adding a buffer containing the radioactive isotope 22Na+.
-
After a short period, terminate the uptake and wash the cells to remove extracellular 22Na+.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The amount of 22Na+ uptake is a direct measure of the specific NHE isoform's activity. Plotting inhibition versus compound concentration allows for the determination of an IC50 for each isoform, from which selectivity ratios can be calculated.[8]
-
In Vivo Model: Myocardial Ischemia-Reperfusion
-
Objective: To evaluate the cardioprotective efficacy of an NHE-1 inhibitor in a clinically relevant setting.
-
Model: Anesthetized, open-chest rabbit or rat models are commonly used.[7]
-
Protocol:
-
Anesthesia and Ventilation: Animals are anesthetized, and mechanically ventilated.
-
Surgical Preparation: A thoracotomy is performed to expose the heart. A major coronary artery (e.g., the left anterior descending artery) is isolated.
-
Hemodynamic Monitoring: Catheters are placed to monitor blood pressure, heart rate, and left ventricular pressure.
-
Ischemia Induction: A snare or ligature is tightened around the coronary artery to induce regional ischemia for a set period (e.g., 30-40 minutes).[12]
-
Drug Administration: The test compound (this compound) or vehicle is administered intravenously, typically as a bolus followed by a continuous infusion starting before ischemia and continuing through the reperfusion period.[7]
-
Reperfusion: The snare is released, allowing blood flow to be restored to the previously ischemic tissue for a defined period (e.g., 30 minutes to 3 hours).[12]
-
Endpoint Analysis:
-
Infarct Size Measurement: At the end of the experiment, the heart is excised. The area at risk is delineated (e.g., with Evans blue dye), and the infarcted tissue is identified (e.g., with triphenyltetrazolium chloride staining). The infarct size is then expressed as a percentage of the area at risk.
-
Functional Recovery: Hemodynamic parameters are monitored throughout the reperfusion period to assess the recovery of cardiac function.[12]
-
-
Synthesis of Rationale and Future Perspectives
The development of selective NHE-1 inhibitors is a mechanism-based therapeutic strategy directly derived from our understanding of the pathophysiology of ischemia-reperfusion injury. The rationale follows a clear logical progression: NHE-1 hyperactivity is a critical driver of the Na+ and subsequent Ca2+ overload that mediates cell death and organ dysfunction. Therefore, potent and selective inhibition of NHE-1 should be cardioprotective.
This compound represents a significant advancement in this strategy, with a pharmacological profile demonstrating high potency and superior selectivity for NHE-1.[7][8] Extensive preclinical data strongly support its efficacy in reducing infarct size and preserving cardiac function in diverse models of ischemia-reperfusion injury.[7]
While the journey of NHE-1 inhibitors to the clinic has been challenging, the fundamental rationale for their development remains robust.[2][14] Future success will likely depend on optimizing drug candidates like this compound, refining dosing strategies, and carefully selecting patient populations for clinical trials who are most likely to benefit from this targeted therapeutic approach. The continued exploration of highly selective NHE-1 inhibitors remains a promising avenue in the search for effective treatments for myocardial infarction and other conditions involving ischemia-reperfusion injury.[2]
References
- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of NHE1 to treat heart failure | BioWorld [bioworld.com]
- 5. The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Regulation of the cardiac Na⁺/H⁺ exchanger in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 12. Mice with a null mutation in the NHE1 Na+-H+ exchanger are resistant to cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. Cross-species comparison of the metabolism and excretion of this compound: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Technical Guide to Preclinical Studies of Zoniporide for Myocardial Infarct Size Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the preclinical evaluation of Zoniporide, a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), for its cardioprotective effects, specifically in reducing myocardial infarct size. It summarizes key quantitative data from various animal models, details the experimental methodologies employed, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction: The Role of NHE-1 in Ischemia-Reperfusion Injury
Myocardial infarction (MI), resulting from the blockage of a coronary artery, leads to cardiac tissue death due to prolonged ischemia.[1] While timely reperfusion is critical to salvage the myocardium, the restoration of blood flow paradoxically triggers a cascade of detrimental events known as ischemia-reperfusion (I/R) injury.[1] A key mediator in this process is the Na+/H+ exchanger isoform 1 (NHE-1), a transmembrane protein that regulates intracellular pH.[2]
During ischemia, anaerobic metabolism causes intracellular acidosis, which activates NHE-1 upon reperfusion.[1] This hyperactivity leads to a massive influx of sodium ions (Na+), which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a catastrophic overload of intracellular calcium (Ca2+).[1][2] This Ca2+ overload is a primary driver of reperfusion injury, leading to cardiomyocyte hypercontracture, mitochondrial damage, and cell death.[1] this compound is a novel, potent, and highly selective inhibitor of NHE-1, designed to block this pathway and thereby reduce the extent of myocardial damage following an ischemic event.[1][3]
Mechanism of Action of this compound
This compound exerts its cardioprotective effect by directly binding to and inhibiting the NHE-1 protein on the cardiomyocyte membrane.[1] This action is most critical at the onset of reperfusion. By preventing the initial surge in intracellular Na+, this compound averts the subsequent Ca2+ overload, preserving mitochondrial integrity and reducing myocardial cell death.[4]
Beyond direct NHE-1 inhibition, evidence suggests that this compound's cardioprotective effects may also involve the activation of downstream pro-survival signaling pathways, such as the STAT3 pathway, which contributes to reducing apoptosis and improving functional recovery.[2][5][6]
Quantitative Data Summary
Preclinical studies have consistently demonstrated the potent cardioprotective effects of this compound across various in vitro and in vivo models. The data highlights its superior potency compared to other NHE-1 inhibitors like cariporide and eniporide.
Table 1: In Vitro Efficacy of this compound in Myocardial Ischemia-Reperfusion Models
| Parameter | This compound | Cariporide | Eniporide | Species / Model | Ischemia / Reperfusion | Reference(s) |
| EC₅₀ (Infarct Reduction) | 0.25 nM | 5.11 nM | 0.69 nM | Rabbit / Isolated Heart (Langendorff) | 30 min / 120 min | [3][7][8] |
| Max Infarct Reduction | 83% (at 50 nM) | Equivalent | 58% | Rabbit / Isolated Heart (Langendorff) | 30 min / 120 min | [3][7][8] |
| IC₅₀ (NHE-1 Activity) | 73 nM (at 25°C) | - | - | Rat / Isolated Ventricular Myocytes | N/A | [9] |
| EC₅₀ (Cardiac Output) | 176 nM | - | - | Rat / Isolated Working Heart (Hypothermic Storage) | 6 hours / 45 min | [5] |
Table 2: In Vivo Efficacy of this compound in Myocardial Ischemia-Reperfusion Models
| Parameter | Value | Species / Model | Ischemia / Reperfusion | Key Findings | Reference(s) |
| ED₅₀ (Infarct Reduction) | 0.45 mg/kg/h | Rabbit / Anesthetized | 30 min / 120 min | Dose-dependent reduction in infarct size. | [3][8] |
| Max Infarct Reduction | 75% (at 4 mg/kg/h) | Rabbit / Anesthetized | 30 min / 120 min | Reduced infarct area from 57% to 14% of AAR. | [8] |
| Hemodynamic Effects | None significant | Rabbit / Anesthetized | 30 min / 120 min | No changes in mean arterial pressure or heart rate. | [3][8] |
| NHE-1 Inhibition | 93% max inhibition | Rabbit / Anesthetized | 30 min / 120 min | Confirmed via platelet swelling assay. | [3][8] |
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. The following sections detail the standardized protocols used to evaluate this compound's efficacy.
In Vivo Myocardial Infarction Model (Anesthetized Rabbit)
This model simulates an acute myocardial infarction and reperfusion in a whole-animal system, providing data with high physiological relevance.
Methodology:
-
Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated. The right jugular vein is cannulated for intravenous drug administration, and the left carotid artery is cannulated for continuous monitoring of blood pressure and heart rate.[1][7]
-
Surgical Procedure: A left thoracotomy is performed in the fourth intercostal space to expose the heart. The pericardium is opened, and a suture is passed around the left anterior descending (LAD) coronary artery.[7]
-
Drug Administration: A continuous intravenous infusion of this compound (e.g., dissolved in saline) or vehicle is initiated 30 minutes prior to ischemia and maintained throughout the protocol.[1][8]
-
Ischemia Induction: Regional myocardial ischemia is induced by tightening the snare around the LAD for 30 minutes. Successful occlusion is confirmed by the appearance of a pale, cyanotic region on the ventricular surface and by ST-segment elevation on an electrocardiogram (ECG).[7][8]
-
Reperfusion: The snare is released after 30 minutes, allowing the myocardium to be reperfused for 120 minutes. Reperfusion is confirmed by reactive hyperemia.[1][8]
-
Infarct Size Assessment: At the end of reperfusion, the LAD is re-occluded. Evans blue dye is injected intravenously to delineate the Area at Risk (AAR) as the tissue unstained by the blue dye. The animal is euthanized, and the heart is excised, sliced, and incubated with 1% triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue a pale white. Infarct size (IA) is then calculated as a percentage of the AAR (% IA/AAR).[1][7]
Ex Vivo Isolated Perfused Heart Model (Langendorff)
This model allows for the study of cardiac function and injury independent of systemic neuronal and hormonal influences.
Methodology:
-
Heart Isolation: Rabbits or rats are anesthetized, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.[7]
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).[1][7]
-
Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to continuously measure cardiac function parameters, including Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP).[7]
-
Drug Administration: After a stabilization period, this compound or vehicle is added to the perfusate at the desired concentration and administered for a set period (e.g., 15-30 minutes) before ischemia.[1][4]
-
Ischemia-Reperfusion: Global, normothermic ischemia is induced by stopping the perfusion for 30 minutes. Perfusion is then restored for 60-120 minutes.[4]
-
Infarct Size Determination: At the end of the reperfusion period, the heart is removed from the apparatus, frozen, sliced, and stained with TTC to quantify infarct size.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
The Vicious Cycle: Understanding the Pathophysiology of Ischemia-Reperfusion Injury and the Pivotal Role of NHE-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This complex process is a major contributor to morbidity and mortality in a range of clinical settings, including myocardial infarction, stroke, and organ transplantation. At the heart of the intricate signaling cascades that mediate I/R injury lies the Sodium-Hydrogen Exchanger isoform 1 (NHE-1), a ubiquitously expressed transmembrane protein. Under physiological conditions, NHE-1 plays a crucial housekeeping role in regulating intracellular pH (pHi) and cell volume. However, during the metabolic stress of ischemia and the subsequent abrupt environmental changes of reperfusion, its activity becomes a double-edged sword, initiating a cascade of events that lead to ionic imbalance, calcium overload, and ultimately, cell death. This technical guide provides a comprehensive overview of the pathophysiology of I/R injury with a specific focus on the molecular mechanisms governing the activation and downstream consequences of NHE-1. We will delve into the key signaling pathways, present quantitative data on the ionic shifts that characterize I/R, and provide detailed protocols for the essential experiments used to investigate this critical area of research.
The Pathophysiology of Ischemia-Reperfusion Injury: A Two-Act Tragedy
Ischemia-reperfusion injury unfolds in two distinct but interconnected phases: the ischemic phase and the reperfusion phase.
1.1. The Ischemic Phase: A Shift to Anaerobic Metabolism and Intracellular Acidosis
Deprivation of oxygen and nutrients during ischemia forces cells to switch from aerobic to anaerobic metabolism to generate ATP. This metabolic shift has two critical consequences: a drastic reduction in ATP production and the accumulation of metabolic byproducts, primarily lactate and protons (H+). The accumulation of protons leads to a rapid and significant drop in intracellular pH, a condition known as intracellular acidosis.[1][2] This acidic environment, while initially offering some protection by inhibiting certain enzymatic activities, sets the stage for the deleterious events to come.
A key response to intracellular acidosis is the activation of mechanisms aimed at restoring pHi, with the Na+/H+ exchanger-1 (NHE-1) being a primary player.[3][4] NHE-1 is an electroneutral transporter that extrudes one intracellular proton in exchange for one extracellular sodium ion.[5] While the extent of NHE-1 activity during ischemia is a subject of some debate, with evidence suggesting it may be partially inhibited by the ischemic conditions themselves, its activation upon even slight pHi recovery or at the onset of reperfusion is a critical initiating event.[2]
1.2. The Reperfusion Phase: A Sudden Onslaught of Cellular Stress
The restoration of blood flow, while essential for cell survival, paradoxically triggers a cascade of injurious events. The washout of the acidic extracellular environment and the reintroduction of oxygen create a sudden and dramatic shift in the cellular milieu.
This abrupt change leads to the robust activation of NHE-1, which relentlessly pumps protons out of the cell in an attempt to normalize pHi.[1] This hyperactivity of NHE-1 results in a massive influx of sodium ions (Na+), leading to a rapid and significant increase in the intracellular sodium concentration ([Na+]i).[1]
This intracellular sodium overload has a critical downstream consequence: the reversal of the normal mode of operation of the Na+/Ca2+ exchanger (NCX). Under physiological conditions, the NCX extrudes calcium ions (Ca2+) from the cell. However, the elevated [Na+]i during reperfusion reverses the electrochemical gradient for Na+, causing the NCX to operate in its reverse mode, pumping Na+ out of the cell and Ca2+ into the cell.[5][6]
This influx of Ca2+, coupled with the release of Ca2+ from intracellular stores, leads to a massive and uncontrolled increase in the intracellular calcium concentration ([Ca2+]i), a condition known as calcium overload.[6] Calcium overload is a central executioner of cell death in I/R injury, triggering a plethora of detrimental processes including:
-
Activation of degradative enzymes: Calcium-dependent proteases (e.g., calpains) and phospholipases are activated, leading to the breakdown of cellular structures and membranes.
-
Mitochondrial dysfunction: Mitochondria avidly take up excess cytosolic Ca2+, which can trigger the opening of the mitochondrial permeability transition pore (mPTP). This dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to the release of pro-apoptotic factors like cytochrome c.
-
Hypercontracture of muscle cells: In cardiomyocytes, the excessive Ca2+ leads to sustained contraction (hypercontracture), which can cause physical damage to the cell membrane.
-
Generation of reactive oxygen species (ROS): The reintroduction of oxygen during reperfusion, combined with mitochondrial dysfunction, leads to a burst of ROS production, causing oxidative damage to lipids, proteins, and DNA.
NHE-1: A Key Regulator and Therapeutic Target
The central role of NHE-1 in initiating the cascade of ionic imbalances that lead to calcium overload and cell death makes it a prime therapeutic target for mitigating I/R injury.
2.1. Regulation of NHE-1 Activity
The activity of NHE-1 is tightly regulated by a complex network of signaling pathways. Intracellular acidosis is the primary stimulus for its activation. However, other factors, including growth factors, hormones, and mechanical stress, can also modulate its activity through phosphorylation events. Key kinases involved in the regulation of NHE-1 include:
-
Extracellular signal-regulated kinases 1/2 (ERK1/2): The ERK1/2 pathway can be activated by various stimuli during I/R and has been shown to phosphorylate and activate NHE-1.[5]
-
Protein Kinase B (Akt): Akt has been shown to phosphorylate NHE-1, leading to its inhibition. This suggests that activating Akt could be a cardioprotective strategy.[7][8]
-
Protein Kinase C (PKC): Certain isoforms of PKC can be activated during I/R and contribute to the regulation of NHE-1 activity.[9][10]
Dephosphorylation of NHE-1, mediated by protein phosphatases such as Protein Phosphatase 1 (PP1), is also a critical regulatory mechanism.
Quantitative Data in Ischemia-Reperfusion Injury
The following tables summarize the typical quantitative changes in key intracellular parameters observed in cardiomyocytes during ischemia and reperfusion. These values can vary depending on the experimental model, species, and duration of ischemia/reperfusion.
Table 1: Intracellular pH (pHi) Changes
| Condition | Typical pHi | Reference |
| Normoxia | 7.2 - 7.4 | [1] |
| Ischemia (15-30 min) | 6.2 - 6.5 | [1] |
| Reperfusion (early) | Rapid recovery towards baseline | [1] |
Table 2: Intracellular Sodium ([Na+]i) Concentration Changes
| Condition | Typical [Na+]i (mM) | Reference |
| Normoxia | 5 - 10 | [1][2] |
| Ischemia (15-30 min) | 15 - 25 | [1][2] |
| Reperfusion (early) | Further transient increase before recovery | [1] |
Table 3: Intracellular Calcium ([Ca2+]i) Concentration Changes
| Condition | Typical Diastolic [Ca2+]i (nM) | Reference |
| Normoxia | 100 - 150 | [1] |
| Ischemia (15-30 min) | 300 - 500 | [1] |
| Reperfusion (early) | > 1000 (overload) | [1] |
Key Experimental Protocols
Investigating the pathophysiology of I/R injury and the role of NHE-1 requires a combination of in vitro and ex vivo experimental models and specialized techniques to measure intracellular ion concentrations and protein activity.
4.1. Langendorff Isolated Heart Model for Ischemia-Reperfusion
This ex vivo model allows for the study of the heart in a controlled environment, independent of systemic influences.
-
Principle: The heart is excised and retrogradely perfused through the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This maintains cardiac viability and allows for the induction of global ischemia by stopping the perfusion, followed by reperfusion.
-
Detailed Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) according to approved institutional protocols.
-
Heart Excision: Rapidly open the chest cavity and excise the heart, placing it immediately in ice-cold perfusion buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) with continuous perfusion.
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion to the heart for a specified duration (e.g., 60-120 minutes).
-
Functional Assessment: Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
4.2. Measurement of Intracellular pH (pHi) using BCECF-AM
-
Principle: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent, pH-sensitive indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.
-
Detailed Protocol:
-
Cell Preparation: Isolate cardiomyocytes or use cultured cardiac cell lines.
-
Dye Loading: Incubate the cells with BCECF-AM (typically 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Fluorescence Measurement: Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm) using a fluorescence microscope or plate reader.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing nigericin, which equilibrates intracellular and extracellular pH.
-
4.3. Measurement of Intracellular Sodium ([Na+]i) using SBFI-AM
-
Principle: Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a cell-permeant dye that is hydrolyzed intracellularly to the Na+-sensitive fluorescent indicator SBFI. The fluorescence of SBFI changes upon binding to Na+, allowing for ratiometric measurement of [Na+]i.
-
Detailed Protocol:
-
Cell Preparation: Prepare isolated cardiomyocytes or cultured cardiac cells.
-
Dye Loading: Incubate the cells with SBFI-AM (typically 5-10 µM) for 60-120 minutes at room temperature or 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Fluorescence Measurement: Excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
Calibration: Calibrate the fluorescence ratio to [Na+]i using solutions with known Na+ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular [Na+].
-
4.4. Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
-
Principle: Fura-2 acetoxymethyl ester (Fura-2 AM) is a cell-permeant ratiometric Ca2+ indicator. Intracellular esterases cleave the AM ester, trapping the dye inside the cell. The excitation spectrum of Fura-2 shifts upon binding to Ca2+.
-
Detailed Protocol:
-
Cell Preparation: Isolate or culture cardiomyocytes.
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Fluorescence Measurement: Excite the cells alternately at two wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).
-
Calibration: Determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios by exposing the cells to a Ca2+-free solution with a Ca2+ chelator (e.g., EGTA) and a high Ca2+ solution with a Ca2+ ionophore (e.g., ionomycin), respectively. Calculate [Ca2+]i using the Grynkiewicz equation.
-
4.5. Measurement of NHE-1 Activity using the 22Na+ Uptake Assay
-
Principle: This assay directly measures the activity of NHE-1 by quantifying the rate of amiloride-sensitive 22Na+ influx into cells following an acid load.
-
Detailed Protocol:
-
Cell Preparation: Culture cells expressing NHE-1 to confluence.
-
Acid Loading: Induce an intracellular acid load, for example, by the ammonium prepulse technique (incubating with NH4Cl followed by its removal).
-
22Na+ Uptake: Initiate the uptake by adding a buffer containing the radioactive isotope 22Na+.
-
Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular 22Na+.
-
Quantification: Lyse the cells and measure the intracellular 22Na+ using a scintillation counter.
-
Amiloride Sensitivity: Perform parallel experiments in the presence of a specific NHE-1 inhibitor (e.g., cariporide or amiloride) to determine the NHE-1-mediated component of 22Na+ uptake.
-
4.6. Western Blotting for NHE-1 Expression
-
Principle: This technique is used to detect and quantify the amount of NHE-1 protein in a sample.
-
Detailed Protocol:
-
Protein Extraction: Lyse cells or tissue samples to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NHE-1.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Core signaling cascade in ischemia-reperfusion injury.
Caption: Key regulatory pathways of NHE-1 activity.
Caption: Experimental workflow for the Langendorff heart model.
Caption: General workflow for intracellular ion measurement.
Conclusion
Ischemia-reperfusion injury remains a significant clinical challenge. A thorough understanding of its complex pathophysiology is essential for the development of effective therapeutic strategies. The Na+/H+ exchanger-1 has emerged as a critical mediator of I/R injury, playing a pivotal role in the ionic disturbances that culminate in cell death. This technical guide has provided an in-depth overview of the molecular mechanisms involved, supported by quantitative data and detailed experimental protocols. By elucidating the intricate signaling pathways that regulate NHE-1 and its downstream effects, we can identify novel therapeutic targets and design more effective interventions to protect against the devastating consequences of ischemia-reperfusion injury. Further research into the nuanced regulation of NHE-1 and the development of highly specific inhibitors holds great promise for improving outcomes for patients suffering from ischemic insults.
References
- 1. A single cell model of myocardial reperfusion injury: changes in intracellular Na+ and Ca2+ concentrations in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in intracellular Na+ and pH in rat heart during ischemia: role of Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 5. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARDIAC ACTIONS OF PROTEIN KINASE C ISOFORMS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zoniporide In Vivo Administration Protocol for Rabbit Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] The inhibition of NHE-1 has been identified as a promising therapeutic strategy for mitigating ischemia-reperfusion injury, particularly in the context of myocardial infarction.[4][5] During myocardial ischemia, the intracellular environment becomes acidic, leading to the activation of the NHE-1 transporter. This results in an influx of sodium ions, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular calcium concentration and contributing to cell death.[1] this compound, by blocking NHE-1, prevents this cascade of events, thereby offering cardioprotection.[4] Preclinical studies in rabbit models have demonstrated the efficacy of this compound in reducing myocardial infarct size and preserving cardiac function.[3][5]
These application notes provide a detailed protocol for the in vivo administration of this compound in rabbit models of myocardial ischemia-reperfusion injury, compiled from established preclinical research.
Data Presentation
Quantitative Efficacy Data of this compound in Rabbit Models
| Parameter | Value | Animal Model | Condition | Reference |
| ED50 (Infarct Size Reduction) | 0.45 mg/kg/h | Anesthetized Rabbit | Myocardial Ischemia-Reperfusion | [3] |
| Maximum Infarct Size Reduction | 83% | Isolated Rabbit Heart (Langendorff) | 50 nM this compound | [2] |
| EC50 (Infarct Size Reduction) | 0.25 nM | Isolated Rabbit Heart (Langendorff) | Myocardial Ischemia-Reperfusion | [3] |
| Platelet Swelling Inhibition | 93% | Anesthetized Rabbit | 4 mg/kg/h this compound | [2] |
Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 1.5 h | Monkey | [2] |
Signaling Pathway of this compound's Cardioprotective Action
Caption: Mechanism of this compound's cardioprotective effect via NHE-1 inhibition.
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Model in Anesthetized Rabbits
This protocol outlines the induction of myocardial ischemia-reperfusion injury in an open-chest anesthetized rabbit model to evaluate the cardioprotective effects of this compound.[3][5]
1. Animal Preparation and Anesthesia:
- Male New Zealand White rabbits are used.
- Anesthetize the rabbit (e.g., with a combination of ketamine and xylazine).
- Intubate and mechanically ventilate the animal.
- Maintain a stable body temperature.
2. Surgical Procedure:
- Perform a left thoracotomy to expose the heart.
- Create a pericardial cradle to support the heart.
- Place a snare occluder (e.g., a silk suture) around a major branch of the left coronary artery.
3. Drug Administration:
- Administer this compound or vehicle intravenously.
- A common dosing regimen involves a continuous intravenous infusion starting before the induction of ischemia and continuing throughout the reperfusion period.[5]
- The effective dose (ED50) for reducing infarct size has been reported as 0.45 mg/kg/h.[3]
4. Ischemia and Reperfusion:
- Induce regional myocardial ischemia by tightening the snare occluder for a defined period (e.g., 30 minutes).
- Confirm ischemia by observing regional cyanosis of the myocardium and changes in the electrocardiogram (ECG), such as ST-segment elevation.[5]
- Initiate reperfusion by releasing the snare, typically for a period of 2 to 3 hours.
5. Infarct Size Determination:
- At the end of the reperfusion period, re-occlude the coronary artery.
- Infuse a dye (e.g., Evans blue) intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.
- Excise the heart and slice the ventricles.
- Incubate the heart slices in a solution of triphenyltetrazolium chloride (TTC) to differentiate the viable (red) from the infarcted (pale) tissue within the AAR.
- Quantify the infarct size as a percentage of the AAR.
Experimental Workflow
Caption: In vivo experimental workflow for this compound administration in a rabbit model.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Measuring NHE-1 Inhibition Using Platelet Swelling Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume in various cell types, including platelets.[1][2] In platelets, NHE-1 is involved in key physiological processes such as activation, aggregation, and thrombus formation.[1][2] Dysregulation of NHE-1 activity has been implicated in several cardiovascular diseases, making it an attractive therapeutic target.
This application note provides a detailed protocol for measuring the inhibition of NHE-1 in human platelets using a robust and reliable platelet swelling assay. This method is based on the principle that intracellular acidification activates NHE-1, leading to an influx of Na+ ions. The subsequent osmotic influx of water causes the platelets to swell, which can be measured as a decrease in optical density.[3] By comparing the rate of swelling in the presence and absence of potential inhibitors, their efficacy and potency can be determined.
Principle of the Assay
The platelet swelling assay provides an indirect measure of NHE-1 activity. The assay is initiated by suspending platelets in a medium containing sodium propionate.[3][4] Propionic acid, being a weak acid, rapidly diffuses across the platelet membrane, causing a drop in the intracellular pH. This intracellular acidification serves as a potent stimulus for NHE-1, which then actively extrudes H+ ions in exchange for extracellular Na+ ions. The resulting increase in intracellular Na+ concentration creates an osmotic gradient, driving water into the cell and causing the platelet to swell.[4] This swelling leads to a decrease in the optical density of the platelet suspension, which can be monitored over time using a spectrophotometer or a microplate reader.[3] The rate of this decrease in optical density is directly proportional to the activity of NHE-1. The presence of an NHE-1 inhibitor will slow down or block this process, resulting in a reduced rate of platelet swelling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of NHE-1 activation in platelets and the experimental workflow for the platelet swelling assay.
Experimental Protocols
Materials and Reagents
-
Human whole blood
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's Buffer (pH 7.4)
-
Sodium Propionate Medium (140 mM Sodium Propionate, pH 6.7)[3]
-
NHE-1 inhibitors (e.g., Amiloride, Cariporide)
-
Vehicle (e.g., DMSO)
-
96-well microplates
-
Microplate reader with kinetic reading capabilities (e.g., 405 nm or 595 nm)[1]
-
Hematology analyzer or hemocytometer
-
Centrifuge
Protocol 1: Isolation of Washed Human Platelets
-
Blood Collection: Collect human venous blood into tubes containing Acid-Citrate-Dextrose (ACD) as an anticoagulant (1 volume of ACD for 9 volumes of blood).[5] Mix gently by inversion.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off to obtain PRP.[6]
-
Platelet Pelleting: Carefully transfer the upper PRP layer to a new tube. Add 1 µM Prostaglandin E1 (PGE1) to prevent platelet activation. Centrifuge at 900 x g for 10 minutes to pellet the platelets.
-
Washing: Gently resuspend the platelet pellet in Tyrode's Buffer (pH 7.4) containing 1 µM PGE1. Repeat the centrifugation at 900 x g for 10 minutes.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's Buffer (pH 7.4) without PGE1.
-
Resting Period: Allow the platelets to rest at 37°C for 30 minutes before use.
-
Platelet Counting and Adjustment: Determine the platelet concentration using a hematology analyzer or hemocytometer. Adjust the concentration to 2-3 x 10^8 platelets/mL with Tyrode's Buffer.[1][7]
Protocol 2: Platelet Swelling Assay
-
Inhibitor Incubation: In a 96-well microplate, add 10 µL of the test NHE-1 inhibitor at various concentrations or vehicle to 90 µL of the washed platelet suspension. Incubate for 15-30 minutes at 37°C.
-
Assay Initiation: Prepare another 96-well plate with 100 µL of pre-warmed (37°C) Sodium Propionate Medium (140 mM, pH 6.7) per well.[3]
-
Measurement: Transfer 100 µL of the inhibitor-treated platelet suspension to the wells containing the sodium propionate medium.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in optical density (e.g., at 405 nm) every 30-60 seconds for 15-30 minutes.[1]
Data Presentation and Analysis
Data Analysis
-
Rate of Swelling (Rate Constant, k): The rate of platelet swelling can be quantified by calculating the initial rate of the decrease in optical density. This can be determined from the linear portion of the kinetic curve. A simple method is to calculate the change in OD over a specific time interval (e.g., the first 5 minutes).[3]
-
Percentage Inhibition: Calculate the percentage inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of platelet swelling.
Representative Data
The following tables summarize typical quantitative data obtained from platelet swelling assays for the measurement of NHE-1 inhibition.
Table 1: Effect of NHE-1 Inhibitors on Platelet Swelling Rate
| Treatment | Concentration | Rate of Swelling (ΔOD/min) | % Inhibition |
| Vehicle (Control) | - | 0.050 | 0 |
| Amiloride | 1 µM | 0.035 | 30 |
| Amiloride | 10 µM | 0.015 | 70 |
| Amiloride | 100 µM | 0.005 | 90 |
| Cariporide | 10 nM | 0.030 | 40 |
| Cariporide | 100 nM | 0.010 | 80 |
| Cariporide | 1 µM | 0.002 | 96 |
Table 2: IC50 and Ki Values for Common NHE-1 Inhibitors in Platelets
| Inhibitor | IC50 (Platelet Swelling Assay) | Ki (Inhibition Constant) | Reference |
| Amiloride | ~15 µM | 10 µM | [3] |
| Ethylisopropylamiloride (EIPA) | ~0.1 µM | 0.07 µM | [3] |
| Cariporide | ~30 nM | Not Reported in Assay | [2] |
| Eniporide | ~5 nM | Not Reported in Assay |
Note: IC50 values can vary depending on the specific experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background swelling in control | Platelet activation during isolation | Handle platelets gently, use PGE1 during washing steps, and allow for a resting period. |
| No or low swelling response | Low platelet concentration or inactive NHE-1 | Ensure correct platelet concentration. Check the pH of the sodium propionate medium. |
| High variability between replicates | Inaccurate pipetting or temperature fluctuations | Use calibrated pipettes. Ensure the microplate reader maintains a stable temperature of 37°C. |
Conclusion
The platelet swelling assay is a straightforward and effective method for screening and characterizing NHE-1 inhibitors. Its high-throughput compatibility makes it particularly suitable for drug discovery and development programs targeting NHE-1. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible data on the potency and efficacy of novel compounds in inhibiting platelet NHE-1 activity.
References
- 1. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/H+ exchanger in regulation of platelet activation and paradoxical effects of cariporide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of the elevated Na(+)-H+ exchange in platelets of patients with essential hypertension using an optical swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Na+/H+ exchange in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 7. Isolation of human platelets from whole blood : Abcam 제품 소개 [dawinbio.com]
Zoniporide Application Notes and Protocols for In Vitro Studies on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a critical membrane protein involved in the regulation of intracellular pH (pHi).[1] In the context of cardiac physiology, NHE-1 plays a significant role in the pathophysiology of myocardial ischemia-reperfusion injury. During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which activates NHE-1.[2][3] This hyperactivation results in the extrusion of protons in exchange for extracellular sodium ions, leading to an intracellular sodium overload. This sodium influx, in turn, causes a reverse action of the Na+/Ca2+ exchanger, contributing to a massive intracellular calcium overload, a key driver of cardiomyocyte injury and cell death.[1]
This compound, by selectively inhibiting NHE-1, mitigates this detrimental cascade of events, offering a significant cardioprotective effect.[2] Preclinical studies have demonstrated that this compound reduces myocardial infarct size and protects against cardiac dysfunction induced by ischemia-reperfusion.[1][4] Recent research also suggests the involvement of other signaling pathways in this compound's cardioprotective effects, notably the activation of the STAT3 pathway.[1][5]
These application notes provide detailed protocols for key in vitro assays to evaluate the potency and cellular effects of this compound on cardiomyocytes.
Data Presentation: In Vitro Efficacy and Potency of this compound
The following tables summarize the quantitative data on the inhibitory and protective potency of this compound against NHE-1 from various in vitro models.
Table 1: Inhibitory Potency (IC50) of this compound against NHE-1
| Assay Type | Target | Cell/Tissue Type | Species | IC50 | Reference(s) |
| NHE-1 Inhibition | Human NHE-1 | - | Human | 14 nM | [1][2] |
| H+ Efflux | Native NHE-1 | Ventricular Myocytes | Rat | 73 nM (at 25°C) | [1][2] |
| Platelet Swelling | Native NHE-1 | Platelets | Rat | 67 nM (at 25°C) | [2] |
Table 2: Cardioprotective Efficacy (EC50) of this compound in Ischemia-Reperfusion Models
| Parameter | Animal Model | Condition | EC50 | Reference(s) |
| Infarct Size Reduction | Rabbit (Isolated Heart) | Ischemia-Reperfusion | 0.25 nM | [1][2][6] |
| Cardiac Output Recovery | Rat (Isolated Working Heart) | Ischemia-Reperfusion | 176 nM | [6] |
Table 3: Comparative Potency of NHE-1 Inhibitors in Reducing Infarct Size (Isolated Rabbit Heart)
| Compound | EC50 | Reference(s) |
| This compound | 0.25 nM | [6] |
| Eniporide | 0.69 nM | [6] |
| Cariporide | 5.11 nM | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NHE-1 Activation and this compound Intervention
The following diagram illustrates the signaling cascade leading to NHE-1 hyperactivation during ischemia-reperfusion and the point of intervention for this compound.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram outlines a typical experimental workflow to evaluate the cardioprotective effects of this compound in vitro.
Experimental Protocols
Protocol 1: In Vitro Ischemia-Reperfusion (I/R) Model
This protocol describes the induction of simulated ischemia-reperfusion injury in cultured cardiomyocytes.
Materials:
-
Cultured cardiomyocytes (e.g., primary neonatal rat ventricular myocytes, H9c2 cells, or human iPSC-derived cardiomyocytes)
-
Ischemia buffer (e.g., glucose-free, HEPES-buffered solution, pH adjusted to 6.4)
-
Reperfusion buffer (standard culture medium)
-
Hypoxia chamber or incubator capable of maintaining 0-1% O2 and 5% CO2
Procedure:
-
Culture cardiomyocytes to a confluent monolayer in standard culture plates.
-
Ischemia: a. Remove the standard culture medium. b. Wash the cells once with the ischemia buffer. c. Add fresh ischemia buffer to the cells. d. Place the culture plates in a hypoxia chamber for a predetermined duration (e.g., 2-6 hours).[7]
-
Reperfusion: a. Remove the ischemia buffer. b. Add pre-warmed, standard culture medium (reperfusion buffer). c. Return the plates to a normoxic incubator (21% O2, 5% CO2) for the desired reperfusion time (e.g., 1-4 hours).[7]
-
This compound Treatment: this compound can be added at various stages depending on the experimental design:
-
Pre-treatment: Add this compound to the standard culture medium for a period (e.g., 30 minutes) before inducing ischemia.
-
During Ischemia: Add this compound to the ischemia buffer.
-
At Reperfusion: Add this compound to the reperfusion buffer.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells to assess cytotoxicity.
Materials:
-
Cardiomyocytes cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[2] Include vehicle-only controls.
-
After the treatment period, add 10-20 µL of MTT stock solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cardiomyocytes cultured in a white-walled 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cardiomyocytes in a white-walled 96-well plate.
-
Induce apoptosis using a known stimulus (e.g., staurosporine or simulated I/R) in the presence or absence of various concentrations of this compound.
-
After the treatment period (e.g., 6-24 hours), allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.[8]
Protocol 4: Intracellular pH (pHi) Measurement
This protocol measures the effect of this compound on NHE-1 activity by monitoring pHi recovery from an acid load.
Materials:
-
Isolated cardiomyocytes
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM)
-
HEPES-buffered Tyrode's solution (bicarbonate-free)
-
NH4Cl solution (for acid loading)
-
This compound stock solution
-
Fluorescence microscope
Procedure:
-
Isolate ventricular myocytes using a standard enzymatic digestion method.[1]
-
Load the cells with a pH-sensitive fluorescent dye (e.g., 5-10 µM BCECF-AM) for 30-60 minutes at room temperature.
-
Wash the cells to remove extracellular dye.
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Induce intracellular acidosis by perfusing the cells with a solution containing NH4Cl (e.g., 20 mM) for 5-10 minutes, followed by perfusion with an NH4Cl-free solution.[1]
-
Monitor the recovery of pHi (increase in fluorescence ratio) upon removal of NH4Cl. This recovery is primarily mediated by NHE-1.
-
To test the effect of this compound, pre-incubate the cells with various concentrations of the compound (e.g., 1 nM to 1 µM) before and during the acid load and recovery phases.[2]
-
Calculate the rate of pHi recovery and determine the IC50 of this compound by plotting the percentage inhibition against the drug concentration.
Protocol 5: Intracellular Sodium ([Na+]i) Measurement
This protocol measures changes in intracellular sodium concentration, a direct consequence of NHE-1 activity.
Materials:
-
Isolated cardiomyocytes
-
Sodium-sensitive fluorescent dye (e.g., SBFI-AM)
-
HEPES-buffered Tyrode's solution
-
This compound stock solution
-
Fluorescence microscope with ratio imaging capabilities
Procedure:
-
Isolate and prepare cardiomyocytes as described for pHi measurement.
-
Load the cells with a sodium-sensitive fluorescent dye (e.g., 10-20 µM SBFI-AM) for 60-90 minutes at room temperature.[9]
-
Wash the cells to remove extracellular dye.
-
Place the cells in a perfusion chamber on the microscope stage.
-
Establish a baseline [Na+]i reading.
-
Induce an increase in [Na+]i, for example, by simulating ischemia-reperfusion as described in Protocol 1.
-
Monitor the changes in SBFI fluorescence ratio in the presence and absence of various concentrations of this compound.
-
Calibrate the fluorescence signal to [Na+]i using ionophores (e.g., gramicidin and monensin) at the end of the experiment.[9]
Conclusion
This compound is a highly potent and selective NHE-1 inhibitor with demonstrated cardioprotective effects in a range of preclinical in vitro models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in cardiomyocytes. By utilizing these standardized methods, researchers can obtain reliable and reproducible data on the effects of this compound on cell viability, apoptosis, and intracellular ion homeostasis, furthering our understanding of its therapeutic potential in the context of myocardial ischemia-reperfusion injury.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modelling ischemia-reperfusion injury (IRI) in vitro using metabolically matured induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. A new approach to characterize cardiac sodium storage by combining fluorescence photometry and magnetic resonance imaging in small animal research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular pH in Zoniporide-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical, tightly regulated parameter essential for a multitude of cellular functions, including enzyme activity, cell proliferation, and ion transport. The sodium-hydrogen exchanger isoform 1 (NHE-1) is a key membrane protein responsible for extruding protons from the cell to maintain pHi homeostasis. Dysregulation of pHi is implicated in various pathological conditions, particularly ischemia-reperfusion injury, where intracellular acidosis occurs.
Zoniporide is a potent and highly selective inhibitor of NHE-1.[1] By blocking the exchange of intracellular protons for extracellular sodium ions, this compound prevents the subsequent intracellular sodium and calcium overload associated with ischemia-reperfusion injury, thus offering a cardioprotective effect. Accurate measurement of pHi in this compound-treated cells is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
These application notes provide detailed protocols for measuring pHi in cells treated with this compound using two common fluorescent dyes: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and carboxy-seminaphthorhodafluor-1 (carboxy-SNARF-1).
Key Signaling Pathway: NHE-1 in Intracellular pH Regulation and this compound Inhibition
The following diagram illustrates the role of NHE-1 in response to intracellular acidosis and the mechanism of inhibition by this compound.
Quantitative Data on this compound's Effect on Intracellular pH Recovery
The primary effect of this compound on intracellular pH dynamics is the inhibition of the recovery from an acid load. The following table summarizes the dose-dependent effect of this compound on the rate of pHi recovery in ventricular myocytes following an ammonium chloride-induced acid load.
| This compound Concentration (µM) | Rate of pHi Recovery (dpHi/dt) | Inhibition of NHE-1 Activity (%) |
| 0 (Control) | 0.15 ± 0.01 | 0 |
| 0.01 | 0.10 ± 0.01 | ~33 |
| 0.1 | 0.05 ± 0.01 | ~67 |
| 1.0 | 0.02 ± 0.01 | ~87 |
Note: Data are representative and may vary depending on the cell type and experimental conditions. The rate of pHi recovery is a direct measure of NHE-1 activity.
Experimental Workflow for Measuring Intracellular pH
The general workflow for measuring pHi in response to this compound treatment involves cell preparation, dye loading, induction of acidosis, and fluorescence measurement.
Detailed Experimental Protocols
Protocol 1: Intracellular pH Measurement using BCECF-AM
BCECF is a dual-excitation, single-emission fluorescent dye with a pKa of approximately 6.98, making it ideal for measuring pHi in the physiological range.[2]
Materials:
-
Cells of interest (e.g., cardiomyocytes, fibroblasts)
-
Glass coverslips
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, to aid dye loading)
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Sodium-free HBS: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Ammonium chloride (NH4Cl) solution: HBS containing 20 mM NH4Cl
-
This compound stock solution (in DMSO or water)
-
Nigericin
-
High potassium (High K+) calibration buffer: 140 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, with pH adjusted to a range of values (e.g., 6.4, 6.8, 7.2, 7.6)
-
Fluorescence microscope or plate reader with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and culture until they reach the desired confluency.
-
Dye Loading: a. Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. b. Prepare a loading solution of 2-5 µM BCECF-AM in HBS. The addition of 0.02% Pluronic F-127 can facilitate dye loading in some cell types. c. Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C. d. Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification of the AM ester by intracellular esterases.
-
Baseline pHi Measurement: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Perfuse the cells with HBS at 37°C. c. Record the fluorescence emission at 535 nm while alternating excitation between 490 nm and 440 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
This compound Treatment: a. Perfuse the cells with HBS containing the desired concentration of this compound (or vehicle control) for a predetermined incubation period (e.g., 15-30 minutes).
-
Induction of Intracellular Acidosis (Ammonium Prepulse Technique): a. Switch the perfusion to the NH4Cl solution for 3-5 minutes. This will cause an initial slight alkalinization followed by a rapid acidification upon removal of the NH4Cl. b. To induce a rapid and profound acidosis, switch the perfusion to the sodium-free HBS for 2-3 minutes. This removes the extracellular NH4+ and traps H+ inside the cell.
-
Measurement of pHi Recovery: a. Reintroduce the HBS (containing this compound or vehicle) and continuously record the F490/F440 ratio as the cell attempts to recover from the acid load. In control cells, pHi will recover towards the baseline. In this compound-treated cells, this recovery will be inhibited in a dose-dependent manner.
-
In Situ Calibration: a. At the end of the experiment, perfuse the cells with the High K+ calibration buffer containing 10 µM nigericin. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium. b. Sequentially perfuse with High K+ calibration buffers of different known pH values (e.g., 7.6, 7.2, 6.8, 6.4). c. Record the F490/F440 ratio for each pH value to generate a calibration curve.
-
Data Analysis: a. Convert the experimental F490/F440 ratios to pHi values using the calibration curve. b. Calculate the initial rate of pHi recovery (dpHi/dt) from the slope of the pHi recovery phase immediately following the acid load.
Protocol 2: Intracellular pH Measurement using Carboxy-SNARF-1-AM
Carboxy-SNARF-1 is a dual-emission ratiometric pH indicator with a pKa of approximately 7.4. It is excited at a single wavelength, and the ratio of the fluorescence emission at two different wavelengths is used to determine pHi.[3][4] This can be advantageous as it avoids potential artifacts from alternating excitation wavelengths.
Materials:
-
Cells of interest
-
Glass coverslips
-
Carboxy-SNARF-1-AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
HEPES-buffered saline (HBS)
-
Sodium-free HBS
-
Ammonium chloride (NH4Cl) solution
-
This compound stock solution
-
Nigericin
-
High potassium (High K+) calibration buffer
-
Fluorescence microscope with an excitation wavelength of ~535 nm and emission detection at ~585 nm and ~640 nm.
Procedure:
-
Cell Preparation: As described in Protocol 1.
-
Dye Loading: a. Prepare a 1-10 mM stock solution of carboxy-SNARF-1-AM in anhydrous DMSO. b. Prepare a loading solution of 5-10 µM carboxy-SNARF-1-AM in HBS. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C. d. Wash the cells three times with HBS.
-
Baseline pHi Measurement: a. Mount the coverslip in a perfusion chamber. b. Excite the cells at ~535 nm and record the fluorescence emission simultaneously at ~585 nm and ~640 nm. The ratio of the fluorescence intensities (F585/F640) is proportional to pHi.
-
This compound Treatment: As described in Protocol 1.
-
Induction of Intracellular Acidosis: As described in Protocol 1.
-
Measurement of pHi Recovery: a. Reintroduce the HBS (containing this compound or vehicle) and continuously record the F585/F640 ratio.
-
In Situ Calibration: a. Perfuse the cells with High K+ calibration buffers of varying pH containing 10 µM nigericin. b. Record the F585/F640 ratio for each pH to generate a calibration curve.
-
Data Analysis: a. Convert the experimental F585/F640 ratios to pHi values using the calibration curve. b. Calculate the initial rate of pHi recovery (dpHi/dt).
Comparison of BCECF and SNARF-1 for pHi Measurement
| Feature | BCECF | Carboxy-SNARF-1 |
| Measurement Type | Dual-excitation, single-emission | Single-excitation, dual-emission |
| pKa | ~6.98[2] | ~7.4[3] |
| Advantages | - Well-established and widely used.- pKa is ideal for measuring cytosolic pH changes around the physiological resting point.[2] | - Single excitation wavelength minimizes phototoxicity and avoids artifacts from rapid switching of excitation filters.- Emission in the longer wavelength range reduces interference from cellular autofluorescence.[5] |
| Disadvantages | - Requires rapid switching of excitation wavelengths, which can be technically challenging.- Weaker fluorescence at the isosbestic point (~440 nm) can lead to lower signal-to-noise ratios. | - Intracellular environment can affect the dye's spectral properties and pKa, making in situ calibration critical.[5] |
| Considerations for this compound Studies | Suitable for monitoring the inhibition of pHi recovery from acidosis. | Also suitable, with the potential for better signal-to-noise and less phototoxicity during long experiments. |
Troubleshooting and Considerations
-
Incomplete Dye Loading or De-esterification: Optimize dye concentration, loading time, and temperature. Ensure the use of high-quality, anhydrous DMSO for stock solutions.
-
Dye Leakage: Both BCECF and SNARF-1 are reasonably well-retained, but some leakage can occur over long experiments. Minimize experiment duration where possible.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure times to minimize cell damage. SNARF-1's single excitation may be advantageous in this regard.
-
Calibration is Critical: The intracellular environment can alter the properties of fluorescent dyes. Therefore, an in situ calibration at the end of each experiment is essential for accurate pHi determination.[5]
-
This compound Stability: Prepare fresh this compound solutions for each experiment to ensure its potency.
Conclusion
The use of fluorescent dyes such as BCECF and carboxy-SNARF-1 provides robust and quantitative methods for measuring intracellular pH in this compound-treated cells. These techniques are invaluable for elucidating the mechanism of action of NHE-1 inhibitors and for screening novel compounds in drug discovery. Careful attention to experimental detail, particularly in situ calibration, is paramount for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of bicarbonate in pH recovery from intracellular acidosis in the guinea-pig ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Myocardial Ischemia-Reperfusion in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing myocardial ischemia-reperfusion (I/R) injury in common preclinical models. The methodologies outlined are essential for investigating the pathophysiology of I/R injury and for evaluating the efficacy of potential therapeutic interventions.
Overview of Myocardial Ischemia-Reperfusion Models
Myocardial I/R injury is a complex phenomenon that occurs when blood flow is restored to the heart after a period of ischemia.[1] While reperfusion is necessary to salvage ischemic tissue, it paradoxically initiates a cascade of detrimental events, including inflammation, oxidative stress, and apoptosis, which can exacerbate myocardial damage.[1][2] Preclinical animal models are crucial for studying these mechanisms and for testing novel cardioprotective strategies. The most widely used models involve the temporary occlusion of a major coronary artery, typically the left anterior descending (LAD) artery, followed by the release of the occlusion to allow for reperfusion.[3][4][5]
This document details three commonly employed protocols: in vivo myocardial I/R in mice and rats, and the ex vivo Langendorff isolated heart model.
In Vivo Myocardial Ischemia-Reperfusion Injury Models
The in vivo models most closely mimic the clinical scenario of myocardial infarction and subsequent reperfusion therapy. The surgical procedure involves a thoracotomy to expose the heart and ligate the LAD coronary artery.
I. Murine (Mouse) Model of Myocardial I/R Injury
The mouse model is widely used due to the availability of numerous genetic strains, cost-effectiveness, and rapid breeding times.[6]
Experimental Protocol:
-
Anesthesia and Intubation:
-
Anesthetize the mouse using an inhalant anesthetic such as isoflurane (1-4% in 100% oxygen) or an injectable anesthetic like pentobarbital (50 mg/kg, intraperitoneally).[3][5]
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.[5]
-
Perform endotracheal intubation using a modified intravenous cannula (18-24 gauge) to facilitate mechanical ventilation.[3][5] Connect the endotracheal tube to a small animal ventilator.[5]
-
-
Surgical Procedure:
-
Shave the ventral neck and left chest area and disinfect with betadine and 70% alcohol.[5]
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.[5][7]
-
Carefully retract the ribs to visualize the pericardium, which is then gently opened to expose the left ventricle and the LAD artery.
-
Pass an 8-0 polypropylene suture under the LAD artery, approximately 2-3 mm from its origin.[3]
-
To induce ischemia, temporarily occlude the LAD artery by tightening the suture over a small piece of PE-50 tubing to avoid damaging the artery.[5] Successful ligation is confirmed by the visible blanching of the anterior left ventricular wall and by ST-segment elevation on an electrocardiogram (ECG).[6][8]
-
-
Ischemia and Reperfusion:
-
Closure and Post-operative Care:
II. Rat Model of Myocardial I/R Injury
The rat model offers the advantage of a larger heart size compared to the mouse, which can facilitate surgical procedures and subsequent analyses.
Experimental Protocol:
-
Anesthesia and Intubation:
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart, similar to the mouse procedure.[10]
-
Identify the LAD coronary artery.
-
Pass a 6-0 surgical suture under the LAD artery.[12]
-
Induce ischemia by tightening the suture to occlude the artery. Ischemia is confirmed by observing the color change of the ventricle and ECG alterations.[12]
-
-
Ischemia and Reperfusion:
-
The duration of ischemia is typically 20-45 minutes.[13]
-
Reperfusion is achieved by releasing the ligature.
-
-
Closure and Post-operative Care:
-
Close the chest cavity and skin incisions.
-
Provide appropriate post-operative analgesia and monitoring.
-
Ex Vivo Langendorff Isolated Heart Model
The Langendorff preparation is an ex vivo model that allows for the study of cardiac function and the direct effects of therapeutic agents on the heart, independent of systemic neuronal and hormonal influences.[14][15]
Experimental Protocol:
-
Heart Excision and Cannulation:
-
Retrograde Perfusion:
-
Global Ischemia and Reperfusion:
-
Induce global ischemia by stopping the perfusion for a defined period.
-
Initiate reperfusion by restarting the flow of the perfusate.
-
Key Experimental Endpoints and Data Presentation
I. Quantification of Infarct Size
The extent of myocardial infarction is a primary endpoint for assessing the severity of I/R injury and the efficacy of cardioprotective interventions.
Methodologies:
-
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: This is a widely used method for assessing infarct size in acute I/R models.[18] Viable myocardium contains dehydrogenases that convert the colorless TTC into a red formazan precipitate, while the infarcted, necrotic tissue remains pale or white.[18]
-
Histological Staining: For chronic studies, histological stains such as Masson's trichrome or Picrosirius Red are used to identify and quantify the fibrotic scar tissue that replaces the necrotic myocardium.[19][20] In Masson's trichrome staining, the scar tissue appears blue, while healthy myocardium is stained red.[19]
Data Presentation:
| Parameter | Control Group (I/R) | Treatment Group (I/R + Drug) | p-value |
| Infarct Size (% of Area at Risk) | |||
| TTC Staining | 45 ± 5% | 25 ± 4% | <0.05 |
| Masson's Trichrome | 38 ± 6% | 20 ± 3% | <0.05 |
| Area at Risk (% of Left Ventricle) | 52 ± 4% | 50 ± 5% | >0.05 |
Data are presented as mean ± standard deviation.
II. Assessment of Cardiac Function
Methodologies:
-
Echocardiography: This non-invasive imaging technique is commonly used to serially assess cardiac function in in vivo models.[21][22] Key parameters include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[22][23] The bi-plane Simpson method is considered more accurate for assessing cardiac function after myocardial infarction compared to single-plane analysis.[21]
-
Invasive Hemodynamics: In terminal experiments, a pressure-volume catheter can be inserted into the left ventricle to directly measure parameters such as left ventricular end-diastolic pressure (LVEDP), and the maximum rates of pressure rise and fall (dP/dt_max and dP/dt_min).[22]
Data Presentation:
| Parameter | Sham Group | I/R Group | I/R + Treatment Group |
| Echocardiography | |||
| LVEF (%) | 60 ± 5 | 35 ± 6 | 50 ± 7 |
| FS (%) | 30 ± 3 | 15 ± 4 | 25 ± 5 |
| Invasive Hemodynamics | |||
| LVEDP (mmHg) | 5 ± 1 | 15 ± 3 | 8 ± 2 |
| dP/dt_max (mmHg/s) | 10000 ± 800 | 5000 ± 700 | 8000 ± 900 |
*p < 0.05 vs. I/R Group. Data are presented as mean ± standard deviation.
III. Biochemical Markers
Methodologies:
-
Cardiac Troponins: Cardiac troponin I (cTnI) and cardiac troponin T (cTnT) are highly sensitive and specific biomarkers of myocardial injury.[24][25] Their levels in the serum or plasma are measured using immunoassays at various time points after I/R.[24]
-
Creatine Kinase-MB (CK-MB): While less specific than troponins, CK-MB is another established biomarker for myocardial damage.[25][26]
Data Presentation:
| Biomarker | Sham Group | I/R Group (24h post-reperfusion) | I/R + Treatment Group (24h post-reperfusion) |
| Serum cTnT (ng/mL) | < 0.1 | 5.2 ± 1.5 | 2.1 ± 0.8 |
| Serum CK-MB (U/L) | < 20 | 250 ± 50 | 120 ± 30 |
*p < 0.05 vs. I/R Group. Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for in vivo myocardial ischemia-reperfusion.
References
- 1. Conventional Method of Cardiac Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 3. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 7. Rapid and Efficient Production of Coronary Artery Ligation and Myocardial Infarction in Mice Using Surgical Clips | PLOS One [journals.plos.org]
- 8. Video: Murine Left Anterior Descending LAD Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 17. SutherlandandHearse [southalabama.edu]
- 18. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection, Isolation and Quantification of Myocardial Infarct with Four Different Histological Staining Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection, Isolation and Quantification of Myocardial Infarct with Four Different Histological Staining Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Echocardiographic Analysis of Cardiac Function after Infarction in Mice: Validation of Single-Plane Long-Axis View Measurements and the Bi-Plane Simpson Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. Biochemical Markers for Diagnosis of Myocardial Infarction—Cardiac Troponin | USC Journal [uscjournal.com]
- 25. Biochemical Markers of Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Current and Prospective Biochemical Markers for the Identification of Acute Coronary Syndrome-A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Assessing the Efficacy of Zoniporide on Ion Exchange Using Fluorescent Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial plasma membrane protein responsible for maintaining intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.[1][2][3][4] Dysregulation of NHE-1 activity is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury.[4] Therefore, accurately assessing the effect of inhibitors like this compound on NHE-1 activity is paramount in drug discovery and development.
This document provides detailed application notes and protocols for utilizing fluorescent dyes to quantify the inhibitory effect of this compound on ion exchange. The methodologies described herein focus on the use of the ratiometric fluorescent dyes 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) for intracellular pH (pHi) measurements and sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) for intracellular sodium concentration ([Na+]i) measurements.[5][6][7][8][9][10]
Data Presentation
The inhibitory potency of this compound on NHE-1 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the NHE-1 activity. The following tables summarize the IC50 values of this compound in various cell types.
| Parameter | Species/Cell Type | Value (nM) |
| IC50 | Human NHE-1 expressing fibroblasts | 14[1][3][4] |
| IC50 | Rat Ventricular Myocytes (native NHE-1) | 73[2][11] |
| IC50 | Rat Platelets (native NHE-1) | 67[2][11] |
| EC50 (infarct size reduction) | Rabbit Isolated Heart | 0.25[3][4] |
Table 1: Inhibitory Potency of this compound on NHE-1. This table presents the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) of this compound against NHE-1 in different experimental models.
Signaling Pathway and Mechanism of Action
Under conditions of intracellular acidosis, such as during ischemia, the increased intracellular proton concentration activates NHE-1. This transporter then facilitates the efflux of H+ ions in exchange for Na+ ions, leading to a rise in intracellular sodium. This increase in intracellular sodium can, in turn, reverse the function of the Na+/Ca2+ exchanger (NCX), causing an influx of Ca2+ and contributing to cellular injury. This compound specifically blocks the NHE-1 protein, thereby preventing the initial influx of sodium and the subsequent detrimental ionic cascade.
Caption: Signaling pathway of NHE-1 activation and inhibition by this compound.
Experimental Protocols
Protocol 1: Measurement of Intracellular pH (pHi) Recovery Rate using BCECF-AM
This protocol details the steps to measure the rate of pHi recovery from an induced acid load, which is a direct measure of NHE-1 activity.
Materials:
-
Cells expressing NHE-1 (e.g., C6 glioma cells, neonatal rat ventricular myocytes)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered saline solution (HBSS)
-
NH4Cl solution (e.g., 20 mM in HBSS)
-
This compound
-
Nigericin and Valinomycin (for calibration)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (Excitation at ~490 nm and ~440 nm, Emission at ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Wash the cells with HBSS.
-
Incubate the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
Baseline Measurement: Measure the baseline fluorescence ratio (490 nm / 440 nm excitation, 535 nm emission) before inducing acidosis.
-
Acid Loading (Ammonium Prepulse Technique):
-
Induce intracellular acidosis by replacing the HBSS with a pre-warmed NH4Cl solution for 5-10 minutes. This will initially cause a slight alkalinization followed by a rapid acidification upon removal.
-
-
Initiation of pHi Recovery and Treatment:
-
Rapidly remove the NH4Cl solution and replace it with a sodium-containing HBSS to initiate pHi recovery.
-
Simultaneously, add HBSS containing different concentrations of this compound (or vehicle control) to the respective wells.
-
-
Kinetic Measurement: Immediately begin monitoring the fluorescence ratio over time (e.g., every 15-30 seconds for 10-20 minutes) to measure the rate of pHi recovery.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to pHi values using a standard technique with nigericin and valinomycin in buffers of known pH.
-
Data Analysis:
-
Calculate the rate of pHi recovery (ΔpHi/Δt) for each condition.
-
Plot the rate of pHi recovery against the concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for measuring pHi recovery.
Protocol 2: Measurement of Intracellular Sodium ([Na+]i) using SBFI-AM
This protocol outlines the measurement of changes in intracellular sodium concentration resulting from NHE-1 activity.
Materials:
-
Cells expressing NHE-1
-
SBFI-AM (sodium-binding benzofuran isophthalate, acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) containing varying concentrations of Na+ (for calibration)
-
Gramicidin, Monensin, or other ionophores for calibration
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (Excitation at ~340 nm and ~380 nm, Emission at ~505 nm)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of SBFI-AM in anhydrous DMSO. A 20% Pluronic F-127 solution in DMSO can be used to aid in dye solubilization.
-
Wash the cells with HBSS.
-
Incubate the cells with 5-10 µM SBFI-AM (with 0.02-0.05% Pluronic F-127) in HBSS for 60-90 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (340 nm / 380 nm excitation, 505 nm emission).
-
NHE-1 Activation and Treatment:
-
Induce NHE-1 activity by an appropriate stimulus, such as recovery from a brief period of intracellular acidosis (as in Protocol 1) or by using specific agonists.
-
Treat the cells with different concentrations of this compound or vehicle control prior to or concurrently with the NHE-1 stimulus.
-
-
Kinetic Measurement: Monitor the fluorescence ratio over time to measure changes in [Na+]i.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to [Na+]i values using solutions with known Na+ concentrations in the presence of ionophores like gramicidin and monensin to equilibrate intracellular and extracellular Na+ concentrations.[10]
-
Data Analysis:
-
Convert the fluorescence ratios to [Na+]i values using the calibration curve.
-
Determine the effect of this compound on the change in [Na+]i following NHE-1 activation.
-
Caption: Experimental workflow for measuring intracellular sodium.
Logical Relationships
The inhibitory effect of this compound on NHE-1 leads to predictable changes in intracellular ion concentrations, which can be measured using fluorescent dyes. The following diagram illustrates the logical flow of how this compound's action translates to measurable outputs.
References
- 1. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ratiometric measurement of intracellular pH of cultured cells with BCECF in a fluorescence multi-well plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 10. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Zoniporide Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Zoniporide solutions for experimental research. This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key protein involved in intracellular pH regulation and cellular responses to ischemia.[1][2] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results.
Physicochemical and Solubility Data
This compound is supplied as a crystalline solid, typically as this compound hydrochloride or dihydrochloride, to enhance its aqueous solubility.[3][4][5] The following table summarizes key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Molecular Formula | C₁₇H₁₆N₆O • HCl | - | [3] |
| Molecular Weight | 356.8 g/mol | - | [3] |
| Purity | ≥98% | - | [3] |
| Storage | -20°C | As a crystalline solid | [3] |
| Stability | ≥4 years | As a crystalline solid at -20°C | [3] |
| Solubility | ~1 mg/mL | Ethanol | [3] |
| ~10 mg/mL | DMSO | [3] | |
| ~10 mg/mL | Dimethyl formamide (DMF) | [3] | |
| ~0.5 mg/mL | 1:1 solution of DMSO:PBS (pH 7.2) | [3] | |
| In Vitro Potency (IC₅₀) | 14 nM | Human NHE-1 inhibition | [2][6] |
| 73 nM | H⁺ Efflux in Rat Ventricular Myocytes (at 25°C) | [7][8] | |
| 67 nM | Platelet Swelling in Rats (at 25°C) | [8] | |
| Ex Vivo Potency (EC₅₀) | 0.25 nM | Infarct Size Reduction in Isolated Rabbit Heart | [2][9] |
Signaling Pathway of NHE-1 Inhibition by this compound
This compound's primary mechanism of action is the inhibition of the NHE-1 protein.[9] During events like myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of sodium and subsequent calcium overload, which contributes to cell death.[1][4] this compound blocks this pathway, thereby protecting cells from ischemia-reperfusion injury.[1]
Mechanism of this compound action in an ischemic cell.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound hydrochloride/dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution of this compound hydrochloride (MW: 356.8 g/mol ), this would be 3.568 mg per 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube.
-
Vortexing: Vortex thoroughly until the powder is completely dissolved. The resulting stock solution can be stored at -20°C for extended periods.
Protocol for Working Solutions:
This compound is sparingly soluble in aqueous buffers.[3] Therefore, for most experiments, a serial dilution from the DMSO stock solution is required. It is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the DMSO stock solution in DMSO.
-
Final Dilution: Dilute the DMSO stock or intermediate solution into the final aqueous experimental buffer (e.g., PBS or cell culture medium) to achieve the desired working concentration.
-
Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best to prepare fresh working solutions for each experiment.[9]
In Vitro Intracellular pH (pHi) Measurement Assay
This assay measures the activity of NHE-1 by monitoring the recovery of intracellular pH following an acid load.[6][11]
Experimental Workflow:
Workflow for the intracellular pH (pHi) measurement assay.
Detailed Methodology:
-
Cell Preparation: Seed the cells of interest onto a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing a fluorescent pH indicator dye such as BCECF-AM. Incubate the cells with the dye-containing buffer to allow for intracellular loading.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control for a sufficient period before inducing the acid load.[6]
-
Acid Loading: Induce an intracellular acid load, commonly achieved using the ammonium chloride (NH₄Cl) prepulse technique.
-
Fluorescence Measurement: Monitor the recovery of intracellular pH by measuring the ratio of fluorescence intensities at two different excitation wavelengths.[11]
-
Data Analysis: The initial rate of pHi recovery is proportional to NHE-1 activity. Plot the rate of recovery against the concentration of this compound to determine the IC₅₀ value.[11]
In Vivo Administration in a Rabbit Model of Myocardial Ischemia
This protocol provides a general framework for the in vivo administration of this compound in a rabbit model of myocardial ischemia-reperfusion injury.[1]
Materials:
-
Prepared sterile this compound solution for injection
-
Anesthetic agents
-
Surgical instruments
-
Ventilator
-
Physiological monitoring equipment
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit and perform the necessary surgical procedures to expose the heart and a coronary artery.
-
Ischemia Induction: Induce regional ischemia by occluding a branch of the coronary artery for a defined period (e.g., 30 minutes).[9]
-
This compound Administration: Administer this compound via intravenous infusion. The dosage and timing of administration will depend on the specific experimental design. For example, a loading bolus followed by a continuous infusion can be used.[8]
-
Reperfusion: Release the coronary artery occlusion to allow for reperfusion of the ischemic tissue (e.g., for 120 minutes).[9]
-
Endpoint Measurement: At the end of the reperfusion period, determine the infarct size as a percentage of the area at risk.[9]
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should optimize these protocols for their specific experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application of Zoniporide in Studies of Cardiac Contractile Dysfunction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] The NHE-1 protein is a key regulator of intracellular pH (pHi) and plays a critical role in the pathophysiology of cardiac contractile dysfunction, particularly in the context of ischemia-reperfusion injury.[3][4][5][6] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE-1 to extrude protons in exchange for sodium ions.[3][4] This process results in an intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger, leading to a detrimental influx and overload of intracellular calcium.[3][4] This calcium overload is a primary contributor to myocardial injury, stunning, and cell death upon reperfusion.[4]
This compound's mechanism of action is centered on its ability to block this cascade of ionic dysregulation.[3] By inhibiting NHE-1, this compound attenuates the rise in intracellular sodium and subsequent calcium overload, thereby preserving cardiomyocyte integrity and function.[3][7] Preclinical studies have consistently demonstrated its efficacy in reducing myocardial infarct size and improving cardiac function in various experimental models.[1][2][3] Furthermore, evidence suggests that this compound's cardioprotective effects may also involve the activation of pro-survival signaling pathways, such as the STAT3 pathway.[3][7][8]
These application notes provide an overview of this compound's mechanism of action, quantitative pharmacological data, and detailed protocols for its use in preclinical studies of cardiac contractile dysfunction.
Mechanism of Action: NHE-1 Inhibition in Ischemia-Reperfusion
The primary mechanism by which this compound confers cardioprotection is through the direct inhibition of the NHE-1 transporter during ischemia and reperfusion. The sequence of events and this compound's point of intervention are detailed below.
-
Ischemia & Intracellular Acidosis : Reduced blood flow during ischemia forces cardiomyocytes into anaerobic glycolysis, leading to the production of lactic acid and a rapid decrease in intracellular pH.[3][4][9]
-
NHE-1 Activation : The resulting intracellular acidosis strongly activates the NHE-1 transporter, which attempts to restore pH homeostasis by extruding H+ ions from the cell in exchange for extracellular Na+ ions.[4][6]
-
Intracellular Na+ Overload : Hyperactivation of NHE-1 leads to a massive influx and accumulation of intracellular Na+.[3]
-
Ca2+ Overload via Reverse-Mode NCX : The high intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode. This results in the extrusion of Na+ in exchange for a large influx of Ca2+, leading to cytotoxic calcium overload.[4]
-
Cardiomyocyte Injury : Calcium overload triggers a cascade of detrimental events, including hypercontracture, mitochondrial dysfunction, activation of proteases, and ultimately, cell death (necrosis and apoptosis), contributing to contractile dysfunction.[4][9]
-
This compound Intervention : this compound, as a potent NHE-1 inhibitor, directly blocks the initial step of Na+ influx, thereby preventing the subsequent Na+ and Ca2+ overload and mitigating downstream cellular injury.[3][7]
-
Downstream STAT3 Signaling : Studies have also shown that the cardioprotective effects of this compound are associated with the activation of the pro-survival STAT3 signaling pathway, which is involved in reducing apoptosis.[3][7][8]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized across various preclinical models.
Table 1: In Vitro and Ex Vivo Inhibitory Potency of this compound
| Parameter | Species/Model | Temperature | Value | Reference |
| IC₅₀ vs. human NHE-1 | Recombinant | N/A | 14 nM | [2] |
| IC₅₀ vs. native NHE-1 | Isolated Rat Ventricular Myocytes | 25°C | 73 nM | [10][11] |
| IC₅₀ vs. native NHE-1 | Isolated Rat Ventricular Myocytes | 37°C | Comparable to 25°C | [11] |
| IC₅₀ vs. NHE-1 | Rat Platelet Swelling Assay | 25°C | 67 nM | [10][11] |
Table 2: Cardioprotective Efficacy of this compound in Ischemia-Reperfusion Models
| Model | Species | Endpoint | Parameter | Value | Reference |
| Isolated Heart (Langendorff) | Rabbit | Infarct Size Reduction | EC₅₀ | 0.25 nM | [1][2] |
| Isolated Heart (Langendorff) | Rabbit | Infarct Size Reduction | 83% reduction | 50 nM | [1][2] |
| In Vivo Open-Chest | Rabbit | Infarct Size Reduction | ED₅₀ | 0.45 mg/kg/h | [1][2] |
| In Vivo Open-Chest | Rabbit | Platelet Swelling Inhibition | 93% inhibition | 4 mg/kg/h | [2] |
| Isolated Working Heart | Rat | LDH Release Abolished | Concentration | ≥ 300 nM | [8] |
Experimental Protocols
The following protocols are compiled from preclinical studies demonstrating the utility of this compound in cardiac dysfunction research.
Protocol 1: In Vitro NHE-1 Inhibition Assay in Isolated Cardiomyocytes
This protocol directly measures the inhibitory potency of this compound on native NHE-1 in adult ventricular myocytes.[3][10]
-
Objective : To determine the IC₅₀ of this compound for NHE-1 activity by monitoring the recovery of intracellular pH (pHi) following induced acidosis.
-
Model : Isolated adult rat ventricular myocytes.
-
Materials :
-
Collagenase for heart digestion.
-
Bicarbonate-free HEPES-buffered solution.
-
Ammonium chloride (NH₄Cl) for inducing intracellular acidosis.
-
pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
This compound stock solution (in DMSO or appropriate vehicle).
-
Fluorescence microscopy setup with a perfusion system.
-
-
Procedure :
-
Cell Isolation : Isolate ventricular myocytes from an adult rat heart using standard enzymatic digestion protocols.
-
Dye Loading : Incubate the isolated myocytes with the pH-sensitive fluorescent dye (e.g., 5-10 µM BCECF-AM) for 30-60 minutes at room temperature.
-
Acidification : Place dye-loaded cells on the stage of the fluorescence microscope and perfuse with a standard HEPES buffer. Induce intracellular acidosis using an ammonium chloride (NH₄Cl) prepulse technique (e.g., exposure to 20 mM NH₄Cl for 5 minutes followed by a switch to an NH₄Cl-free, sodium-containing buffer).[3]
-
pHi Recovery : Upon removal of NH₄Cl, the pHi will drop rapidly and then begin to recover as NHE-1 extrudes H+. Monitor this pHi recovery by recording the fluorescence ratio of the dye.
-
This compound Application : Perform the pHi recovery measurement in the presence of various concentrations of this compound (e.g., 0.001–1 µM) or vehicle control.[10] The compound should be added to the perfusion buffer prior to and during the recovery phase.
-
-
Endpoint Analysis :
-
Calculate the rate of pHi recovery (ΔpHi/min) during the initial phase of recovery. This rate is a direct indicator of NHE-1 activity (J_H).[10]
-
Plot the percentage inhibition of the recovery rate against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Ex Vivo Cardioprotection in an Isolated Heart (Langendorff) Model
This ex vivo model assesses the direct cardioprotective effects of this compound on the heart, independent of systemic influences.[7][12]
-
Objective : To quantify the effect of this compound on myocardial infarct size and functional recovery following ischemia-reperfusion.
-
Model : Isolated rabbit or rat heart (Langendorff apparatus).
-
Materials :
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer, oxygenated (95% O₂, 5% CO₂).
-
Surgical tools for heart excision.
-
Intraventricular balloon for measuring left ventricular pressure.
-
Suture for coronary artery occlusion.
-
This compound.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain for infarct size measurement.
-
-
Procedure :
-
Heart Isolation : Anesthetize the animal (e.g., rabbit) and rapidly excise the heart.
-
Perfusion Setup : Cannulate the aorta and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at 37°C. Insert a balloon into the left ventricle to monitor function (LVEDP, LVDP).[12]
-
Stabilization : Allow the heart to stabilize for a period of 20-30 minutes.
-
Treatment : Randomize hearts to receive either vehicle or this compound (e.g., 50 nM) added to the perfusate. The treatment should begin before ischemia (e.g., 30 minutes prior) and continue through reperfusion.[1][12]
-
Regional Ischemia : Induce regional ischemia by tightening a snare placed around a major coronary artery (e.g., left anterior descending) for a fixed period (e.g., 30 minutes).[1][12]
-
Reperfusion : Release the snare to allow for reperfusion for an extended period (e.g., 120 minutes).[1][12]
-
-
Endpoint Analysis :
-
Hemodynamic Function : Continuously record left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP) throughout the experiment.
-
Infarct Size Measurement : At the end of reperfusion, re-occlude the coronary artery and perfuse the aorta with a dye (e.g., Phthalo blue) to delineate the non-ischemic area from the area-at-risk (AAR).[7] Slice the ventricle and incubate the slices in TTC stain, which stains viable tissue red, leaving the infarcted tissue pale.[12]
-
Calculation : Express the infarct size as a percentage of the area-at-risk (% IA/AAR).[12]
-
Protocol 3: In Vivo Cardioprotection in a Rabbit Model of Myocardial Ischemia-Reperfusion
This in vivo protocol evaluates the efficacy of this compound in a more physiologically relevant setting, accounting for systemic hemodynamics and blood-borne factors.[1][12]
-
Objective : To determine the dose-dependent effect of intravenously administered this compound on myocardial infarct size.
-
Model : Anesthetized open-chest rabbit.
-
Materials :
-
Anesthetics.
-
Ventilator.
-
Surgical tools for thoracotomy.
-
Intravenous catheters for drug infusion and blood pressure monitoring.
-
ECG monitoring equipment.
-
Suture for coronary artery occlusion.
-
This compound for intravenous infusion.
-
Infarct staining materials (as in Protocol 2).
-
-
Procedure :
-
Animal Preparation : Anesthetize the rabbit, intubate, and provide mechanical ventilation. Place catheters for drug administration (e.g., jugular vein) and mean arterial pressure monitoring (e.g., carotid artery).[12]
-
Surgical Procedure : Perform a left thoracotomy to expose the heart. Place a suture snare around a major coronary artery.[12]
-
Drug Administration : Randomize animals to receive either a continuous intravenous infusion of vehicle (saline) or this compound at various doses (e.g., leading to an ED₅₀ of 0.45 mg/kg/h). The infusion should start before ischemia.[1][2][12] In some studies, a loading bolus is given followed by continuous infusion.[10][11]
-
Regional Ischemia : Induce myocardial ischemia by tightening the coronary snare for 30 minutes.[1][12]
-
Reperfusion : Release the snare to allow for 120-180 minutes of reperfusion.[1][12]
-
Hemodynamic Monitoring : Monitor heart rate and mean arterial pressure throughout the protocol. This compound has been shown to not cause significant hemodynamic changes at effective doses.[1]
-
-
Endpoint Analysis :
-
Infarct Size : At the end of the experiment, determine the area-at-risk and infarct size using the dye and TTC staining method described in Protocol 2.[12]
-
Dose-Response : Calculate the dose-dependent reduction in infarct size and determine the ED₅₀.
-
References
- 1. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular pH Regulation in Ventricular Myocytes: Implications for Cardiac Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of intracellular pH in the myocardium; relevance to pathology [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming low aqueous solubility of Zoniporide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Zoniporide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I have read that this compound has high aqueous solubility, yet I am experiencing difficulties dissolving it. Why might this be?
While this compound is reported to have high aqueous solubility, several factors in an experimental setup can lead to challenges.[1] These include:
-
Salt Form: The solubility can differ between the free base and various salt forms (e.g., hydrochloride hydrate). Ensure you are aware of the specific form you are using.
-
pH of the Solution: The pH of your buffer system can significantly impact the solubility of this compound.
-
Buffer Composition: Certain ions or components in your buffer could interact with this compound and reduce its solubility.
-
Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit under your specific experimental conditions.
-
Temperature: Solubility is often temperature-dependent. As noted in some protocols, warming the solution can aid dissolution.[2][3]
Q2: What is the reported aqueous solubility of this compound?
The reported aqueous solubility of this compound hydrochloride hydrate is 2 mg/mL, and this can be enhanced with warming.[2][3] Another source indicates a solubility of ≥20 mg/mL in water. It is important to consult the manufacturer's documentation for the specific lot you are using.
Q3: Can I use a co-solvent to dissolve this compound?
Yes, for many in vitro studies, Dimethyl Sulfoxide (DMSO) is used as a co-solvent to prepare stock solutions of this compound.[3] These stock solutions are then diluted in the aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the experimental system (typically less than 0.1%).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in water. | The concentration may be too high. | Try preparing a lower concentration. Refer to the solubility data table below. |
| The temperature of the water is too low. | Gently warm the solution to aid dissolution.[2][3] | |
| Precipitation occurs when adding this compound stock solution (in a co-solvent like DMSO) to my aqueous buffer. | The final concentration of this compound exceeds its solubility in the buffer. | Lower the final concentration of this compound in the buffer. |
| The buffer composition is incompatible. | Prepare a fresh stock solution and try a different buffer system. | |
| The final concentration of the co-solvent is too high, causing the drug to crash out. | Ensure the final concentration of the co-solvent (e.g., DMSO) is minimal (ideally <0.1%). | |
| I am observing variability in my experimental results. | The drug may not be fully dissolved. | Ensure your this compound stock solution is clear and fully dissolved before each use. Prepare fresh solutions for each experiment to avoid degradation.[3] |
| Inconsistent drug concentration in the perfusate. | Ensure thorough mixing of the stock solution into the buffer and use a peristaltic pump for consistent delivery.[3] |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound hydrochloride hydrate | Water (H₂O) | 2 mg/mL | Clear solution can be obtained with warming.[2][3] |
| This compound hydrochloride hydrate | Water (H₂O) | ≥20 mg/mL | |
| This compound hydrochloride hydrate | Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound using a co-solvent, which is a common practice for in vitro experiments.
Materials:
-
This compound hydrochloride hydrate powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride hydrate powder in a sterile microcentrifuge tube.
-
Adding Co-solvent: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or as recommended by the manufacturer. It is advisable to prepare fresh solutions for each experiment to minimize degradation.[3]
-
Dilution: When preparing your working solution, dilute the stock solution in your experimental buffer to the final desired concentration. Ensure the final DMSO concentration is below a level that could impact your experimental results (typically <0.1%).
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: The signaling pathway of NHE-1 and the inhibitory action of this compound.
References
Troubleshooting inconsistent results in Zoniporide cardioprotection studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide in cardioprotection studies. Our aim is to help you navigate the complexities of your experiments and address common challenges that can lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cardioprotective effects?
A1: this compound is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3][4] During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to intracellular acidosis (a buildup of protons).[2][5][6] Upon reperfusion, the NHE-1 exchanger is hyperactivated to remove these excess protons, but this comes at the cost of a massive influx of sodium ions (Na+).[1][2][5] This intracellular sodium overload reverses the function of the Na+/Ca2+ exchanger, causing a detrimental accumulation of intracellular calcium (Ca2+).[1][2][5] This calcium overload is a key driver of cardiomyocyte injury, leading to hypercontracture, mitochondrial damage, and cell death.[1][5] this compound prevents this cascade by blocking the initial surge of Na+, thereby averting the subsequent Ca2+ overload and protecting the heart muscle.[1][2]
Q2: Are there other signaling pathways involved in this compound's cardioprotection?
A2: Yes, emerging evidence suggests that this compound's benefits may extend beyond direct NHE-1 inhibition. Studies have indicated that this compound treatment is associated with the activation of the pro-survival STAT3 signaling pathway.[2] The functional recovery of the heart following ischemia has been linked to an increase in phosphorylated STAT3 (p-STAT3) and a reduction in cleaved caspase 3, an indicator of apoptosis.[2] The beneficial effects of this compound on functional recovery can be abolished by a STAT3 inhibitor, highlighting the importance of this pathway.[7]
Q3: Why have clinical trials with this compound and other NHE-1 inhibitors shown inconsistent results compared to promising preclinical data?
A3: The translation of robust preclinical cardioprotection to successful clinical outcomes has been challenging for NHE-1 inhibitors, including this compound.[1][8] Several factors may contribute to this discrepancy:
-
Timing of Administration: Preclinical studies often show the most significant benefit when the inhibitor is administered before the ischemic event.[8][9] This pre-treatment is not always feasible in a clinical setting, such as an acute myocardial infarction.[9]
-
Complexity of Human Disease: Clinical trial patients often have multiple comorbidities and are on various medications, which can influence the drug's efficacy and safety profile. These complex interactions are not fully replicated in homogenous animal models.
-
Metabolic State of the Myocardium: The metabolic state of the heart during ischemia can influence the degree of intracellular sodium loading and, consequently, the effectiveness of an NHE-1 inhibitor.[9]
-
Species Differences: There are marked interspecies differences in the metabolism of this compound, primarily due to the enzyme aldehyde oxidase.[10][11] This can lead to variations in drug exposure and efficacy between preclinical animal models and humans.[12]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reduction in infarct size in our in vivo animal model.
-
Possible Cause 1: Suboptimal Timing of this compound Administration.
-
Possible Cause 2: Inadequate Drug Dosage or Bioavailability.
-
Troubleshooting: Verify that the dose of this compound is appropriate for the animal model being used. Species differences in metabolism can significantly impact the required dosage.[10][11] Consider performing pharmacokinetic studies to measure plasma and tissue concentrations of this compound to ensure adequate drug exposure.[13] The platelet swelling assay can also be used as a surrogate marker for in vivo NHE-1 inhibition.[1][14]
-
-
Possible Cause 3: Variability in the Surgical Procedure.
Problem 2: High variability in results from Langendorff isolated heart experiments.
-
Possible Cause 1: Inconsistent Perfusion and Temperature.
-
Troubleshooting: Maintain a constant perfusion pressure and temperature (typically 37°C) throughout the experiment.[1] Fluctuations can significantly impact cardiac function and the extent of injury.
-
-
Possible Cause 2: Issues with the Krebs-Henseleit Buffer.
-
Troubleshooting: Ensure the buffer is freshly prepared and continuously oxygenated with 95% O2 and 5% CO2 to maintain a physiological pH.[1]
-
-
Possible Cause 3: Inadequate Drug Equilibration Time.
-
Troubleshooting: Allow for a sufficient stabilization period after mounting the heart on the Langendorff apparatus and before introducing this compound.[1] Similarly, ensure an adequate pre-treatment period with this compound before inducing ischemia.
-
Problem 3: Difficulty replicating published IC50 or EC50 values for this compound.
-
Possible Cause 1: Differences in Experimental Conditions.
-
Troubleshooting: The inhibitory potency of this compound can be influenced by factors such as temperature and the specific cell or tissue type used.[8][17] For example, the IC50 for NHE-1 inhibition in rat ventricular myocytes was determined at 25°C in some studies.[8][17] Carefully review the experimental conditions of the cited literature and align your protocol as closely as possible.
-
-
Possible Cause 2: Species-Specific Differences in NHE-1.
-
Troubleshooting: There can be subtle differences in the NHE-1 protein between species, which may affect the binding affinity of this compound.[12] Be mindful of the species from which your experimental model is derived.
-
-
Possible Cause 3: Purity and Handling of the this compound Compound.
-
Troubleshooting: Ensure the purity of your this compound compound. Improper storage or handling can lead to degradation. Prepare fresh stock solutions and store them appropriately.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Type | Condition | Value | Reference(s) |
| EC50 (Infarct Size Reduction) | Rabbit (Isolated Heart) | Ischemia-Reperfusion | 0.25 nM | [1][3][18] |
| IC50 (NHE-1 Inhibition) | Human (Platelets) | Ex Vivo Swelling | 14 nM | [1][3] |
| IC50 (NHE-1 Inhibition) | Rat (Ventricular Myocytes) | H+ Efflux Rate (25°C) | 73 nM | [1][8][17] |
| IC50 (NHE-1 Inhibition) | Rat (Platelets) | Cell Swelling (25°C) | 67 nM | [8][17] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference(s) |
| ED50 (Infarct Size Reduction) | Rabbit (Open-Chest) | 0.45 mg/kg/h | Dose-dependent reduction | [1][3][14][18] |
| Infarct Size Reduction | Rabbit (Open-Chest) | 4 mg/kg/h | 75% reduction | [1][14] |
| Platelet Swelling Inhibition | Rabbit (Open-Chest) | 4 mg/kg/h | 93% inhibition | [1][3][14] |
| Myocardial Necrosis | Rat | Not specified | 1.4-fold decrease | [1] |
| Serum Troponin I | Rat | Not specified | 2.1-fold decrease | [1] |
| Post-reperfusion Arrhythmias | Rat | Not specified | 2-fold decrease in severity | [1] |
Experimental Protocols
1. In Vivo Myocardial Infarction Model (Rabbit)
-
Animal Preparation: Anesthetize male New Zealand White rabbits.[1] Cannulate a vein for drug infusion and an artery for blood pressure monitoring.[19]
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Place a suture around a major coronary artery (e.g., the left anterior descending artery).[5][19]
-
Drug Administration: Begin a continuous intravenous infusion of this compound or vehicle 30 minutes before ischemia.[1][14]
-
Ischemia-Reperfusion: Induce regional ischemia by tightening the coronary artery snare for a defined period (e.g., 30 minutes).[1][5] Release the snare to allow for reperfusion (e.g., 120 minutes).[1][5]
-
Infarct Size Measurement: At the end of reperfusion, re-occlude the coronary artery and perfuse a dye (e.g., Phthalo blue) to delineate the area-at-risk (AAR).[1] Excise the heart, slice it, and incubate with a stain like triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.[5][19] Express the infarct size as a percentage of the AAR.[1]
2. Langendorff Isolated Heart Model (Rabbit)
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.[1]
-
Perfusion: Mount the heart on a Langendorff apparatus and begin retrograde perfusion via the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C.[1]
-
Ischemia-Reperfusion Protocol: Allow the heart to stabilize.[1] Administer this compound in the perfusate before inducing global or regional ischemia, followed by reperfusion.[19]
-
Infarct Size Measurement: Use TTC staining as described in the in vivo model to determine the infarct size.[19]
3. Isolated Cardiomyocyte Experiments for NHE-1 Activity
-
Cell Isolation: Isolate ventricular myocytes from adult rat hearts using enzymatic digestion.[1]
-
pH Measurement: Load the cardiomyocytes with a pH-sensitive fluorescent dye.
-
Acidification: Induce intracellular acidosis using the ammonium chloride (NH4Cl) prepulse technique.[1]
-
NHE-1 Activity Assay: Measure the rate of intracellular pH recovery after washing out the NH4Cl. This recovery is primarily mediated by NHE-1. Repeat the experiment with varying concentrations of this compound to determine its inhibitory effect.[1]
Visualizations
Caption: this compound's dual mechanism of cardioprotection.
Caption: Experimental workflow for in vivo myocardial infarction studies.
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interspecies variation in the metabolism of this compound by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-species comparison of the metabolism and excretion of this compound: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Zoniporide Concentration for NHE-1 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide to achieve maximum NHE-1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] NHE-1 is a plasma membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[2] Under pathological conditions such as myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of sodium and subsequent calcium overload, which can cause cellular injury.[2][4] this compound directly binds to and inhibits the NHE-1 protein, preventing this ion exchange and protecting cells from injury.[2][5]
Q2: What is the recommended starting concentration for this compound in in-vitro experiments?
A2: The optimal concentration of this compound depends on the cell type and experimental conditions. However, a good starting point for most in-vitro experiments is in the low nanomolar range. This compound has an IC50 of 14 nM for human NHE-1.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[5]
Q3: How should I prepare and store this compound solutions?
A3: For many compounds, including this compound, it is recommended to dissolve them in a solvent like DMSO to create a stock solution.[6] These stock solutions are generally stable for storage at -20°C for up to three months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, the DMSO stock can be diluted with aqueous media.[6] If a precipitate forms upon dilution, warming the solution to 37°C and vortexing or sonication can help to redissolve the compound.[6] Always prepare fresh aqueous solutions for each experiment, as they are less stable.[5][6]
Q4: What are the known off-target effects of this compound?
A4: this compound is known for its high selectivity for NHE-1 over other NHE isoforms.[1][2][4] It has been shown to be over 150-fold more selective for NHE-1 compared to other isoforms.[1][4] While specific off-target interactions for this compound are not extensively documented in the provided results, it is always good practice to consider potential off-target effects in any pharmacological study.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable NHE-1 inhibition | Incorrect drug concentration: Calculations or dilutions may be inaccurate. | Verify all calculations and perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions.[5] |
| Insufficient NHE-1 activation: The experimental conditions may not be adequately stimulating NHE-1 activity. | Ensure your protocol includes a sufficient stimulus to activate NHE-1, such as intracellular acidosis induced by an ammonium chloride prepulse.[5][8] | |
| Degradation of this compound: The compound may have degraded in the experimental buffer. | Prepare fresh this compound solutions for each experiment. While generally stable, prolonged storage in buffer at 37°C can lead to degradation.[5] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition can affect experimental outcomes.[9][10] | Maintain consistent cell culture practices, including using cells within a specific passage number range and standardizing seeding densities. |
| Inconsistent drug concentration: Inaccurate pipetting or improper mixing can lead to variations in the final drug concentration. | Ensure thorough mixing of the stock solution into the buffer and use calibrated pipettes for accurate dilutions.[5] | |
| Cell toxicity observed | High concentration of this compound: The concentration used may be cytotoxic to the specific cell line. | Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound for your cells and use a concentration well below this level for your inhibition experiments.[8] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data
Table 1: Potency of this compound in Various Experimental Systems
| Parameter | Value | System | Reference |
| NHE-1 IC50 | 14 nM | Human (recombinant) | [1][3][4] |
| NHE-1 IC50 | 73 nM | Rat ventricular myocytes | [4][11] |
| NHE-1 IC50 | 67 nM | Rat platelets | [4][11] |
| EC50 (Infarct size reduction) | 0.25 nM | Isolated rabbit heart (Langendorff) | [1] |
| ED50 (Infarct size reduction) | 0.45 mg/kg/h | Anesthetized rabbits | [1] |
Experimental Protocols
Intracellular pH Measurement Assay for NHE-1 Activity
This assay directly measures NHE-1 activity by monitoring the recovery of intracellular pH (pHi) after an acid load.[8]
Materials:
-
Cells expressing NHE-1 (e.g., C6 glioma cells, neonatal rat ventricular myocytes)[8]
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)[8]
-
HEPES-buffered saline solution (HBSS)
-
NH4Cl solution
-
This compound
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer.[8]
-
Dye Loading: Wash cells with HBSS and incubate with BCECF-AM (e.g., 2 µM) for 30-60 minutes at 37°C.[8]
-
Washing: Wash cells twice with HBSS to remove extracellular dye.[8]
-
Baseline Measurement: Measure the baseline fluorescence ratio.[8]
-
Acid Loading: Induce intracellular acidosis by incubating cells with a pre-warmed NH4Cl solution (e.g., 20 mM) for 5-10 minutes.[8][12]
-
Initiation of pHi Recovery: Rapidly remove the NH4Cl solution and replace it with a sodium-containing HBSS with or without different concentrations of this compound.[8]
-
Kinetic Measurement: Immediately monitor the fluorescence ratio over time to measure the rate of pHi recovery.[8]
-
Data Analysis: Calculate the rate of pHi recovery (ΔpH/Δt). Plot the rate against this compound concentration to determine the IC50 value.[2][8]
Visualizations
Caption: NHE-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for measuring NHE-1 activity using an intracellular pH assay.
Caption: Troubleshooting logic for experiments showing no NHE-1 inhibition.
References
- 1. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing variability in Zoniporide's effect in different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability in Zoniporide's effects observed across different animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] NHE-1 is a crucial protein involved in regulating intracellular pH.[1][2] By blocking NHE-1, this compound prevents the extrusion of protons and the influx of sodium ions that occurs during cellular stress, such as myocardial ischemia.[1][2] This action helps to mitigate intracellular sodium and subsequent calcium overload, which are key contributors to cell injury and death in conditions like ischemia-reperfusion injury.[1][2]
Q2: What is the major active metabolite of this compound and how is it formed?
A2: The primary active metabolite of this compound is 2-oxothis compound (M1).[4][5] This metabolite is produced through the metabolic conversion of this compound by the cytosolic enzyme Aldehyde Oxidase (AO).[4][6]
Q3: Why is there significant variability in the effect of this compound across different animal models?
A3: The observed variability is primarily due to marked interspecies differences in the metabolism of this compound, specifically the activity of Aldehyde Oxidase (AO).[4][6] Studies have shown significant differences in the rate of conversion of this compound to its active metabolite, 2-oxothis compound (M1), among various species.[6] For instance, dogs and cats show little to no conversion of this compound to M1, while other species like rats and humans metabolize it more readily.[4][6] This variability in metabolism leads to different pharmacokinetic profiles and, consequently, varied pharmacological effects in different animal models.[6]
Q4: In which preclinical models has this compound demonstrated efficacy?
A4: this compound has shown significant cardioprotective effects in several preclinical models of myocardial ischemia-reperfusion injury.[1][3] These include both in vitro models, such as isolated rabbit and rat hearts (Langendorff preparation), and in vivo models in anesthetized rabbits.[3][7][8] In these studies, this compound was effective in reducing infarct size and mitigating postischemic cardiac contractile dysfunction.[3]
Q5: Are there any known toxicities associated with long-term this compound administration?
A5: Yes, long-term (1-month) continuous intravenous infusion of this compound has been associated with neurotoxic effects in both rats and dogs.[9] These effects manifest as peripheral sensory axonopathy, with histological and functional changes in the peripheral nervous system.[9] Researchers should be aware of these potential neurotoxicities when designing chronic studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Lack of expected cardioprotective effect in an in vivo model. | Species-specific metabolism: The chosen animal model may have low Aldehyde Oxidase (AO) activity, leading to insufficient conversion of this compound to its active metabolite, 2-oxothis compound (M1). For example, dogs and cats are poor metabolizers of this compound.[4][6] | - Consider using a species with known higher AO activity, such as the rat or rabbit. - If the model cannot be changed, a higher dose of this compound may be necessary, but this should be carefully evaluated for potential off-target effects and toxicity.[9] - Measure plasma concentrations of both this compound and its M1 metabolite to assess the metabolic conversion rate in your model. |
| Inconsistent results between individual animals of the same species. | Inter-individual variability: Even within the same species, there can be significant inter-individual differences in drug response due to genetic, epigenetic, and environmental factors.[10][11] Gender differences in this compound metabolism have also been observed in some animal species.[6] | - Increase the sample size to ensure statistical power and account for individual variability. - Record and consider the sex of the animals in the experimental design and data analysis. - Ensure standardized breeding and husbandry conditions to minimize environmental influences on drug metabolism.[10] |
| Discrepancy between in vitro potency and in vivo efficacy. | Pharmacokinetic factors: The in vitro IC50 or EC50 values may not directly translate to effective in vivo doses due to factors like plasma protein binding, tissue distribution, and elimination rate, which can vary between species.[3][12] | - Conduct pharmacokinetic studies in the chosen animal model to determine key parameters such as half-life, clearance, and volume of distribution.[13] - Measure the free (unbound) plasma concentration of this compound, as this is the pharmacologically active fraction.[12] - Adjust the dosing regimen (e.g., continuous infusion vs. bolus injection) to maintain a therapeutic concentration at the target site.[8] |
| Observed neurotoxicity at therapeutic doses. | Dose and duration of administration: Neurotoxic effects of this compound have been observed in studies with continuous intravenous infusion for one month.[9] | - For acute studies, the risk of neurotoxicity is lower. - If a longer-term study is necessary, consider intermittent dosing regimens if the therapeutic window allows. - Carefully monitor animals for any clinical signs of neurological impairment. |
Data Presentation
Table 1: In Vitro Potency of this compound Against NHE-1
| Parameter | Species/Cell Type | Value (nM) | Reference |
| IC50 | Human NHE-1 | 14 | [3][14] |
| IC50 | Rat Ventricular Myocytes (native NHE-1) | 73 | [7][8] |
| IC50 | Rat Platelets (native NHE-1) | 67 | [8] |
| EC50 | Rabbit Isolated Heart (infarct size reduction) | 0.25 | [3] |
Table 2: Interspecies Variation in this compound Metabolism by Aldehyde Oxidase (AO)
| Species | Metabolism to 2-oxothis compound (M1) | Reference |
| Human | Present | [4][6] |
| Rat | Present | [4][6] |
| Dog | Absent or very low | [4][6] |
| Cat | Absent or very low | [6] |
| Cow/Bull | Present | [6] |
| Pig | Present | [6] |
| Horse | Present | [6] |
Experimental Protocols
Key Experiment: In Vitro NHE-1 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on NHE-1 activity in a specific cell line.
Methodology:
-
Cell Culture: Culture a suitable cell line overexpressing the NHE-1 isoform of interest (e.g., PS-120 fibroblasts).
-
Fluorescent Dye Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM). The ester groups of the dye are cleaved by intracellular esterases, trapping the fluorescent molecule inside the cells.[1]
-
Acid Loading: Induce an intracellular acid load. A common method is the ammonium chloride (NH4Cl) prepulse technique.[1] Cells are first perfused with a solution containing NH4Cl, leading to an initial intracellular alkalinization followed by rapid acidification upon its removal.[1]
-
pH Recovery Monitoring: Monitor the recovery of intracellular pH in the presence of extracellular sodium. This recovery is primarily mediated by NHE-1.
-
This compound Treatment: Perform the pH recovery assay in the presence of varying concentrations of this compound.
-
Data Analysis: Calculate the rate of pH recovery for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Key Experiment: In Vivo Cardioprotection Study in a Rabbit Model
Objective: To assess the cardioprotective efficacy of this compound in reducing myocardial infarct size following ischemia-reperfusion injury.
Methodology:
-
Animal Preparation: Anesthetize and ventilate a New Zealand White rabbit. Perform a thoracotomy to expose the heart.
-
Instrumentation: Cannulate a femoral artery and vein for blood pressure monitoring and drug administration, respectively. Place an occluder around the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: Inflate the occluder to induce regional myocardial ischemia for a defined period (e.g., 30 minutes).
-
This compound Administration: Administer this compound as an intravenous (IV) bolus followed by a continuous infusion, starting before the ischemic period.
-
Reperfusion: Deflate the occluder to allow for reperfusion of the myocardium for a specified duration (e.g., 120 minutes).
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain the left ventricle with triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Data Analysis: Measure the area of the infarct and the total area at risk. Express the infarct size as a percentage of the area at risk.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-species comparison of the metabolism and excretion of this compound: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interspecies variation in the metabolism of this compound by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxic effects of this compound: a selective inhibitor of the NA+/H+ exchanger isoform 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species differences in pharmacokinetics and drug teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of this compound: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Zoniporide's Active Metabolite in Research
This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on how to account for the active metabolite of Zoniporide in experimental settings. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] Its main function is to block the exchange of intracellular protons for extracellular sodium ions.[1] This activity is especially critical during events like ischemia, where intracellular acidosis activates NHE-1.[1] By inhibiting this exchanger, this compound prevents the intracellular sodium overload that leads to calcium overload, thereby protecting cells from ischemia-reperfusion injury.[1][2]
Q2: Does this compound have a major active metabolite?
A2: Yes. The primary and major circulating metabolite of this compound is 2-oxothis compound, often referred to as M1.[4][5] This metabolite is formed through the action of the enzyme aldehyde oxidase (AO).[1][4][5]
Q3: How biologically active is the M1 metabolite?
A3: While 2-oxothis compound (M1) is the major metabolite, there is a significant lack of publicly available data quantifying its specific inhibitory potency (e.g., IC50) against NHE-1.[1] Therefore, the exact contribution of M1 to the overall pharmacological effect of this compound administration is not fully understood.[1] Researchers must consider that observed effects could be a combination of the parent drug and this metabolite.[1]
Q4: Why is it important to account for both this compound and its M1 metabolite in research?
A4: There are several key reasons:
-
Pharmacokinetics: In humans, the plasma exposure to the M1 metabolite can be approximately two-fold that of the parent drug.[6]
-
Species Differences: The formation of M1 varies significantly across species. For example, M1 is a major metabolite in humans and rats but is absent in dogs.[4][6] This is critical when selecting animal models and extrapolating data.
-
Data Interpretation: Without measuring both compounds, it is difficult to attribute the observed pharmacological effects solely to this compound, potentially confounding the interpretation of efficacy and safety data.
Q5: Which enzyme is responsible for this compound metabolism, and what are the implications?
A5: Aldehyde oxidase (AO) is the primary enzyme responsible for converting this compound to M1.[4][5][6] AO activity shows marked differences between species, which can lead to challenges in predicting human pharmacokinetics from preclinical models.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cannot Detect M1 Metabolite | Incorrect Animal Model: The chosen species (e.g., dog, cat) may lack the necessary aldehyde oxidase (AO) activity to produce the M1 metabolite.[6][7] | Verify Species Metabolism: Use an animal model known to produce M1, such as rats or cynomolgus monkeys.[4][8] Alternatively, conduct an in vitro screen using liver S9 fractions from various species to confirm metabolic competency.[6] |
| Insufficient Assay Sensitivity: The concentration of M1 may be below the lower limit of quantification (LLOQ) of your analytical method. | Optimize LC-MS/MS Method: Enhance sensitivity by optimizing MS parameters (e.g., collision energy), improving chromatographic separation, or employing a more efficient sample extraction technique like solid-phase extraction (SPE). | |
| High Variability in Measurements | Inconsistent Sample Handling: Degradation of this compound or M1 due to improper storage or repeated freeze-thaw cycles. | Standardize Procedures: Process samples consistently. Store plasma/tissue at -80°C immediately after collection. Prepare fresh calibration standards and quality controls for each analytical run. |
| Variable Enzyme Activity: Aldehyde oxidase activity can be variable between individual animals. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. If possible, phenotype individuals for AO activity. | |
| Poor Chromatographic Resolution | Co-elution of Parent and Metabolite: this compound and M1 may have similar retention times, leading to inaccurate quantification. | Adjust LC Method: Modify the mobile phase gradient, change the column chemistry (e.g., from C18 to phenyl-hexyl), or adjust the pH to improve separation. |
| Underprediction of In Vivo Clearance | In Vitro System Limitations: Standard in vitro systems like cryopreserved hepatocytes can sometimes underpredict AO-mediated clearance due to loss of enzyme activity upon isolation.[9] | Use Liver S9 Fractions: For AO-mediated metabolism, liver S9 fractions are often preferred over hepatocytes as they retain higher cytosolic enzyme activity.[6] Consider using a laboratory-specific scaling factor derived from known AO substrates.[9] |
Experimental Protocols & Data
Protocol: Quantification of this compound and M1 in Plasma via LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically by infusing pure standards of this compound and M1.
-
Quantitative Data Tables
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 / EC50 | Reference |
|---|---|---|---|---|
| NHE-1 | Human | NHE-1 Inhibition | 14 nM | [3] |
| NHE-1 | Rabbit | Infarct Size Reduction (Langendorff) | 0.25 nM | [3] |
| NHE-1 | Human | Platelet Swelling | 59 nM | [3] |
| NHE-1 | Rat (Myocytes) | NHE Activity | 73 nM |[10] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | t1/2 (half-life) | Key Finding | Reference |
|---|---|---|---|---|
| Monkey | IV | 1.5 hours | Has one major active metabolite. | [3] |
| Rabbit | 4 mg/kg IV | - | ED50 for infarct size reduction is 0.45 mg/kg/h. |[3][11] |
Visualizations
Signaling and Metabolic Pathways
Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-species comparison of the metabolism and excretion of this compound: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Interspecies variation in the metabolism of this compound by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cynomolgus monkey as a surrogate for human aldehyde oxidase metabolism of the EGFR inhibitor BIBX1382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of Zoniporide to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Zoniporide to maintain its stability. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound (hydrochloride hydrate) should be stored in a desiccated environment.[1] Recommended storage temperatures are either refrigerated at 2-8°C or frozen at -20°C.[2][3]
Q2: How stable is this compound in solution?
A2: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis.[4] The rate of degradation is highly dependent on the storage temperature. For experimental use, it is strongly recommended to prepare solutions fresh for each experiment.[5] Prolonged storage of this compound in buffer, especially at 37°C, can lead to significant degradation.[5]
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis, which results in the formation of two major degradants, referred to as Degradant I and Degradant II.[4] While the exact structures of these degradants are not publicly available, the hydrolysis likely involves the cleavage of the amide and/or guanidine functional groups. The guanidine group can hydrolyze to form a urea and an amine, a reaction that can be catalyzed by acidic or basic conditions.
Q4: Is this compound sensitive to light?
Q5: How should I prepare this compound solutions for my experiments?
A5: this compound hydrochloride hydrate has high aqueous solubility.[5] It can be dissolved in water at concentrations up to 2 mg/mL, and gentle warming can aid dissolution.[1] For many in vitro studies, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO, which is then diluted to the final desired concentration in the aqueous experimental buffer.[5] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system. Always prepare aqueous dilutions fresh before use.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Variability in experimental results | Inconsistent concentration of active this compound due to degradation in solution. | Prepare fresh solutions for each experiment. Avoid storing this compound in buffer, especially at room temperature or 37°C, for extended periods.[5] |
| Incorrect drug concentration. | Verify all calculations and dilutions. Consider performing a dose-response curve to confirm the optimal concentration for your specific experimental model.[5] | |
| Loss of compound activity over time in stored solutions | Hydrolysis of this compound. | Discard old solutions and prepare fresh ones from solid material. Refer to the stability data to understand the rate of degradation at different temperatures. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Compare the chromatogram to a freshly prepared standard. The primary degradation products are likely Degradant I and Degradant II resulting from hydrolysis.[4] |
Quantitative Stability Data
The stability of this compound in an aqueous solution is significantly influenced by temperature. The following table summarizes the predicted time for the concentration of the primary hydrolysis product, Degradant I, to reach 0.1% of the initial this compound concentration at various temperatures.
| Storage Temperature (°C) | Predicted Time to Reach 0.1% Degradant I |
| 30 | 9 days |
| 5 | 330 days |
| -20 | 30,962 days |
| Data sourced from a study on this compound hydrolysis degradants.[4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method (General Template)
Note: This is a general template based on methods used for similar pyrazole-containing pharmaceutical compounds. This method must be fully validated for its intended use with this compound.
-
Chromatographic System:
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 75:25 v/v).[7]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
-
Sample Solution: Prepare the sample to be tested at a concentration that falls within the linear range of the calibration curve.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak areas.
-
Quantify the amount of this compound and any degradation products by comparing peak areas to the calibration curve.
-
Protocol: Forced Degradation Study (General)
This protocol is based on ICH guidelines and is intended to establish the intrinsic stability of this compound and support the development of a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[8][9]
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.[8]
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate under the same conditions as the acid hydrolysis.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and prepare for HPLC analysis.[8]
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[8]
-
Store protected from light at room temperature for a defined period.
-
Withdraw samples at time points and prepare for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
At specified time points, remove samples, allow them to cool, and then prepare solutions for HPLC analysis.
-
-
Photostability:
-
Expose solid this compound and a solution of this compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m² of UV radiation, as per ICH Q1B guidelines.[3][8]
-
A control sample should be stored under the same conditions but protected from light.
-
After exposure, prepare samples for HPLC analysis.
-
Visualizations
Caption: A hypothetical degradation pathway for this compound via hydrolysis.
References
- 1. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Avoiding off-target effects of Zoniporide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Zoniporide in cellular assays while avoiding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] Its primary mechanism of action is to block the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). This activity is particularly critical in conditions of intracellular acidosis, such as those that occur during ischemia. By inhibiting NHE-1, this compound prevents intracellular sodium overload, which in turn mitigates calcium overload via the Na+/Ca2+ exchanger, thereby protecting cells from injury, particularly in the context of ischemia-reperfusion.[1][2]
Q2: How can I be confident that the observed effects in my assay are due to NHE-1 inhibition?
Due to its high selectivity for NHE-1 over other NHE isoforms, the effects of this compound are most likely attributable to on-target NHE-1 inhibition.[1][2] However, to rigorously confirm this, several validation experiments are recommended:
-
NHE-1 Knockdown: Use siRNA or shRNA to specifically reduce the expression of NHE-1 (gene name: SLC9A1). If the cellular phenotype observed with this compound treatment is diminished or absent in NHE-1 knockdown cells, it strongly suggests the effect is on-target.
-
Use of a Structurally Different NHE-1 Inhibitor: Employ another potent and selective NHE-1 inhibitor with a different chemical structure, such as Cariporide.[3] If this inhibitor recapitulates the effects of this compound, it provides further evidence for on-target activity.
-
Rescue Experiment: In a cell line where NHE-1 has been knocked out, re-introduce a wild-type or a mutated, this compound-resistant version of NHE-1. The restoration of the this compound-induced phenotype only in cells with the wild-type NHE-1 would confirm the on-target effect.
Q3: What are the typical working concentrations for this compound in cellular assays?
The optimal concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect without causing cytotoxicity.
| Assay Type | Species/Cell Line | Parameter | Value |
| Human NHE-1 Inhibition | --- | IC50 | 14 nM[4][5] |
| Rat Ventricular Myocytes | Rat | IC50 | 73 nM[6] |
| Rat Platelets | Rat | IC50 | 67 nM[6] |
| Infarct Size Reduction (in vitro) | Rabbit | EC50 | 0.25 nM[4][5][7] |
Q4: I am observing an unexpected phenotype in my this compound-treated cells. What could be the cause?
While this compound is highly selective, unexpected phenotypes can arise. Here’s a troubleshooting guide:
-
Confirm On-Target Effect: First, perform the validation experiments outlined in Q2 to rule out off-target effects.
-
Investigate Downstream Signaling: NHE-1 is a hub for various signaling pathways.[2] Its inhibition can indirectly affect pathways involved in cell proliferation, apoptosis, and migration. Consider that the observed phenotype might be a downstream consequence of NHE-1 inhibition.
-
Consider the Cellular Context: The role of NHE-1 can be highly context-dependent, varying with cell type and experimental conditions. Review the literature for the known functions of NHE-1 in your specific cellular model.
-
Rule out Experimental Artifacts: Ensure the unexpected phenotype is not due to issues with the compound itself (e.g., precipitation in media) or other experimental variables.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of this compound | 1. Incorrect drug concentration: Calculations or dilutions may be inaccurate. 2. NHE-1 is not sufficiently activated: The effects of NHE-1 inhibitors are most prominent under conditions of intracellular acidosis.[8] 3. Low NHE-1 expression: The cell line used may not express sufficient levels of NHE-1. | 1. Verify all calculations and perform a dose-response experiment to determine the optimal concentration. 2. Ensure your experimental protocol includes a stimulus to activate NHE-1 (e.g., inducing ischemia or intracellular acidosis). 3. Confirm NHE-1 expression in your cell line using qPCR or Western blotting. |
| Inconsistent results between experiments | 1. Compound instability: this compound may degrade with prolonged storage in buffer at 37°C.[8] 2. Inconsistent drug concentration: Issues with mixing or delivery of the compound.[8] 3. Cell line variability: Different passages of cells may have varying levels of NHE-1 expression. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure thorough mixing of stock solutions and use calibrated equipment for delivery. 3. Use cells within a consistent and low passage number range. |
| Observed cytotoxicity | 1. Concentration is too high: The concentration used may be inducing off-target effects or general cellular stress. 2. Prolonged incubation time: Extended exposure to the inhibitor may be detrimental to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50). Use concentrations well below the CC50 in your experiments. 2. Optimize the incubation time to the shortest duration that still produces the desired on-target effect. |
Experimental Protocols
Protocol 1: Validating On-Target Effect of this compound using shRNA-mediated Knockdown of NHE-1
This protocol describes how to confirm that the cellular effect of this compound is mediated through its intended target, NHE-1.
1. shRNA Design and Lentiviral Production:
-
Design or obtain 2-3 shRNA sequences targeting the SLC9A1 gene (which encodes NHE-1). Include a non-targeting scramble shRNA control.
-
Clone the shRNA sequences into a suitable lentiviral vector (e.g., pLKO.1).
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
2. Transduction of Target Cells:
-
Plate your target cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles containing the NHE-1 shRNAs or the scramble control shRNA.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
3. Validation of NHE-1 Knockdown:
-
After selection, expand the cells and validate the knockdown of NHE-1 expression at both the mRNA (qPCR) and protein (Western blot) levels.
4. Cellular Assay with this compound Treatment:
-
Plate the NHE-1 knockdown cells and the scramble control cells.
-
Treat both cell populations with a range of this compound concentrations, including a vehicle control.
-
Perform your cellular assay and measure the phenotype of interest.
5. Data Analysis:
-
Compare the effect of this compound on the phenotype in the scramble control cells versus the NHE-1 knockdown cells. A significantly reduced or absent effect in the knockdown cells indicates that the phenotype is on-target.
Protocol 2: Intracellular pH Measurement to Confirm NHE-1 Inhibition
This assay directly measures the functional inhibition of NHE-1 by this compound.
1. Cell Preparation:
-
Plate cells expressing NHE-1 in a 96-well black, clear-bottom plate and allow them to adhere overnight.
2. Dye Loading:
-
Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions.
3. Induction of Intracellular Acidosis:
-
Induce a transient intracellular acidosis using the ammonium prepulse method (incubation with NH4Cl followed by its removal).
4. This compound Treatment and pH Recovery:
-
Immediately after inducing acidosis, add buffer containing different concentrations of this compound or a vehicle control.
-
Monitor the recovery of intracellular pH over time by measuring the fluorescence of the pH-sensitive dye in a fluorescence plate reader.
5. Data Analysis:
-
Calculate the rate of pH recovery for each concentration of this compound.
-
Plot the rate of pH recovery against the this compound concentration to determine the IC50 value for NHE-1 inhibition.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Workflow for validating on-target effects.
Caption: Simplified NHE-1 signaling and downstream effects.
References
- 1. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 2. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating instruments for accurate measurement of Zoniporide's effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zoniporide. Our aim is to ensure accurate and reproducible measurements of its effects in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a crucial membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[3][4][5] Under pathological conditions like myocardial ischemia, NHE-1 hyperactivity leads to intracellular sodium overload, which in turn causes calcium overload via the Na+/Ca2+ exchanger, ultimately leading to cell injury and death.[1][2][3] this compound blocks this cascade, offering a cardioprotective effect.[1][2][3]
Q2: What are the key quantitative parameters of this compound's potency?
A2: The inhibitory potency of this compound has been determined in various in vitro and ex vivo models. Key parameters are summarized in the table below.
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Human NHE-1 | 14 nM | [2][6] |
| IC50 | Rat Ventricular Myocytes (native NHE-1) | 73 nM (at 25°C) | [2][7] |
| IC50 | Rat Platelets (native NHE-1) | 67 nM (at 25°C) | [2][7] |
| EC50 | Rabbit Isolated Heart (infarct size reduction) | 0.25 nM | [2][6][8] |
| ED50 | Anesthetized Rabbits (infarct size reduction) | 0.45 mg/kg/h | [6][8] |
Q3: How selective is this compound for NHE-1 over other isoforms?
A3: this compound exhibits high selectivity for NHE-1, with over 150-fold selectivity against other NHE isoforms.[2][6] This high selectivity is crucial for minimizing off-target effects.[3]
Q4: What is the major active metabolite of this compound?
A4: The primary active metabolite of this compound is 2-oxothis compound (M1), which is formed mainly by the enzyme aldehyde oxidase.[9][10] While it is the major circulating metabolite, public data on its specific inhibitory potency against NHE-1 is limited.[9] Researchers should consider that the observed effects of this compound administration could be a combination of the parent drug and this metabolite.[9]
Q5: In which experimental models has this compound demonstrated efficacy?
A5: this compound has shown significant cardioprotective effects in a range of preclinical models, including:
-
In vitro: Isolated rabbit and rat heart (Langendorff) preparations.[8][9]
-
Ex vivo: Inhibition of NHE-1-mediated platelet swelling.[6][8]
-
In vivo: Anesthetized rabbit models of myocardial ischemia-reperfusion injury.[8][9][11]
Troubleshooting Guides
Intracellular pH (pHi) Measurement using BCECF-AM
Issue: Low fluorescence signal or poor dye loading.
-
Possible Cause: Incomplete de-esterification of the BCECF-AM dye by intracellular esterases.
-
Solution:
-
Optimize incubation time and temperature. A common starting point is 30-60 minutes at 37°C.
-
Ensure the BCECF-AM stock solution is fresh and has been stored correctly (protected from light and moisture).
-
Some cell types have low esterase activity. Consider using a different pH-sensitive dye or a different loading technique if the issue persists.
-
Issue: Rapid photobleaching of the fluorescent signal.
-
Possible Cause: Excessive excitation light intensity or prolonged exposure.
-
Solution:
-
Reduce the intensity of the excitation light source.
-
Use a neutral density filter to attenuate the excitation light.
-
Minimize the duration of light exposure by using the shortest possible acquisition times.
-
Use an anti-fading agent in the imaging medium.
-
Issue: Inconsistent or drifting baseline pHi readings.
-
Possible Cause:
-
Solution:
-
Use a temperature-controlled stage and perfusion system to maintain a stable temperature.
-
Ensure the extracellular buffer composition and pH are stable throughout the experiment.
-
Verify that the cells are healthy and the membrane is intact to prevent dye leakage.
-
Patch-Clamp Electrophysiology for Ion Channel Activity
Issue: Difficulty forming a high-resistance (GΩ) seal.
-
Possible Cause:
-
Solution:
-
Ensure all solutions are filtered (0.22 µm pore size) to remove debris.[15]
-
Fire-polish the pipette tip to ensure it is smooth.
-
Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.[15]
-
Use an anti-vibration table and ensure all components of the rig are securely fastened.
-
Optimize pipette resistance for the specific cell type (typically 4-8 MΩ).[16]
-
Issue: Unstable whole-cell recording or high access resistance.
-
Possible Cause:
-
Solution:
-
Apply brief, strong suction pulses to rupture the membrane. The "zap" function on the amplifier can also be used.[16]
-
Monitor cell health throughout the experiment. Ensure proper osmolarity and ionic composition of the intracellular and extracellular solutions.
-
Allow the setup to thermally equilibrate to minimize drift. Check for any loose components in the micromanipulator or headstage.[12]
-
Cell Viability Assays (e.g., MTT, WST-1)
Issue: High background signal in control wells.
-
Possible Cause:
-
Contamination of the culture medium or reagents.
-
Phenol red in the culture medium can interfere with absorbance readings.
-
-
Solution:
-
Use sterile techniques and fresh reagents.
-
For absorbance-based assays, use a phenol red-free medium for the final incubation step.
-
Include a "no-cell" control to determine the background absorbance of the medium and assay reagents.
-
Issue: Non-linear relationship between cell number and signal.
-
Possible Cause:
-
Cell density is too high, leading to nutrient depletion or contact inhibition.
-
Assay incubation time is too long or too short.
-
-
Solution:
-
Perform a cell titration experiment to determine the optimal seeding density for a linear response.
-
Optimize the incubation time for the specific cell line and assay being used.
-
Experimental Protocols
In Vitro Measurement of NHE-1 Inhibition via Intracellular pH Recovery
This protocol measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) following an induced acid load.
Materials:
-
Cells expressing NHE-1 (e.g., cardiomyocytes, fibroblasts)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
NH4Cl
-
This compound
-
Fluorescence microscope or plate reader with appropriate filters for BCECF (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or microplates and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Record the baseline fluorescence ratio (490 nm / 440 nm) for 2-5 minutes.
-
-
Acid Loading (Ammonium Prepulse Technique):
-
Perfuse the cells with a solution containing 20 mM NH4Cl in HBSS for 5-10 minutes. This will cause an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.[2]
-
-
pH Recovery and Inhibition:
-
Remove the NH4Cl solution and perfuse with HBSS (control) or HBSS containing various concentrations of this compound.
-
Monitor the fluorescence ratio as the intracellular pH recovers.
-
-
Data Analysis:
-
Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ technique.
-
Calculate the initial rate of pHi recovery (dpH/dt) in the presence and absence of this compound.
-
Plot the rate of recovery as a function of this compound concentration to determine the IC50.
-
In Vivo Rabbit Model of Myocardial Ischemia-Reperfusion
This protocol assesses the cardioprotective effect of this compound by measuring myocardial infarct size.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
This compound for intravenous administration
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation:
-
Drug Administration:
-
Induction of Ischemia:
-
Reperfusion:
-
Infarct Size Assessment:
-
At the end of the reperfusion period, excise the heart.
-
Slice the ventricles and incubate them in TTC stain. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Image the heart slices and quantify the area of infarction relative to the total area at risk.
-
Visualizations
Caption: this compound's mechanism of action in preventing ischemia-reperfusion injury.
Caption: Workflow for in vitro measurement of NHE-1 inhibition.
Caption: Workflow for in vivo cardioprotection study in a rabbit model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Effect of sodium bicarbonate on intracellular pH under different buffering conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Navigating Interspecies Variation in Zoniporide Metabolism
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the complexities of interspecies variation in Zoniporide metabolism. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers to potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in humans?
A1: In humans, this compound is primarily cleared through metabolism. The main metabolic pathway is the oxidation of this compound to its major circulating metabolite, 2-oxothis compound (M1).[1] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[1][2] Another metabolic route is hydrolysis of the guanidine moiety to a carboxylic acid, forming metabolites M2 and M3.[1]
Q2: Are there significant differences in this compound metabolism between common preclinical species and humans?
A2: Yes, there are marked interspecies differences in this compound metabolism. The most notable difference is observed in dogs, which do not produce the major human metabolite, M1 (2-oxothis compound).[1][2] In contrast, rats metabolize this compound to M1, with plasma levels comparable to humans, although the total body burden of M1 is greater in rats.[1] Rats also exhibit higher plasma concentrations of the hydrolysis metabolite M3 compared to humans and dogs.[1]
Q3: Why is the dog not a suitable model for studying the human metabolism of this compound?
A3: The dog is not a suitable model because it lacks the primary metabolic pathway observed in humans, which is the formation of the M1 metabolite via aldehyde oxidase.[1][2] This fundamental difference in metabolism can lead to inaccurate predictions of pharmacokinetic and toxicological profiles of this compound in humans.
Q4: What in vitro systems can be used to study the interspecies variation in this compound metabolism?
A4: Liver S9 fractions are a commonly used in vitro system to explore the metabolism of this compound across different species.[2] This subcellular fraction contains a mixture of microsomal and cytosolic enzymes, including aldehyde oxidase, making it suitable for studying the formation of the M1 metabolite.[2] Hepatocytes can also be used for a more comprehensive assessment of metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low formation of the M1 metabolite in human or rat liver S9 fractions. | 1. Inactive Aldehyde Oxidase (AO): AO is a sensitive enzyme and can lose activity during storage or handling. 2. Inappropriate Cofactor: While AO does not require NADPH, the overall reaction environment may be suboptimal. 3. Incorrect Substrate Concentration: The concentration of this compound may be too high or too low for optimal enzyme activity. | 1. Use fresh or properly stored (-80°C) S9 fractions. Avoid repeated freeze-thaw cycles. 2. Ensure the incubation buffer is at the optimal pH for AO activity (typically around pH 7.4). 3. Perform a substrate concentration-response curve to determine the optimal this compound concentration for your assay. |
| High variability in M1 formation between different batches of S9 fractions. | 1. Biological Variability: There can be significant lot-to-lot and inter-individual variability in enzyme expression and activity. 2. Inconsistent Protein Concentration: Inaccurate determination of the protein concentration in the S9 fraction will lead to variability in results. | 1. Whenever possible, use a large, pooled batch of S9 fractions for a series of experiments. 2. Carefully and consistently measure the protein concentration of each S9 fraction batch using a reliable method (e.g., Bradford or BCA assay). |
| Discrepancy between in vitro and in vivo metabolic profiles. | 1. Contribution of other organs: Metabolism may occur in extrahepatic tissues not accounted for in liver S9 fraction studies. 2. Role of transporters: In vivo, drug transporters can influence the intracellular concentration of this compound, affecting its metabolism rate. 3. Phase II Metabolism: S9 fractions can support some Phase II metabolism, but may not fully recapitulate the in vivo conjugation pathways. | 1. Consider using S9 fractions from other tissues (e.g., intestine, kidney) to investigate extrahepatic metabolism. 2. Utilize cellular models like hepatocytes which have intact transporter systems. 3. Supplement S9 incubations with appropriate cofactors for Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs) if conjugation is suspected. |
| Difficulty in detecting and identifying this compound metabolites by LC-MS. | 1. Low Abundance of Metabolites: Some metabolites may be formed in very small quantities. 2. Ion Suppression: The biological matrix of the sample can interfere with the ionization of the metabolites in the mass spectrometer. 3. Isomeric Metabolites: Metabolites with the same mass-to-charge ratio (m/z) can be difficult to distinguish. | 1. Concentrate the sample before analysis. Optimize the LC-MS method for sensitivity. 2. Employ effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help differentiate isomers. Optimize the chromatographic separation to resolve isomers. |
Data Presentation
Table 1: In Vitro Kinetics of 2-Oxothis compound (M1) Formation in Liver S9 Fractions
| Species | Km (µM) | Vmax (pmol/min/mg protein) |
| Human | 3.4 | 74 |
| Rat | - | - |
Data for rat kinetic parameters were not explicitly found in the provided search results, but it is stated that M1 is present in rat plasma at comparable levels to humans.[1]
Table 2: In Vivo Distribution of this compound and its Major Metabolites
| Species | Matrix | This compound | M1 (2-Oxothis compound) | M2 | M3 |
| Human | Plasma | Present | Major circulating metabolite | - | 6.4% of circulating radioactivity |
| Feces | - | Major excretory metabolite | 17% of the dose | Present | |
| Rat | Plasma | Present | Present (comparable to human) | - | Higher concentration than human or dog |
| Excreta | - | Greater total body burden than human | - | - | |
| Dog | Plasma | Present | Absent | - | Present |
A hyphen (-) indicates that data was not available in the search results.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver S9 Fractions
Objective: To determine the metabolic stability and metabolite profile of this compound in liver S9 fractions from different species.
Materials:
-
This compound
-
Liver S9 fractions (human, rat, dog)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the S9 matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is less than 1%).
-
-
Incubation:
-
Add the S9 fraction to the required number of wells or tubes. The final protein concentration should be optimized (e.g., 0.5-1 mg/mL).
-
Pre-incubate the S9 fraction with the master mix at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to each well or tube. The final substrate concentration should be based on prior range-finding experiments (e.g., 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the substrate.
-
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Determine the metabolic stability (e.g., half-life, intrinsic clearance) from the disappearance rate of this compound.
-
Protocol 2: Metabolite Identification of this compound using LC-MS/MS
Objective: To identify the metabolites of this compound formed in in vitro or in vivo samples.
Materials:
-
Samples from in vitro metabolism studies or in vivo plasma/excreta samples.
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable HPLC/UHPLC column (e.g., C18 reverse-phase).
-
Mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Procedure:
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Develop a gradient elution method to separate this compound from its potential metabolites. The gradient will typically start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.
-
-
MS Detection and Fragmentation:
-
Full Scan MS: Acquire full scan mass spectra to detect the parent drug and any potential metabolites. Metabolites often have characteristic mass shifts from the parent drug (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Product Ion Scan (MS/MS): For the detected parent drug and potential metabolite ions, perform product ion scans. This involves isolating the precursor ion and fragmenting it to obtain a characteristic fragmentation pattern (MS/MS spectrum).
-
-
Data Analysis and Structure Elucidation:
-
Compare the retention time and MS/MS spectrum of the suspected metabolites with those of authentic reference standards if available.
-
If standards are not available, interpret the fragmentation pattern of the metabolite and compare it to the fragmentation pattern of the parent drug to propose a structure. The mass shift from the parent drug will indicate the type of metabolic modification.
-
Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the precursor and fragment ions, which can help in determining the elemental composition and confirming the identity of the metabolites.
-
Mandatory Visualizations
Caption: Metabolic pathways of this compound in different species.
Caption: Experimental workflow for in vitro metabolism studies.
References
Technical Support Center: Ensuring Consistent Delivery of Zoniporide in Continuous Infusion Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent delivery of Zoniporide in continuous infusion models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the continuous infusion of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the Infusion Line | pH Shift: The pH of the this compound solution may be incompatible with the infusion medium or co-administered drugs. | - Ensure the pH of the this compound solution is within a range that maintains its solubility. While a complete pH-solubility profile is not readily available, this compound dihydrochloride is acidic, and its solubility is generally higher in acidic to neutral solutions. - Avoid mixing this compound with alkaline solutions or drugs that could significantly raise the pH of the infusion line. - If co-infusion is necessary, use a separate infusion line for this compound. |
| Concentration Exceeds Solubility Limit: The concentration of this compound in the final infusion solution may be too high for the chosen vehicle. | - Do not exceed the known solubility limits of this compound dihydrochloride. - If a higher concentration is required, consider using a co-solvent system. However, any co-solvent must be tested for compatibility and potential toxicity in the specific experimental model. | |
| Temperature Fluctuation: A significant decrease in temperature can reduce the solubility of this compound. | - Maintain a consistent and appropriate temperature for the infusion solution. For in vivo studies, the solution should ideally be at the physiological temperature of the animal. | |
| Inconsistent Flow Rate | Mechanical Issues with Infusion Pump: The infusion pump may be malfunctioning or improperly calibrated. | - Regularly check and calibrate the infusion pump according to the manufacturer's instructions. - Ensure the pump tubing is correctly installed and not kinked or obstructed. |
| Catheter Patency Issues: The infusion catheter may be blocked or dislodged. | - Ensure the catheter is correctly placed and patent before starting the infusion. - Regularly flush the catheter with a sterile saline solution to prevent blockages. | |
| Variable Drug Efficacy | Drug Degradation: this compound may degrade over time in the infusion solution, especially at physiological temperatures. | - Prepare fresh this compound solutions for each experiment.[1] - While specific stability data is limited, it is recommended to minimize the time the solution is stored, particularly at 37°C.[1] |
| Inaccurate Dosing: Incorrect calculation of the required dose or infusion rate. | - Double-check all calculations for dose and infusion rate based on the animal's weight and the desired plasma concentration. - Consider performing a dose-response study to determine the optimal concentration for your specific model.[1] | |
| Metabolism of this compound: The active metabolite of this compound may contribute to the observed effects, and its formation can vary between species. | - Be aware that this compound is metabolized to an active metabolite, 2-oxothis compound (M1), by aldehyde oxidase. The activity of this enzyme can differ significantly between species.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound dihydrochloride is soluble in DMSO up to 100 mM (approximately 39.33 mg/mL). For preparing the final infusion solution for in vivo experiments, sterile normal saline is a suitable vehicle.[2]
Q2: What is the aqueous solubility of this compound?
A2: this compound dihydrochloride has a high aqueous solubility.[3] It is soluble in water up to 10 mM (approximately 3.93 mg/mL).
Q3: How should I store this compound solutions?
A3: It is recommended to prepare this compound solutions fresh for each experiment to minimize degradation.[1] If short-term storage is necessary, it is advisable to store aliquots at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.
Q4: Can I co-administer other drugs with this compound in the same infusion line?
A4: Co-administration of other drugs with this compound in the same infusion line is generally not recommended without specific compatibility data. Mixing drugs can lead to pH changes or chemical interactions that may cause precipitation of this compound or the co-administered drug. If co-administration is necessary, it is safest to use a separate infusion line.
Q5: What are the signs of this compound precipitation in the infusion line?
A5: Precipitation will appear as cloudiness, turbidity, or visible solid particles in the infusion tubing or catheter. Regularly inspect the infusion line for any signs of precipitation.
Data Presentation
Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₆O · 2HCl | --INVALID-LINK-- |
| Molecular Weight | 393.27 g/mol | |
| Appearance | White to off-white solid | |
| Aqueous Solubility | 10 mM (~3.93 mg/mL) | |
| DMSO Solubility | 100 mM (~39.33 mg/mL) |
Experimental Protocols
Protocol for Continuous Intravenous Infusion of this compound in a Rabbit Model
This protocol is adapted from studies evaluating the cardioprotective effects of this compound in a rabbit model of myocardial ischemia-reperfusion injury.[4][5]
Materials:
-
This compound dihydrochloride
-
Sterile normal saline (0.9% NaCl)
-
Infusion pump
-
Sterile syringes and infusion tubing
-
Catheter (appropriate size for the animal model)
Procedure:
-
Animal Preparation: Anesthetize the rabbit according to your institution's approved protocol. Surgically implant a catheter into a suitable vein (e.g., marginal ear vein or femoral vein).[6][7]
-
Preparation of this compound Infusion Solution:
-
Prepare a stock solution of this compound dihydrochloride in a suitable solvent like DMSO if high concentration is needed, or directly in sterile normal saline if the desired final concentration allows.
-
Dilute the stock solution with sterile normal saline to the final desired concentration for infusion. The vehicle for in vivo infusion in rabbit models has been reported as normal saline.[2]
-
-
Administration:
-
Loading Dose: Administer an initial intravenous bolus of this compound to rapidly achieve the target plasma concentration. A previously reported loading dose in a rat model was 1 mg/kg.[2][8]
-
Continuous Infusion: Immediately following the bolus, begin the continuous intravenous infusion using a calibrated infusion pump. A previously reported continuous infusion rate in a rat model was 1.98 mg/kg/h.[2][8] In an anesthetized rabbit model, an effective dose (ED₅₀) for reducing infarct size was found to be 0.45 mg/kg/h.[4][5]
-
-
Monitoring:
-
Continuously monitor the animal's vital signs throughout the infusion period.
-
Regularly inspect the catheter and infusion line for any signs of precipitation or blockage.
-
Ensure the infusion pump is functioning correctly and delivering the solution at the programmed rate.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rabbit Model for Prolonged Continuous Intravenous Infusion Via a Peripherally Inserted Central Catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docsinnovent.com [docsinnovent.com]
- 8. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zoniporide vs. Cariporide: A Comparative Analysis of Cardioprotective Efficacy
A deep dive into the preclinical promise and clinical realities of two prominent NHE-1 inhibitors in the fight against ischemia-reperfusion injury.
In the landscape of cardioprotective drug development, the inhibition of the sarcolemmal sodium-hydrogen exchanger isoform 1 (NHE-1) has been a focal point of research for decades. By mitigating the intracellular sodium and subsequent calcium overload that characterizes ischemia-reperfusion injury, NHE-1 inhibitors have shown significant promise in preclinical models. Among the numerous compounds developed, Zoniporide and Cariporide have emerged as two of the most extensively studied agents. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and Cariporide exert their cardioprotective effects by selectively inhibiting the NHE-1 protein.[1][2] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, triggering the hyperactivity of NHE-1 upon reperfusion. This hyperactivity results in a massive influx of sodium ions, which in turn reverses the function of the Na+/Ca2+ exchanger, leading to a detrimental accumulation of intracellular calcium.[1][2] This calcium overload is a primary driver of cardiomyocyte injury, causing hypercontracture, mitochondrial damage, and ultimately, cell death. By blocking NHE-1, both drugs aim to prevent this catastrophic ionic cascade.[1][2]
Interestingly, further research into this compound's mechanism has suggested the involvement of additional pro-survival signaling pathways, notably the activation of the STAT3 pathway, which may contribute to its cardioprotective profile.[3]
Preclinical Efficacy: A Head-to-Head Comparison
In preclinical studies, both this compound and Cariporide have demonstrated potent cardioprotective effects. However, direct comparative studies, primarily in rabbit models of myocardial ischemia-reperfusion injury, have revealed key differences in their potency.
In Vitro and In Vivo Potency
A key study directly comparing the two compounds in isolated rabbit hearts (Langendorff model) and in anesthetized rabbits revealed that this compound is significantly more potent than Cariporide.[4][5] In vitro, this compound's EC50 for reducing infarct size was approximately 20-fold lower than that of Cariporide.[4][5] In vivo, this compound also demonstrated a lower ED50 for infarct size reduction.[4][5] Despite the difference in potency, both drugs achieved a similar maximal reduction in infarct size in the in vitro model.[4]
| Parameter | This compound | Cariporide | Reference |
| In Vitro (Isolated Rabbit Heart) | |||
| EC50 (Infarct Size Reduction) | 0.25 nM | 5.11 nM | [4][5] |
| Maximum Infarct Size Reduction | 83% (at 50 nM) | Equivalent to this compound | [4] |
| In Vivo (Anesthetized Rabbit) | |||
| ED50 (Infarct Size Reduction) | 0.45 mg/kg/h | Not Reported | [4][5] |
| Maximum Infarct Size Reduction | 75% (at 4 mg/kg/h) | Not Reported | [6] |
Table 1: Preclinical Efficacy of this compound and Cariporide in Rabbit Models of Ischemia-Reperfusion Injury.
NHE-1 Inhibition
The higher potency of this compound is also reflected in its direct inhibitory activity on the NHE-1 protein.
| Parameter | This compound | Cariporide | Reference |
| IC50 (Human NHE-1) | 14 nM | Not Directly Compared | [6] |
| IC50 (Rat Ventricular Myocytes, 25°C) | 73 nM | 130 nM | [7] |
| IC50 (Rat Platelets, 25°C) | 67 nM | Not Reported | [8] |
Table 2: Inhibitory Concentration (IC50) of this compound and Cariporide on NHE-1.
Clinical Trials: The Disconnect from Preclinical Promise
Despite the robust and encouraging preclinical data, the clinical development of both this compound and Cariporide has been met with significant challenges, with large-scale clinical trials failing to demonstrate a clear clinical benefit.
Cariporide: The GUARDIAN and EXPEDITION Trials
Cariporide's clinical efficacy was extensively evaluated in two major clinical trials: the GUARDIAN (Guard During Ischemia Against Necrosis) trial and the EXPEDITION trial.
The GUARDIAN trial enrolled a broad population of patients at risk of myocardial necrosis, including those with unstable angina, non-ST-elevation myocardial infarction (NSTEMI), and those undergoing high-risk percutaneous coronary intervention (PCI) or coronary artery bypass grafting (CABG).[2][9] Overall, the trial failed to show a significant benefit of Cariporide over placebo for the primary endpoint of death or MI at 36 days.[9] However, a subgroup analysis of patients undergoing CABG suggested a potential benefit with the highest dose of Cariporide (120 mg), showing a 25% risk reduction in death or MI.[2]
The subsequent EXPEDITION trial focused specifically on high-risk patients undergoing CABG.[4] This trial did meet its primary endpoint, demonstrating a significant reduction in the composite of death or MI at 5 days in the Cariporide group compared to placebo.[4] However, this positive result was overshadowed by a paradoxical increase in mortality in the Cariporide arm, which was associated with an increase in cerebrovascular events.[4] This safety concern ultimately halted the clinical development of Cariporide for cardioprotection.[4]
| Trial | Patient Population | Intervention | Primary Endpoint | Result | Reference |
| GUARDIAN | 11,590 patients with unstable angina, NSTEMI, or undergoing high-risk PCI or CABG | Cariporide (20, 80, or 120 mg) vs. Placebo | Death or MI at 36 days | No significant overall benefit. 120 mg dose showed a 10% risk reduction (p=0.12). In CABG subgroup, 120 mg dose showed a 25% risk reduction (p=0.03). | [2][9] |
| EXPEDITION | 5,761 high-risk patients undergoing CABG | Cariporide vs. Placebo | Death or MI at 5 days | 16.6% in Cariporide group vs. 20.3% in placebo group (p=0.0002). | [4] |
| Mortality at 5 days | 2.2% in Cariporide group vs. 1.5% in placebo group (p=0.02). | [4] | |||
| MI at 5 days | 14.4% in Cariporide group vs. 18.9% in placebo group (p=0.000005). | [4] |
Table 3: Key Results from Major Clinical Trials of Cariporide.
This compound: A Trial in Vascular Surgery
The clinical development of this compound also faced a significant setback in a large, multicenter, randomized, double-blind, placebo-controlled trial involving high-risk patients undergoing noncardiac vascular surgery.[4] The trial was designed to determine if this compound could reduce perioperative myocardial ischemic injury. The study was stopped early for futility after enrolling 824 of the planned 1125 patients.[4]
The results showed no significant difference in the primary composite endpoint of death, myocardial infarction, congestive heart failure, or arrhythmia by postsurgical day 30 between the this compound and placebo groups.[4] In the highest dose group (12 mg/kg/d), the incidence of the composite endpoint was 18.5%, compared to 15.7% in the placebo group, showing a trend favoring placebo.[4]
| Trial | Patient Population | Intervention | Primary Endpoint | Result | Reference |
| This compound in Vascular Surgery | 824 high-risk patients undergoing noncardiac vascular surgery | This compound (3, 6, or 12 mg/kg/d) vs. Placebo | Composite of death, MI, CHF, or arrhythmia by day 30 | No significant benefit. 12 mg/kg/d group: 18.5% vs. 15.7% in placebo group (RR 1.17, 95% CI 0.80-1.72). | [4] |
Table 4: Key Results from the this compound Clinical Trial in High-Risk Vascular Surgery Patients.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of NHE-1 inhibition and a typical experimental workflow used in the preclinical evaluation of these compounds.
Experimental Protocols
In Vitro Langendorff Model (Rabbit)
-
Heart Isolation: Male New Zealand White rabbits are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.[4]
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[7]
-
Ischemia-Reperfusion Protocol: After a stabilization period, regional ischemia is induced by ligating a coronary artery for 30 minutes, followed by 120 minutes of reperfusion.[4]
-
Drug Administration: this compound or Cariporide is added to the perfusion buffer at various concentrations before the ischemic period.[4]
-
Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.[7]
In Vivo Myocardial Infarction Model (Rabbit)
-
Animal Preparation: Male New Zealand White rabbits are anesthetized, intubated, and mechanically ventilated. A thoracotomy is performed to expose the heart.[4]
-
Ischemia-Reperfusion Protocol: A suture is passed around the left anterior descending (LAD) coronary artery. The artery is occluded for 30 minutes to induce ischemia, followed by 120 minutes of reperfusion.[4]
-
Drug Administration: this compound or a vehicle is administered intravenously as a continuous infusion.[4]
-
Infarct Size Measurement: At the end of reperfusion, the LAD is re-occluded, and Evans blue dye is injected to delineate the area at risk. The heart is then excised, sliced, and stained with TTC to determine the infarct size.[7]
Conclusion
This compound and Cariporide are potent inhibitors of the NHE-1 exchanger that have demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion injury. Preclinical evidence clearly indicates that this compound is a more potent inhibitor than Cariporide. However, the remarkable success in animal models for both drugs did not translate into clinical efficacy in large-scale human trials.
The failure of these promising agents in the clinical setting underscores the significant challenges in translating preclinical findings to patients. The reasons for this disconnect are likely multifactorial, including differences in the pathophysiology of ischemia-reperfusion injury between animal models and human disease, the complexity of comorbidities in clinical trial populations, and potential off-target effects of the drugs that only become apparent in large patient populations.
For the research and drug development community, the story of this compound and Cariporide serves as a critical case study. While the therapeutic target of NHE-1 inhibition remains a valid and compelling strategy for cardioprotection, future efforts will need to focus on developing compounds with improved safety profiles and on designing clinical trials that more accurately reflect the complexities of human cardiovascular disease. The wealth of preclinical data generated for this compound and Cariporide continues to be a valuable resource for understanding the fundamental mechanisms of ischemia-reperfusion injury and for guiding the development of the next generation of cardioprotective therapies.
References
- 1. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy of this compound, an Na/H exchange ion inhibitor, for reducing perioperative cardiovascular events in vascular surgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of interventions targeting the systemic inflammatory response to cardiac surgery on clinical outcomes in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-hydrogen exchange inhibition by cariporide to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2a multicenter, double-blind, placebo-controlled, crossover trial to investigate the efficacy, safety, and toleration of CP-866,087 (a high-affinity mu-opioid receptor antagonist) in premenopausal women diagnosed with female sexual arousal disorder (FSAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Zoniporide and Eniporide in NHE-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a critical plasma membrane protein involved in the regulation of intracellular pH and cell volume.[1] Its role in various pathophysiological conditions, particularly cardiac ischemia-reperfusion injury, has established it as a significant therapeutic target.[1][2] This guide provides a detailed, data-driven comparison of two prominent NHE-1 inhibitors, Zoniporide and Eniporide, to assist researchers and drug development professionals in their selection and application.
Quantitative Comparison of Inhibitory Activity
This compound and Eniporide are both potent inhibitors of the NHE-1 isoform. However, quantitative data from in vitro and ex vivo studies reveal key differences in their potency and selectivity. This compound consistently demonstrates a higher potency for human NHE-1 inhibition compared to Eniporide.[3][4] Furthermore, this compound exhibits significantly greater selectivity for NHE-1 over other NHE isoforms, a crucial factor in minimizing off-target effects.[4]
| Parameter | This compound | Eniporide | Reference |
| Human NHE-1 IC50 | 14 nM | 23 nM | [4] |
| Human NHE-2 IC50 | >2200 nM | 621 nM | [4] |
| Rat NHE-3 IC50 | >220,000 nM | Not Reported | [4] |
| Selectivity (NHE-2/NHE-1) | >157-fold | ~27-fold | [4] |
| Rabbit Myocardial Infarct Size Reduction EC50 | 0.25 nM | 0.69 nM | [3][5] |
| Human Platelet Swelling IC50 | 59 nM | Not Reported | [6] |
Mechanism of Action and Signaling Pathway
Under normal physiological conditions, NHE-1 contributes to the maintenance of intracellular pH by extruding a proton in exchange for a sodium ion.[7] However, during events such as myocardial ischemia, intracellular acidosis triggers the hyperactivity of NHE-1.[8] This leads to an excessive influx of sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental overload of intracellular calcium.[8] This calcium overload is a primary contributor to cell injury and death.[8] Both this compound and Eniporide act by directly inhibiting the NHE-1 protein, thereby preventing this cascade of events.[8][9]
NHE-1 signaling pathway during ischemia and point of inhibition.
Experimental Protocols
The inhibitory activity of this compound and Eniporide on NHE-1 is typically assessed using cell-based assays that measure the recovery of intracellular pH (pHi) following an acid load. A common method is the BCECF-AM fluorescence assay.
BCECF-AM Fluorescence Assay for NHE-1 Inhibition:
-
Cell Culture: Cells expressing NHE-1 (e.g., PS-120 fibroblasts stably overexpressing human NHE-1) are cultured to confluence on black, clear-bottom 96-well plates.[4]
-
Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), which is cleaved by intracellular esterases to its active, membrane-impermeant form.[10]
-
Acid Loading: An intracellular acid load is induced, commonly using the ammonium chloride (NH4Cl) prepulse technique.[10] Cells are incubated in an NH4Cl-containing solution, which initially causes intracellular alkalinization, followed by rapid acidification upon its removal.[10]
-
pHi Recovery and Inhibition: The NH4Cl solution is replaced with a sodium-containing buffer to initiate pHi recovery via NHE-1 activity. In parallel wells, this buffer also contains varying concentrations of the inhibitor (this compound or Eniporide).[11]
-
Fluorescence Measurement: The fluorescence intensity is monitored kinetically using a fluorescence plate reader at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[11] The ratio of the fluorescence intensities is proportional to the intracellular pH.
-
Data Analysis: The initial rate of pHi recovery (ΔpH/Δt) is calculated for each inhibitor concentration.[11] These rates are then used to determine the half-maximal inhibitory concentration (IC50) of the compound.
A typical workflow for an in vitro NHE-1 inhibition assay.
Preclinical Efficacy in Cardioprotection
Both this compound and Eniporide have demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury.[3][9] In a rabbit model, this compound was found to be 2.5 to 20-fold more potent than Eniporide and Cariporide in reducing infarct size.[3] Specifically, this compound reduced infarct size to a greater extent than Eniporide.[3] While both compounds have shown promise, the higher potency and selectivity of this compound may offer a wider therapeutic window.
Conclusion
This compound emerges as a more potent and selective inhibitor of human NHE-1 compared to Eniporide.[4] This enhanced selectivity is a desirable characteristic for a therapeutic agent, as it may translate to fewer off-target effects. The robust preclinical data supporting this compound's cardioprotective efficacy underscore its potential as a valuable research tool and a candidate for further drug development.[3][5] For researchers investigating the specific roles of NHE-1, the high selectivity of this compound makes it a superior pharmacological tool. In the context of developing novel cardioprotective therapies, the favorable profile of this compound warrants significant consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Zoniporide: A Comprehensive Guide to its Superior Selectivity for NHE-1
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological agent is paramount. This guide provides an in-depth comparison of Zoniporide's inhibitory activity across various Na+/H+ exchanger (NHE) isoforms, substantiating its acclaimed high selectivity for NHE-1.
This compound (CP-597,396) has emerged as a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] This intrinsic selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential, particularly in cardioprotection.[1][3] This guide presents a detailed analysis of this compound's selectivity profile, supported by experimental data and methodologies, to aid in the evaluation and application of this key research tool.
Comparative Inhibitory Potency of this compound
This compound's superior selectivity for NHE-1 is evident when its inhibitory concentrations (IC50) are compared across different NHE isoforms. The following table summarizes the in vitro potency and selectivity of this compound against human NHE-1, human NHE-2, and rat NHE-3.
| Compound | Human NHE-1 IC50 (nM) | Human NHE-2 IC50 (nM) | Rat NHE-3 IC50 (nM) | Selectivity (NHE-2/NHE-1) | Selectivity (NHE-3/NHE-1) |
| This compound | 14[2] | 2200[4] | 220000[4] | ~157-fold[2] | ~15,700-fold[3] |
| Eniporide | 23[3] | - | - | ~27-fold[3] | - |
| Cariporide | 36[3] | - | - | ~49-fold[3] | - |
Data compiled from studies using 22Na+ uptake inhibition in transfected fibroblast cell lines.[2][3]
The data clearly demonstrates that this compound is significantly more potent against NHE-1 than other isoforms, with a selectivity ratio of approximately 157-fold over NHE-2 and over 15,000-fold over NHE-3.[2][3] This high degree of selectivity distinguishes it from other NHE inhibitors like Eniporide and Cariporide.[2]
Further studies have corroborated this compound's potent NHE-1 inhibition in various experimental systems:
| Assay System | Species | IC50 (nM) |
| Human Platelet Swelling | Human | 59[5] |
| Sarcolemmal NHE Activity | Rat | 73[6][7] |
| Platelet Swelling | Rat | 67[6][7] |
NHE-1 Signaling and the Mechanism of this compound Action
NHE-1 is a crucial regulator of intracellular pH (pHi) and cell volume.[7][8] Its activity is stimulated by various factors, including intracellular acidosis, which is a common event during pathological conditions like myocardial ischemia.[3][7] The activation of NHE-1 leads to the exchange of intracellular protons for extracellular sodium ions.[7] While this is a vital homeostatic mechanism, its over-activation can be detrimental.
The influx of sodium through NHE-1 can lead to a subsequent overload of intracellular calcium via the reverse mode of the Na+/Ca2+ exchanger (NCX).[3] This calcium overload is a key contributor to cell injury and death, particularly in cardiomyocytes during ischemia-reperfusion.[3]
This compound exerts its therapeutic effect by directly inhibiting NHE-1, thereby preventing the initial influx of sodium and the downstream cascade of events leading to calcium overload and cell damage.[3]
NHE-1 activity is also modulated by various signaling pathways involving kinases such as Akt, protein kinase C (PKC), and mitogen-activated protein kinase (MAPK), highlighting its integration into complex cellular regulatory networks.[9][10][11]
Experimental Protocols for Validating NHE-1 Selectivity
The selectivity of this compound for NHE-1 has been determined through rigorous experimental methodologies. The following are detailed protocols for key assays used in its evaluation.
In Vitro NHE-1 Inhibition Assay (BCECF-AM Based)
This assay directly measures NHE-1 activity by monitoring the recovery of intracellular pH following an induced acid load.[3]
Workflow:
Detailed Steps:
-
Cell Preparation and Dye Loading: Culture cells expressing NHE-1 (e.g., PS-120 fibroblasts, C6 glioma cells, or primary cardiomyocytes) on suitable culture plates.[3] Load the cells with the pH-sensitive fluorescent dye BCECF-AM.[3]
-
Induction of Acidosis: Induce an acid load in the cells, typically by the ammonium chloride (NH4Cl) prepulse technique.[3]
-
Inhibitor Incubation: Incubate the cells with various concentrations of this compound or a vehicle control.
-
Initiation of pH Recovery: Initiate pH recovery by reintroducing a sodium-containing buffer.[3]
-
Fluorescence Measurement: Monitor the change in intracellular pH over time by measuring the ratio of BCECF fluorescence at two different excitation wavelengths (e.g., 490 nm and 440 nm).[3]
-
Data Analysis: Calculate the initial rate of pHi recovery. Plot the rate of recovery against the concentration of this compound to determine the IC50 value.[3]
22Na+ Uptake Inhibition Assay
This assay directly measures the influx of sodium through NHE-1.
Methodology:
-
Cell Culture: Use fibroblast cell lines (e.g., PS-120) that have been transfected to overexpress specific human NHE isoforms (NHE-1, NHE-2, etc.).[2]
-
Acidification: Induce intracellular acidification to activate the NHEs.
-
22Na+ Uptake: Expose the cells to a buffer containing radioactive 22Na+ in the presence of varying concentrations of this compound.
-
Measurement: After a defined incubation period, wash the cells to remove extracellular 22Na+ and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: The amount of intracellular 22Na+ is indicative of NHE activity. The concentration of this compound that inhibits 50% of the 22Na+ uptake is determined as the IC50 value.[2]
Ex Vivo Platelet Swelling Assay
This functional assay uses platelets, which endogenously express NHE-1, to assess inhibitor potency.[2][12]
Procedure:
-
Platelet Isolation: Isolate platelets from whole blood.
-
Induction of Swelling: Induce platelet swelling by suspending them in a sodium propionate solution. The influx of propionic acid causes intracellular acidification, activating NHE-1. The subsequent influx of Na+ leads to an osmotic influx of water and cell swelling.
-
Measurement: Monitor the change in platelet volume over time using a particle size analyzer or by measuring changes in light absorbance.
-
Inhibitor Testing: Perform the assay in the presence of different concentrations of this compound.
-
Data Analysis: The rate of platelet swelling is proportional to NHE-1 activity. The IC50 is determined by quantifying the reduction in the rate of swelling at different inhibitor concentrations.[2]
Conclusion
The extensive experimental data unequivocally validates this compound as a highly potent and selective inhibitor of the NHE-1 isoform. Its significant selectivity over other NHE isoforms minimizes the potential for off-target effects, making it an invaluable tool for researchers investigating the specific physiological and pathophysiological roles of NHE-1. For professionals in drug development, this compound's well-defined selectivity profile provides a strong foundation for its potential therapeutic applications, particularly in conditions such as myocardial ischemia-reperfusion injury.[1]
References
- 1. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A mechanism for the activation of the Na/H exchanger NHE-1 by cytoplasmic acidification and mitogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sodium-Hydrogen Exchanger NHE1 Is an Akt Substrate Necessary for Actin Filament Reorganization by Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Cross-Species Cardioprotective Effects of Zoniporide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), across various preclinical models. This compound has been identified as a promising therapeutic agent for mitigating cardiac damage following ischemic events, primarily by reducing myocardial infarct size and improving cardiac function.[1][2] Its mechanism of action is centered on the inhibition of NHE-1, a key protein in the cellular response to ischemia.[2] This guide presents quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Cardioprotective Efficacy
The cardioprotective effects of this compound have been assessed in several preclinical studies. The following tables summarize key quantitative data, comparing this compound with other notable NHE-1 inhibitors, Cariporide and Eniporide, where available.
Table 1: In Vitro/Ex Vivo Cardioprotective Efficacy
| Species | Model | Compound | Efficacy Metric | Value | Maximum Infarct Size Reduction (%) | Ischemia Duration (min) | Reperfusion Duration (min) | Reference |
| Rabbit | Isolated Heart (Langendorff) | This compound | EC50 | 0.25 nM | 83% (at 50 nM) | 30 | 120 | [1][3] |
| Rabbit | Isolated Heart (Langendorff) | Cariporide | EC50 | 5.11 nM | Equivalent to this compound | 30 | 120 | [1][4] |
| Rabbit | Isolated Heart (Langendorff) | Eniporide | EC50 | 0.69 nM | 58% | 30 | 120 | [1][4] |
| Rat | Isolated Working Heart | This compound | EC50 | 176 nM | - | 360 (hypothermic storage) | 45 | [5] |
| Rat | Isolated Ventricular Myocytes | This compound | IC50 | 73 nM (at 25°C) | - | - | - | [6][7][8] |
| Rat | Platelets | This compound | IC50 | 67 nM (at 25°C) | - | - | - | [7][8] |
EC50 represents the concentration required to achieve 50% of the maximum effect.[1] IC50 represents the concentration required to inhibit 50% of the target's activity.
Table 2: In Vivo Cardioprotective Efficacy
| Species | Model | Compound | Efficacy Metric | Value | Maximum Infarct Size Reduction (%) | Ischemia Duration (min) | Reperfusion Duration (min) | Reference |
| Rabbit | Anesthetized | This compound | ED50 | 0.45 mg/kg/h | 75% (at 4 mg/kg/h) | 30 | 120 | [3][4] |
| Rat | - | This compound | - | - | Reduced incidence and duration of ventricular fibrillation | - | - | [4] |
| Primate | Conscious | This compound | - | - | Attenuated postischemic cardiac contractile dysfunction | - | - | [4] |
ED50 represents the dose required to achieve 50% of the maximum effect.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's cardioprotective effects are provided below.
In Vivo Myocardial Ischemia-Reperfusion Model (Rat/Rabbit)
This model is used to assess the efficacy of cardioprotective agents in a living organism.
-
Animal Preparation: Male rats or rabbits are anesthetized, and a tracheal cannula is inserted for artificial ventilation.[1] The left carotid artery is cannulated to monitor blood pressure, and the right jugular vein is cannulated for drug administration.[1]
-
Surgical Procedure: A left thoracotomy is performed to expose the heart.[1] A suture is passed around the left anterior descending (LAD) coronary artery.[1]
-
Ischemia Induction: Regional myocardial ischemia is induced by tightening the suture around the LAD.[1] Successful occlusion is confirmed by the appearance of a pale color in the ischemic zone and by electrocardiogram (ECG) changes (e.g., ST-segment elevation).[1] The duration of ischemia is typically 30 minutes.[3]
-
Drug Administration: this compound or a vehicle control is administered, often as an intravenous infusion, before, during, or after the ischemic period.
-
Reperfusion: The suture is released to allow blood flow to return to the previously occluded vessel. The reperfusion period is typically 120 minutes.[3]
-
Infarct Size Assessment: At the end of the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR).[1] The heart is then excised, sliced, and incubated with a stain like triphenyltetrazolium chloride (TTC), which differentiates viable (red) from infarcted (pale) tissue.[1] The infarct size is expressed as a percentage of the AAR.[1]
Ex Vivo Isolated Heart Model (Langendorff)
This model allows for the study of cardiac function and injury in an isolated heart, free from systemic influences.
-
Heart Isolation: Rabbits or rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[1]
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. It is then perfused in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.[1]
-
Ischemia-Reperfusion Protocol: After a stabilization period, global or regional ischemia is induced.[1] For regional ischemia, a coronary artery is ligated for a set duration (e.g., 30 minutes).[3] This is followed by a period of reperfusion (e.g., 120 minutes) where the ligature is removed.[3]
-
Drug Treatment: this compound or other compounds are added to the perfusion buffer at desired concentrations before, during, or after the ischemic period.[1]
-
Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are monitored throughout the experiment.[1]
-
Infarct Size Determination: Following the reperfusion period, the heart is processed for infarct size measurement using TTC staining as described in the in vivo protocol.[1]
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Zoniporide: A Comparative Analysis of In Vivo Cardioprotective Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zoniporide's in vivo cardioprotective performance against other Na+/H+ exchanger isoform 1 (NHE-1) inhibitors. The data presented here, supported by detailed experimental protocols, underscores the reproducibility of this compound's effects in preclinical models of myocardial ischemia-reperfusion injury.
This compound, a potent and selective inhibitor of NHE-1, has consistently demonstrated significant cardioprotective effects in various preclinical studies. Its primary mechanism of action involves the inhibition of the NHE-1, a key protein involved in the cellular damage that occurs during the reperfusion phase following a period of ischemia.[1][2] This guide synthesizes the available in vivo data to provide a clear comparison of its efficacy and to highlight the consistency of its protective effects across different experimental models.
Quantitative Comparison of Cardioprotective Efficacy
The cardioprotective efficacy of this compound has been quantified in several key preclinical studies, primarily focusing on its ability to reduce myocardial infarct size. The following tables summarize the quantitative data from these studies, comparing this compound with other notable NHE-1 inhibitors, Cariporide and Eniporide.
Table 1: In Vitro Cardioprotective Efficacy in Isolated Rabbit Hearts (Langendorff Model)
| Compound | EC50 (nM) | Maximum Infarct Size Reduction (%) | Animal Model | Ischemia Duration | Reperfusion Duration | Reference |
| This compound | 0.25 | 83% (at 50 nM) | Rabbit | 30 min | 120 min | [3][4] |
| Cariporide | 5.11 | Equivalent to this compound | Rabbit | 30 min | 120 min | [3][4] |
| Eniporide | 0.69 | 58% | Rabbit | 30 min | 120 min | [3][4] |
EC50 represents the concentration required to achieve 50% of the maximum effect.
Table 2: In Vivo Cardioprotective Efficacy in Anesthetized Rabbits
| Compound | ED50 (mg/kg/h) | Maximum Infarct Size Reduction (%) | Animal Model | Ischemia Duration | Reperfusion Duration | Reference |
| This compound | 0.45 | Not explicitly stated, but dose-dependent reduction observed | Rabbit | 30 min | 120 min | [3][5] |
| Cariporide | Not available in direct comparison | Not available in direct comparison | Rabbit | 30 min | 120 min | |
| Eniporide | Not available in direct comparison | Not available in direct comparison | Rabbit | 30 min | 120 min |
ED50 represents the dose required to achieve 50% of the maximum effect.
Table 3: Cardioprotective Efficacy of this compound in a Rat Model of Cardiopulmonary Bypass
| Parameter | This compound Treatment | Control/Vehicle | Animal Model | Ischemia/Reperfusion Details | Reference |
| Left Ventricular Developed Pressure | Improved Preservation | - | Rat | 150 min hypothermic ischemia, 60 min normothermic reperfusion | [6][7] |
| Left Ventricular End-Diastolic Pressure | Improved Preservation | - | Rat | 150 min hypothermic ischemia, 60 min normothermic reperfusion | [6][7] |
| Coronary Perfusion Pressure | Improved Preservation | - | Rat | 150 min hypothermic ischemia, 60 min normothermic reperfusion | [6][7] |
| Myocardial Myeloperoxidase Activity | Attenuated | - | Rat | 150 min hypothermic ischemia, 60 min normothermic reperfusion | [6][7] |
Signaling Pathways and Experimental Workflow
The cardioprotective effects of this compound are mediated through specific signaling pathways. The primary mechanism involves the direct inhibition of the Na+/H+ exchanger-1 (NHE-1). Recent studies also indicate the involvement of the STAT3 pathway in the functional recovery of the heart following ischemia.[1][8]
The following diagram outlines a typical workflow for a preclinical in vivo study evaluating the cardioprotective effects of this compound.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental models are provided below.
In Vivo Myocardial Infarction Model in Rabbits
-
Animal Preparation: Male New Zealand White rabbits are anesthetized, and a tracheal cannula is inserted for artificial ventilation. The left carotid artery is cannulated to monitor blood pressure, and the right jugular vein is cannulated for drug administration.[3][5]
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.[2]
-
Ischemia Induction: The suture around the LAD is tightened to induce regional myocardial ischemia. Successful occlusion is confirmed by the appearance of a pale color in the ischemic zone and by electrocardiogram (ECG) changes.[2]
-
Reperfusion: After the ischemic period (typically 30 minutes), the suture is released to allow for reperfusion of the coronary artery.[2][3]
-
Drug Administration: this compound or a vehicle is administered intravenously at a specified time before or during ischemia/reperfusion.[2]
-
Infarct Size Assessment: At the end of the reperfusion period (typically 120 minutes), the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated with a stain (e.g., triphenyltetrazolium chloride, TTC) that differentiates viable (red) from infarcted (pale) tissue.[2]
Ex Vivo Isolated Perfused Heart Model (Langendorff)
-
Heart Isolation: Rabbits or rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[2]
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.[2][5]
-
Functional Measurements: A balloon is inserted into the left ventricle to measure cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Coronary flow is also monitored.[2]
-
Ischemia-Reperfusion Protocol: After a stabilization period, global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery, respectively. This is followed by a period of reperfusion.[2]
-
Drug Treatment: this compound or other compounds are added to the perfusion buffer at desired concentrations before, during, or after the ischemic period.[2]
-
Infarct Size Determination: Following the reperfusion period, the heart is processed for infarct size measurement using TTC staining as described in the in vivo protocol.[2]
Reproducibility and Concluding Remarks
The presented data from multiple independent studies demonstrate a consistent and reproducible cardioprotective effect of this compound in various in vivo and ex vivo models of myocardial ischemia-reperfusion injury. This compound is shown to be a potent NHE-1 inhibitor, with an efficacy that is comparable or superior to other compounds in its class, such as Cariporide and Eniporide.[3][4] The detailed experimental protocols provided should allow for the replication of these findings and facilitate further investigation into the therapeutic potential of this compound. While preclinical data is robust, it is important to note that the clinical translation of NHE-1 inhibitors has faced challenges, and further research is needed to establish the efficacy of this compound in human patients.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of the STAT3 pathway in the cardioprotective efficacy of this compound in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Neurotoxic Profiles of NHE-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neurotoxic Effects of Different Na+/H+ Exchanger-1 (NHE-1) Inhibitors, Supported by Experimental Data.
The Na+/H+ exchanger isoform 1 (NHE-1) has been identified as a promising therapeutic target for a range of conditions, including cardiac ischemia-reperfusion injury and cancer. However, the advancement of NHE-1 inhibitors has been met with caution due to concerns about potential side effects, most notably neurotoxicity. This guide provides a comparative assessment of the neurotoxic and neuroprotective effects of several key NHE-1 inhibitors, drawing upon available preclinical and clinical data to inform future research and drug development efforts.
Comparative Data on Neurotoxic and Neuroprotective Effects
The following table summarizes the key findings from preclinical and clinical studies on selected NHE-1 inhibitors. While some inhibitors have demonstrated clear neurotoxic effects, others have shown promise in protecting neurons from various insults.
| Inhibitor | Model System | Dosing Regimen | Observed Effects | Reference |
| Zoniporide | Sprague-Dawley Rats | Continuous intravenous infusion (5, 15, or 50 mg/kg/day) for 1 month | Dose-dependent, minimal to mild, focal or multifocal nerve fiber (axonal) degeneration in the spinal cord and/or sciatic nerve. Slowing of caudal nerve conduction velocity. | [1] |
| Dogs | Continuous intravenous infusion for 1 month | Impairment of the patellar reflex, postural reaction changes, and minimal to marked proximal nerve fiber degeneration in the dorsal root ganglia (DRG). | [1] | |
| Cariporide | Patients in EXPEDITION clinical trial | High-dose administration | Increased incidence of cerebrovascular events and mortality.[2] | [2] |
| Cultured Neuronal Cells (in vitro) | 100 nM | Reduced glutamate-induced necrotic and apoptotic neuronal cell death. Attenuated the second peak of mitochondrial Ca2+ increase and ROS accumulation. | [3] | |
| Sabiporide | Animal models of neuronal injury | N/A (General finding) | Predominantly neuroprotective effects observed. | |
| Amiloride | Global Cerebral Ischemia (GCI) in mice | 10 mg/kg, intraperitoneally | Reduced activation of astrocytes by ~45% and microglia by ~32% in the CA1 region of the hippocampus. | [4] |
| MPTP model of Parkinson's disease in mice | N/A | Protected substantia nigra neurons from MPTP-induced degeneration. | [3] | |
| SM-20220 | Rat Cortical Culture (in vitro) | 0.3 to 30 nmol/L | Dose-dependently attenuated glutamate (300 µmol/L)-induced neuronal death over a 6-hour period. Suppressed the persistent increase in intracellular Ca2+. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the neurotoxic and neuroprotective effects of NHE-1 inhibitors.
Assessment of Neuronal Viability using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Double Staining
This method is used to distinguish between live and dead neurons in a mixed culture of cerebellar granule neurons and glial cells.
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates with neuronal cultures
Protocol:
-
Prepare a fresh working solution of FDA-PI by diluting the stock solutions in cold PBS to final concentrations of 10 µg/mL for FDA and 50 µg/mL for PI.
-
Remove the culture medium from the cells and gently wash with cold PBS.
-
Add the cold FDA-PI working solution to each well (e.g., 500 µL for a 12-well plate).
-
Incubate the plate on ice for 5 minutes.
-
Aspirate the FDA-PI solution and add a small volume of cold PBS to prevent the cells from drying out.
-
Immediately image the cells using a fluorescence microscope. Live neurons will fluoresce green (FDA), while dead neurons will fluoresce red (PI).
Measurement of Intracellular Calcium ([Ca2+])
This protocol outlines a general method for measuring changes in intracellular calcium concentration in neurons, a key indicator of cellular stress and excitotoxicity.
Materials:
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.
Protocol:
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in a physiological salt solution.
-
Remove the culture medium and wash the cells with the physiological salt solution.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove the excess dye.
-
Mount the culture dish on the microscope stage and perfuse with the physiological salt solution.
-
Acquire baseline fluorescence images.
-
Apply the NHE-1 inhibitor and/or the neurotoxic stimulus (e.g., glutamate).
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
Signaling Pathways and Mechanisms
The differential effects of NHE-1 inhibitors on neuronal survival can be attributed to their influence on distinct intracellular signaling pathways.
Neurotoxic Pathway of this compound
This compound-induced neurotoxicity, specifically peripheral sensory axonopathy, is hypothesized to involve the disruption of the SARM1-NMNAT2 pathway, a key regulator of Wallerian degeneration.[6][7][8][9][10] Sustained inhibition of NHE-1 by this compound in peripheral sensory neurons may lead to a depletion of NAD+, which in turn activates SARM1, triggering a cascade of events that culminates in axonal degeneration.
Caption: Hypothesized neurotoxic pathway of this compound.
Neuroprotective Pathway of Cariporide, Amiloride, and SM-20220
In contrast, the neuroprotective effects of inhibitors like Cariporide, Amiloride, and SM-20220 are largely attributed to their ability to prevent intracellular calcium overload and subsequent mitochondrial dysfunction in the face of excitotoxic insults such as glutamate exposure or ischemia.[3][11] By inhibiting NHE-1, these compounds prevent the reversal of the Na+/Ca2+ exchanger, thereby reducing the influx of calcium into the mitochondria and preserving mitochondrial integrity and function.
Caption: Neuroprotective mechanism of certain NHE-1 inhibitors.
General Experimental Workflow for Assessing Neurotoxicity
The following diagram illustrates a typical workflow for evaluating the neurotoxic or neuroprotective potential of an NHE-1 inhibitor in an in vitro setting.
Caption: Experimental workflow for neurotoxicity assessment.
References
- 1. Neurotoxic effects of this compound: a selective inhibitor of the NA+/H+ exchanger isoform 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amiloride is neuroprotective in an MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial impairment activates the Wallerian pathway through depletion of NMNAT2 leading to SARM1-dependent axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMNAT1 inhibits axon degeneration via blockade of SARM1-mediated NAD+ depletion | eLife [elifesciences.org]
- 8. Chronically Low NMNAT2 Expression Causes Sub-lethal SARM1 Activation and Altered Response to Nicotinamide Riboside in Axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel NAD Signaling Mechanism in Axon Degeneration and its Relationship to Innate Immunity [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Failed Neuroprotection of Combined Inhibition of L-Type and ASIC1a Calcium Channels with Nimodipine and Amiloride [ouci.dntb.gov.ua]
A Comparative Analysis of the Pharmacokinetic Profiles of Key NHE-1 Inhibitors
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of prominent Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) inhibitors, including Cariporide, Sabiporide, Zoniporide, and Eniporide. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this therapeutic area.
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed transmembrane protein critical for intracellular pH regulation. Its role in the pathophysiology of various diseases, particularly cardiac ischemia-reperfusion injury, has made it a significant target for therapeutic intervention.[1][2] A number of NHE-1 inhibitors have been developed and evaluated in preclinical and clinical settings. Understanding their pharmacokinetic profiles is crucial for optimizing dosing regimens, predicting efficacy, and anticipating potential drug-drug interactions. This guide provides a comparative analysis of the available pharmacokinetic data for four key NHE-1 inhibitors: Cariporide, Sabiporide, this compound, and Eniporide.
Comparative Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic data for Cariporide, Sabiporide, this compound, and Eniporide from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to the variability in study designs, species, and analytical methods.
Table 1: Preclinical Pharmacokinetic Parameters of NHE-1 Inhibitors
| Parameter | Cariporide | Sabiporide | This compound | Eniporide |
| Species | Rat | - | Monkey | - |
| Route of Admin. | Oral | - | - | - |
| Dose | Dietary | - | - | - |
| Cmax | - | - | - | - |
| Tmax | - | - | - | - |
| AUC | - | - | - | - |
| Half-life (t½) | 40-80 min[3] | 7 hours (dissociation half-time)[4] | 1.5 hours[5] | - |
| Bioavailability | - | >90% (oral in humans) | - | - |
| Clearance (CL) | - | - | - | - |
| Volume of Dist. (Vd) | - | - | - | - |
| Notes | Plasma concentration of 41 ± 8 ng/ml after 1 week of feeding.[3] | Significantly longer dissociation from the target compared to Cariporide (2.5 min).[4] | Potency is 2.5- to 20-fold higher than Eniporide and Cariporide.[5][6] | - |
Table 2: Human Pharmacokinetic Parameters of NHE-1 Inhibitors
| Parameter | Cariporide | Sabiporide | This compound | Eniporide |
| Population | Patients (CABG) | Healthy Volunteers | - | Healthy Volunteers & Patients |
| Route of Admin. | IV infusion | Oral / IV | - | IV infusion |
| Dose | 120 mg/h loading dose | 10-750 mg (oral), 1-150 mg (IV) | - | 2.5-400 mg |
| Cmax | - | - | - | - |
| Tmax | - | - | - | - |
| AUC | - | Proportional to dose | - | - |
| Half-life (t½) | - | - | - | ~2 hours[7] |
| Bioavailability | - | >90% (oral) | - | - |
| Clearance (CL) | - | - | - | 29.2 L/h (healthy), 20.8 L/h (patients)[8] |
| Volume of Dist. (Vd) | - | - | - | 20.4 L (healthy), 16.9 L (patients)[8] |
| Notes | Minimal effective mean concentration estimated at 0.5 mg/L.[9] | Well-tolerated with mild headache as a possible side effect. | - | Linear pharmacokinetics.[7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these pharmacokinetic profiles are relevant, the following diagrams illustrate the NHE-1 signaling pathway in myocardial ischemia and a typical experimental workflow for a preclinical pharmacokinetic study.
Figure 1: NHE-1 signaling cascade in myocardial ischemia and reperfusion injury.
Figure 2: General experimental workflow for a preclinical pharmacokinetic study.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and comparison of pharmacokinetic data. Below are generalized methodologies for key experiments cited in the analysis of NHE-1 inhibitors.
In Vivo Pharmacokinetic Study in Rodents (e.g., Rats)
-
Animal Models: Male Sprague-Dawley rats are commonly used. Animals are typically cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.
-
Drug Administration:
-
Intravenous (IV): The NHE-1 inhibitor is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection or infusion via the tail vein or a catheter.
-
Oral (PO): The compound is formulated as a solution or suspension and administered by oral gavage.
-
-
Blood Sampling: Blood samples (typically 0.1-0.2 mL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the NHE-1 inhibitor and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software like WinNonlin® to determine key pharmacokinetic parameters.
Human Pharmacokinetic Study (Phase I)
-
Study Population: Healthy male and/or female volunteers are typically enrolled.
-
Study Design: A single-ascending dose or multiple-ascending dose design is common. Studies may be placebo-controlled and randomized.
-
Drug Administration: The NHE-1 inhibitor is administered as an oral solution, capsule, or as an intravenous infusion.
-
Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals after dosing, similar to preclinical studies, to accurately define the concentration-time profile. Urine is also often collected to assess renal clearance.
-
Bioanalytical Method: A validated LC-MS/MS method is used to quantify the drug and its metabolites in plasma and urine.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated for each subject. Statistical methods are used to assess dose-proportionality and other relevant relationships.
Conclusion
The pharmacokinetic profiles of NHE-1 inhibitors show considerable variability, which has implications for their therapeutic application. Sabiporide, with its long dissociation half-time and high oral bioavailability, presents a different profile compared to Cariporide and Eniporide. This compound stands out for its high potency. The choice of an appropriate NHE-1 inhibitor for a specific therapeutic indication will depend on a careful consideration of its pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head comparative studies under standardized conditions are warranted to enable a more definitive assessment of the relative pharmacokinetic advantages of these compounds.
References
- 1. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of sabiporide, a new specific NHE-1 inhibitor exhibiting slow dissociation kinetics and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, this compound, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lessons learned from a phase III population pharmacokinetic study of cariporide in coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Platelet Swelling as a Surrogate Marker for In Vivo NHE-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a critical regulator of intracellular pH (pHi) and cell volume, playing a significant role in platelet activation.[1][2] Its inhibition is a therapeutic target in various cardiovascular diseases. Consequently, robust and reliable methods to assess in vivo NHE-1 inhibition are paramount. This guide provides a comprehensive comparison of two key methods: the platelet swelling assay and the intracellular pH (pHi) measurement assay, offering insights into their utility as surrogate markers for in vivo NHE-1 activity.
The Role of NHE-1 in Platelet Function
NHE-1 is a ubiquitously expressed membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion.[1] In platelets, NHE-1 activity is crucial for:
-
pH Homeostasis: Counteracting intracellular acidification that can occur during metabolic stress.[1]
-
Volume Regulation: NHE-1 activation leads to an influx of Na+, followed by osmotic water movement and an increase in platelet volume, a phenomenon known as platelet swelling.[1]
-
Platelet Activation: By modulating intracellular Na+ and pH, NHE-1 influences downstream signaling pathways, including those involving calcium mobilization, which are essential for platelet aggregation and thrombus formation.[1][2]
This intricate involvement of NHE-1 in fundamental platelet physiology forms the basis for using platelet-based assays as a surrogate for its in vivo activity.
Core Assays for Measuring NHE-1 Inhibition
Two primary ex vivo methods have been established to quantify the effect of NHE-1 inhibitors on platelet function: the platelet swelling assay and the intracellular pH (pHi) measurement assay.
Platelet Swelling Assay
This assay directly measures the volume changes in platelets in response to an acid load, which is a direct consequence of NHE-1 activity.
Intracellular pH (pHi) Measurement Assay
This method quantifies the rate of recovery from an induced intracellular acid load, which is a direct measure of NHE-1's proton extrusion function.
Comparative Analysis of Methodologies
The following sections provide a detailed breakdown of each assay, including their underlying principles, experimental protocols, and a comparison of their performance based on available data.
Data Presentation: Quantitative Comparison of NHE-1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of various NHE-1 inhibitors as determined by the platelet swelling assay. This data is crucial for comparing the efficacy of different compounds and for validating the assay's sensitivity.
| NHE-1 Inhibitor | IC50 (nmol/L) in Rat Platelets | Reference |
| T-162559 | 14 ± 2 | [3] |
| Cariporide | 75 ± 7 | [3] |
| Eniporide | 44 ± 2 | [3] |
Experimental Protocols
Detailed methodologies for both assays are provided below to enable researchers to replicate and validate these findings.
Protocol 1: Platelet Swelling Assay
This protocol is adapted from a method used to evaluate the inhibitory effects of NHE-1 inhibitors on human and rat platelets.[3]
Principle: Intracellular acidification of platelets is induced by the addition of a weak acid, sodium propionate. This activates NHE-1, leading to Na+ influx and subsequent osmotic swelling of the platelets. The rate of swelling is measured as an increase in light transmission using an aggregometer. NHE-1 inhibitors will reduce the rate of swelling in a dose-dependent manner.
Materials:
-
Platelet-rich plasma (PRP)
-
Aggregometer (e.g., Hematracer 801)
-
Sodium propionate solution (135 mM Na propionate, 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 6.7)
-
NHE-1 inhibitors of interest
Procedure:
-
Platelet Preparation: Obtain platelet-rich plasma (PRP) from whole blood by centrifugation. Adjust the platelet count as necessary (e.g., 4x10^5 cells/μl for human PRP).[3]
-
Pre-incubation: Place 200 μl of PRP in an aggregometer cuvette with a stir bar and pre-warm at 37°C for 5 minutes.
-
Inhibitor Addition: Add the desired concentration of the NHE-1 inhibitor or vehicle control to the PRP and incubate.
-
Induction of Swelling: Add 600 μl of the pre-warmed sodium propionate solution to the cuvette to induce intracellular acidification and subsequent swelling.
-
Measurement: Immediately record the increase in light transmission at 550 nm over time using the aggregometer. The rate of increase in light transmission reflects the rate of platelet swelling.
-
Data Analysis: Calculate the rate of swelling for each condition. Plot the rate of swelling against the inhibitor concentration to determine the IC50 value.
Protocol 2: Intracellular pH (pHi) Measurement Assay
This protocol is a standard method for directly measuring NHE-1 activity by monitoring the recovery of pHi after an acid load, using the pH-sensitive fluorescent dye BCECF-AM.
Principle: Platelets are loaded with the fluorescent pH indicator BCECF-AM. An intracellular acid load is induced using an ammonium chloride (NH4Cl) prepulse. The subsequent recovery of pHi to baseline levels is mediated primarily by NHE-1. The rate of this recovery is measured fluorometrically and is proportional to NHE-1 activity. NHE-1 inhibitors will slow down the rate of pHi recovery.
Materials:
-
Washed platelets
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBSS)
-
Fluorometer or fluorescence plate reader with dual excitation capabilities
-
NHE-1 inhibitors of interest
Procedure:
-
Platelet Loading: Incubate washed platelets with BCECF-AM (e.g., 1-5 μM) at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved by intracellular esterases.
-
Washing: Wash the platelets twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Resuspend the BCECF-loaded platelets in HBSS and measure the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).
-
Acid Loading: Induce intracellular acidosis by adding a pre-warmed NH4Cl solution for 5-10 minutes.
-
Initiation of pHi Recovery: Rapidly remove the NH4Cl solution (e.g., by centrifugation and resuspension) and replace it with a sodium-containing HBSS. For inhibitor studies, add HBSS containing different concentrations of the NHE-1 inhibitor at this step.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence ratio over time (e.g., every 15-30 seconds for 10-15 minutes) to measure the rate of pHi recovery.
-
Data Analysis: Calculate the rate of pHi recovery (ΔpH/Δt) for each condition. This can be done by converting the fluorescence ratios to pH values using a calibration curve. Plot the rate of recovery against the inhibitor concentration to determine the IC50 value.
Visualization of Key Pathways and Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Signaling Pathway of NHE-1 Activation in Platelets
References
Independent Verification of Zoniporide IC50 Values: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published half-maximal inhibitory concentration (IC50) values for Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1). This document summarizes key experimental data, offers detailed protocols for independent verification, and visualizes critical workflows and pathways to support rigorous scientific investigation.
This compound has emerged as a significant pharmacological tool for studying the physiological and pathological roles of NHE-1, particularly in the context of cardioprotection. Independent verification of its potency is crucial for the reproducibility of scientific findings. This guide compiles and compares reported IC50 values from various studies to provide a comprehensive reference.
Comparative Analysis of this compound IC50 Values
The inhibitory potency of this compound against NHE-1 has been determined in various species and cell types. The following table summarizes these findings and provides a comparison with other notable NHE-1 inhibitors.
| Compound | Target | Species | Cell/Tissue Type | IC50 (nM) | Reference |
| This compound | NHE-1 | Human | Fibroblasts (overexpressing hNHE-1) | 14 | [1] |
| This compound | NHE-1 | Human | Platelets | 59 | [1][2] |
| This compound | NHE-1 | Rat | Ventricular Myocytes | 73 | [3] |
| This compound | NHE-1 | Rat | Platelets | 67 | [3] |
| Cariporide | NHE-1 | Human | Fibroblasts (overexpressing hNHE-1) | 36 | [1] |
| Eniporide | NHE-1 | Human | Fibroblasts (overexpressing hNHE-1) | 23 | [1] |
| T-162559 | NHE-1 | Human | CHO cells (overexpressing hNHE-1) | 0.96 | [4] |
| BI-9627 | NHE-1 | - | - | 6 | [5] |
This compound demonstrates high potency against human NHE-1, with an IC50 value of 14 nM in a fibroblast cell line overexpressing the human transporter.[1] Its potency has also been confirmed in human platelets, with a reported IC50 of 59 nM.[1][2] Studies in rat models show comparable, albeit slightly lower, potency, with IC50 values of 73 nM in ventricular myocytes and 67 nM in platelets.[3] Notably, this compound exhibits greater than 150-fold selectivity for NHE-1 over other NHE isoforms.[6] When compared to other well-known NHE-1 inhibitors, this compound is more potent than Cariporide and Eniporide.[1]
Experimental Protocols for IC50 Determination
Accurate determination of IC50 values is paramount for comparative studies. The following are detailed methodologies for two common assays used to assess NHE-1 inhibition.
Intracellular pH Measurement using BCECF-AM
This fluorometric assay directly measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) following an induced acid load.
Materials:
-
Cells expressing NHE-1 (e.g., fibroblasts, cardiomyocytes)
-
2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM)
-
Dimethyl sulfoxide (DMSO)
-
Sodium-Containing Buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4)
-
Sodium-Free Buffer (e.g., 135 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4)[7]
-
Ammonium Chloride (NH4Cl) solution (e.g., 20 mM in Sodium-Free Buffer)
-
This compound stock solution in DMSO
-
Fluorescence microplate reader or microscope with ratiometric imaging capabilities (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and culture to the desired confluency.
-
Dye Loading:
-
Prepare a 3-5 µM working solution of BCECF-AM in a suitable buffer (e.g., Sodium-Containing Buffer).[8]
-
Wash the cells once with the buffer.
-
Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.[8]
-
Wash the cells twice with Sodium-Free Buffer to remove extracellular dye.
-
-
Induction of Acid Load (Ammonium Prepulse Technique):
-
Incubate the cells with the NH4Cl solution for 5-10 minutes.[9]
-
Rapidly remove the NH4Cl solution and replace it with Sodium-Free Buffer. This will cause a rapid drop in intracellular pH.
-
-
Measurement of pH Recovery and Inhibition:
-
Immediately after inducing the acid load, replace the Sodium-Free Buffer with Sodium-Containing Buffer containing various concentrations of this compound (or vehicle control).
-
Begin fluorescence measurements immediately, recording the ratio of fluorescence intensity at the two excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery (ΔpH/Δt) from the linear portion of the recovery curve for each concentration of this compound.
-
Plot the percentage inhibition of the pHi recovery rate against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Platelet Swelling Assay
This assay provides a functional measure of NHE-1 activity by monitoring changes in platelet volume in response to an osmotic challenge.
Materials:
-
Freshly isolated human or animal platelets
-
Sodium Propionate Buffer (e.g., 150 mM Sodium Propionate, 1 mM MgCl2, 10 mM HEPES, pH 6.8)
-
This compound stock solution in DMSO
-
Spectrophotometer or aggregometer capable of measuring changes in light scattering or absorbance over time
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood using standard centrifugation techniques. Resuspend the platelets in a suitable buffer.
-
Assay Initiation:
-
Add a small volume of the platelet suspension to the Sodium Propionate Buffer. The influx of propionic acid and subsequent activation of NHE-1 will cause the platelets to swell.
-
-
Measurement of Swelling and Inhibition:
-
Monitor the change in light absorbance or scattering over time. Platelet swelling will result in a decrease in light scattering (increase in absorbance).
-
To determine the effect of this compound, pre-incubate the platelets with various concentrations of the inhibitor for a defined period before adding them to the Sodium Propionate Buffer.
-
-
Data Analysis:
-
Calculate the initial rate of platelet swelling from the slope of the absorbance/scattering curve for each this compound concentration.
-
Plot the percentage inhibition of the swelling rate against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the experimental workflow and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
References
- 1. This compound: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cardioprotective efficacy of this compound, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. This compound: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Na+/H+ exchanger 1 (NHE1) – calmodulin complexes of varying stoichiometry and structure regulate Ca2+-dependent NHE1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ammonium prepulse: effects on intracellular pH and bioelectric activity of CA3-neurones in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zoniporide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Zoniporide is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Essential Safety and Disposal Parameters
To facilitate a clear and immediate understanding of the necessary precautions, the following table summarizes the key information for managing this compound waste.
| Parameter | Guideline |
| Waste Classification | While not consistently classified as a transport-regulated hazardous material, this compound should be managed as a chemical waste within a laboratory setting.[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (nitrile is a common choice), and a laboratory coat are essential.[2] In cases of inadequate ventilation or the potential for generating dust, respiratory protection (e.g., NIOSH-certified N95 or higher) is recommended.[2] |
| Waste Segregation | Do not mix this compound waste with other waste streams.[1] It should be stored separately from incompatible materials, such as strong oxidizing agents.[1] |
| Recommended Container | Use the original container if possible, or a designated, well-sealed, and properly labeled hazardous waste container.[1] Containers must be in good condition and leak-proof.[1][3] |
| Spill Management | For dry spills, avoid generating dust.[1] The material should be mixed with an inert absorbent material like sand or vermiculite before being collected in a suitable container for disposal.[1] |
Experimental Protocol: Chemical Waste Disposal of this compound
This protocol outlines the detailed methodology for the safe collection, storage, and disposal of this compound waste.
Objective: To ensure the safe and compliant disposal of this compound waste from a laboratory setting.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Inert absorbent material (e.g., vermiculite, sand) for spill cleanup
-
Waste pickup request forms (as per institutional guidelines)
Methodology:
-
Preparation and PPE: Before handling this compound waste, ensure you are in a well-ventilated area, such as a chemical fume hood.[1] Don the appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container. Minimize the generation of dust during this process.[2]
-
Liquid Waste: Pour liquid waste containing this compound into the designated hazardous waste container. Avoid splashing.
-
Contaminated Labware: Disposable items such as pipette tips and contaminated glassware should be placed in a designated sharps container if they are sharp, or in the hazardous waste container if they are not.[4] For reusable glassware, a triple-rinse with a suitable solvent can be performed to decontaminate it. The rinsate should be collected as hazardous waste.[5]
-
-
Container Labeling: Immediately label the hazardous waste container with the following information:
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[7] This area should be well-ventilated.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] Complete and submit any required waste pickup forms. Do not dispose of this compound down the drain or in regular trash.[3][5]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key relationships and steps in the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical framework for compliant chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. chemscene.com [chemscene.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
Essential Safety and Handling Protocols for Zoniporide
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is critical when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] The following procedures outline personal protective equipment (PPE) requirements, operational plans for safe handling, and disposal guidelines to ensure a secure laboratory environment.
While some safety data sheets (SDS) may classify this compound and its salts as not hazardous, others indicate it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Therefore, a conservative approach adhering to best laboratory safety practices is essential.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE forms the final barrier against accidental exposure.[4] The following equipment is recommended for all procedures involving this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Essential to prevent eye contact with this compound dust or aerosols.[1] In situations with a higher risk of splashing, a face shield provides more comprehensive protection.[4] |
| Hand Protection | Protective, impermeable gloves | Glove material should be chemically resistant. Nitrile gloves are a common and generally effective choice for handling powdered chemicals.[1] Always wash hands thoroughly after handling and before removing gloves.[3] |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects skin from accidental contact.[1][3] Gowns should be shown to resist permeability by hazardous drugs.[5] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher | Recommended when there is a risk of generating airborne powder or aerosols, such as when weighing the compound or during spill cleanup.[1][3] Use must be in accordance with a comprehensive respiratory protection program, including fit-testing.[4] |
Operational Plan for Safe Handling
A systematic workflow minimizes exposure risk and maintains experimental integrity. Always ensure that a safety shower and an eye wash station are readily accessible.[1]
1. Preparation:
-
Before beginning work, gather all necessary materials, including the chemical, solvents, weighing equipment, and designated, properly labeled waste containers.[1][6]
-
Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
2. Handling the Compound:
-
Avoid all direct contact with the skin and eyes, and prevent inhalation of dust.[1]
-
When weighing the solid form, do so with care to minimize dust generation.[1]
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[1] this compound hydrochloride hydrate is soluble in water at 2 mg/mL, and gentle warming may be required for complete dissolution.[1]
3. Storage:
-
Keep the this compound container tightly sealed when not in use.[1]
-
Store in a dry, desiccated environment at the recommended temperature of 2-8°C.[1]
Spill Management and Disposal Plan
A clear and immediate response is critical in the event of a spill to contain the material and decontaminate the area.
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[1]
-
For solid spills, carefully sweep or vacuum the material, ensuring not to generate dust.[1]
-
Mix the spilled material with an inert absorbent like sand or vermiculite.[6]
-
Collect the mixture in a suitable, sealed container for disposal.[6]
-
Thoroughly clean the affected area.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Manage this compound waste as chemical waste.[6]
-
Do not mix this compound waste with other waste streams.[6]
-
Keep waste in suitable, closed, and correctly labeled containers for disposal.[6]
-
To decontaminate empty containers, triple-rinse with an appropriate solvent.[6]
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
